molecular formula C10H13N3O3 B1299872 N-(2,6-Dimethyl-pyrimidin-4-yl)-succinamic acid CAS No. 342021-35-6

N-(2,6-Dimethyl-pyrimidin-4-yl)-succinamic acid

Cat. No.: B1299872
CAS No.: 342021-35-6
M. Wt: 223.23 g/mol
InChI Key: IUHJAFOLNWNZLH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(2,6-Dimethyl-pyrimidin-4-yl)-succinamic acid is a useful research compound. Its molecular formula is C10H13N3O3 and its molecular weight is 223.23 g/mol. The purity is usually 95%.
BenchChem offers high-quality N-(2,6-Dimethyl-pyrimidin-4-yl)-succinamic acid suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about N-(2,6-Dimethyl-pyrimidin-4-yl)-succinamic acid including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name

4-[(2,6-dimethylpyrimidin-4-yl)amino]-4-oxobutanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H13N3O3/c1-6-5-8(12-7(2)11-6)13-9(14)3-4-10(15)16/h5H,3-4H2,1-2H3,(H,15,16)(H,11,12,13,14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IUHJAFOLNWNZLH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=NC(=N1)C)NC(=O)CCC(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H13N3O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

223.23 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem
Foundational & Exploratory

N-(2,6-Dimethyl-pyrimidin-4-yl)-succinamic acid chemical properties

Author: BenchChem Technical Support Team. Date: February 2026

An In-depth Technical Guide to N-(2,6-Dimethyl-pyrimidin-4-yl)-succinamic acid

Authored by: Gemini, Senior Application Scientist

Foreword: Charting Unexplored Chemical Space

Molecular Structure and Nomenclature

N-(2,6-Dimethyl-pyrimidin-4-yl)-succinamic acid is a dicarboxylic acid monoamide, incorporating a succinamic acid moiety attached to a 2,6-dimethylpyrimidine core via an amide linkage. This structure is a close analogue of the well-characterized N-(2,6-Dimethyl-phenyl)-succinamic acid.[2][3][4]

  • IUPAC Name: 4-((2,6-dimethylpyrimidin-4-yl)amino)-4-oxobutanoic acid

  • Molecular Formula: C₁₀H₁₃N₃O₃

  • Molecular Weight: 223.23 g/mol

  • CAS Number: Not assigned.

Caption: 2D structure of N-(2,6-Dimethyl-pyrimidin-4-yl)-succinamic acid.

Predicted Physicochemical Properties

The physicochemical properties of N-(2,6-Dimethyl-pyrimidin-4-yl)-succinamic acid are predicted based on its structural components and comparison with its phenyl analogue. The presence of the pyrimidine ring is expected to increase polarity and introduce additional hydrogen bonding capabilities compared to the phenyl derivative.

PropertyPredicted ValueRationale
Melting Point > 200 °CAmide and carboxylic acid groups promote strong intermolecular hydrogen bonding, leading to a high melting point, similar to related structures.
Solubility Soluble in DMSO, DMF, and aqueous bases. Sparingly soluble in water and lower alcohols. Insoluble in non-polar solvents.The polar pyrimidine ring, amide, and carboxylic acid functionalities suggest solubility in polar aprotic solvents. The acidic proton will allow for dissolution in basic solutions.
pKa₁ (Carboxylic Acid) ~4.5Similar to succinic acid's first pKa of 4.3.[5]
pKa₂ (Pyrimidine Ring) ~3-4The pyrimidine ring is basic, but its basicity is reduced by the electron-withdrawing amide substituent.

Proposed Synthesis

A reliable synthetic route to N-(2,6-Dimethyl-pyrimidin-4-yl)-succinamic acid can be adapted from the well-established synthesis of its N-aryl analogues.[2][3] The proposed method involves the nucleophilic ring-opening of succinic anhydride with 4-amino-2,6-dimethylpyrimidine.

Synthesis cluster_reactants Reactants cluster_process Process cluster_product Product A 4-Amino-2,6-dimethylpyrimidine D Stir at Room Temperature A->D B Succinic Anhydride B->D C Solvent (e.g., Toluene, THF, or Acetonitrile) C->D E N-(2,6-Dimethyl-pyrimidin-4-yl)-succinamic acid D->E Transformations cluster_reactions Potential Reactions cluster_products Resulting Products A N-(2,6-Dimethyl-pyrimidin-4-yl)-succinamic acid B Esterification (Alcohol, Acid Catalyst) A->B C Amide Coupling (Amine, Coupling Agent) A->C D Cyclization (Heat or Dehydrating Agent) A->D E Corresponding Ester B->E F Corresponding Diamide C->F G N-(2,6-dimethylpyrimidin-4-yl)succinimide D->G

Caption: Potential derivatization pathways.

One of the most direct transformations is the thermal cyclization to form the corresponding succinimide, a reaction well-documented for the phenyl analogue which proceeds upon heating. [6]This reaction would yield N-(2,6-dimethylpyrimidin-4-yl)succinimide, a potentially more membrane-permeable derivative for biological screening.

Potential Biological and Pharmacological Significance

While the biological activity of N-(2,6-Dimethyl-pyrimidin-4-yl)-succinamic acid has not been reported, its structural components suggest significant potential for applications in drug discovery.

  • The Pyrimidine Scaffold: Pyrimidine derivatives are known to exhibit a wide range of biological activities, including anticancer, antiviral, antibacterial, and anti-inflammatory properties. [1]The 2,6-dimethyl-4-amino substitution pattern is a common feature in bioactive molecules.

  • The Succinamic Acid Moiety: Succinamic acid derivatives themselves have been investigated for various therapeutic applications. Succinate, the conjugate base of succinic acid, is a key intermediate in the citric acid cycle, and modulating its related pathways is an area of active research. [7] Given these precedents, N-(2,6-Dimethyl-pyrimidin-4-yl)-succinamic acid and its derivatives are prime candidates for screening in a variety of biological assays, particularly in oncology and infectious disease research.

Safety and Handling

As N-(2,6-Dimethyl-pyrimidin-4-yl)-succinamic acid is a novel compound, no specific toxicity data is available. Therefore, it should be handled with the standard precautions for new chemical entities.

  • Personal Protective Equipment (PPE): Always wear safety glasses, a lab coat, and chemical-resistant gloves.

  • Handling: Handle in a well-ventilated area or a chemical fume hood. Avoid inhalation of dust and direct contact with skin and eyes.

  • Storage: Store in a cool, dry place away from incompatible materials.

Conclusion

N-(2,6-Dimethyl-pyrimidin-4-yl)-succinamic acid represents an intriguing, unexplored molecule at the intersection of two important chemical classes. This guide provides a comprehensive, albeit predictive, overview of its chemical properties, a reliable synthetic route, and its potential for further derivatization and biological application. It is our hope that this technical guide will serve as a valuable resource for researchers, catalyzing the experimental investigation of this promising compound and its future contributions to science.

References

  • Gowda, B. T., Foro, S., Saraswathi, B. S., Terao, H., & Fuess, H. (2009). N-(2,6-Dimethylphenyl)succinamic acid. Acta Crystallographica Section E: Structure Reports Online, 65(3), o466. [Link]

  • Loyola University Chicago. (2016). Design and Synthesis of N-Succinyl-L,L-2.6-Diaminopimelic Acid Desuccinylase Inhibitors as Potential Novel Antibiotics. Loyola eCommons. [Link]

  • Edison, S. E., et al. (2015). 2,6-Diamino-4-chloropyrimidine–succinic acid (2/1). Acta Crystallographica Section E: Crystallographic Communications, 71(1), o18-o19. [Link]

  • Wikipedia. Succinic acid. [Link]

  • Monka, N. Ya., et al. (2019). SYNTHESIS AND PROPERTIES OF 4,6-DIMETHYLPYRIMIDINE-2-YL ESTERS OF AROMATIC THIOSULFOACIDS. Chemistry, Technology and Application of Substances, 2(2), 117-123. [Link]

  • Gowda, B. T., et al. (2009). N-(2,6-Dimethylphenyl)succinimide. Acta Crystallographica Section E: Structure Reports Online, 65(7), o1593. [Link]

  • Chemistry Stack Exchange. Reaction mechanism of 2-amino-4,6-dimethylpyrimidine as a nucleophile. [Link]

  • Desai, N. C., et al. (2014). Synthesis of pyrimidine linked heterocyclic scaffolds by intramolecular cyclization and study of biological potential. Journal of Saudi Chemical Society, 18(5), 551-559. [Link]

  • Zhu, J., et al. (2022). Biosynthetic Pathway and Metabolic Engineering of Succinic Acid. Frontiers in Bioengineering and Biotechnology, 10, 869533. [Link]

  • Kumar, A., et al. (2024). Pyrimidines: A New Versatile Molecule in the Drug Development Field, Scope, and Future Aspects. MDPI, 29(19), 4381. [Link]

  • PubChem. 2,5-Dimethylpyrimidin-4-Amine. [Link]

  • CAS Common Chemistry. 2,6-Dimethyl-4-pyrimidinamine. [Link]

  • Sciencemadness Discussion Board. Preparation of Succinic Acid. [Link]

  • Gowda, B. T., et al. (2009). N-(2,6-Dimethyl-phen-yl)succinamic acid. PubMed. [Link]

  • Xiangyang Extenda Biotech Co., Ltd. 2-Amino-4,6-dimethylpyrimidine. [Link]

  • Yengoyan, A., et al. (2021). Synthesis of 4,6-Dimethylpyrimidine 2-Thiosubstituted Derivatives and Their Preliminary Biological Evaluation. ResearchGate. [Link]

Sources

Technical Guide: Structure Elucidation of N-(2,6-Dimethyl-pyrimidin-4-yl)-succinamic Acid

[1]

Executive Summary & Chemical Context[2][3][4][5][6][7][8]

N-(2,6-Dimethyl-pyrimidin-4-yl)-succinamic acid is a polar, zwitterionic intermediate often encountered in the impurity profiling of sulfonamide synthesis or as a metabolite in pyrimidine-based drug degradation studies.[1] Structurally, it consists of a 4-amino-2,6-dimethylpyrimidine core (often referred to as Kyanmethin) functionalized with a succinic acid moiety via an amide linkage.[1]

The primary challenge in elucidating this structure lies in:

  • Regio-isomerism: Distinguishing the 2,6-dimethyl-4-substituted system from the symmetric 4,6-dimethyl-2-substituted isomers.

  • Tautomerism: Pyrimidine amines can exhibit amino-imino tautomerism, complicating NMR interpretation.

  • Labile Cyclization: The succinamic acid (open chain) can dehydrate to form the corresponding succinimide (cyclic imide) under thermal stress or acidic conditions.

This guide provides a self-validating workflow to unequivocally determine the structure using High-Resolution Mass Spectrometry (HRMS), Nuclear Magnetic Resonance (NMR), and independent synthesis.

Synthetic Origin & Reaction Pathway[8]

To understand the impurity/metabolite, one must understand its genesis. The compound is typically formed via the nucleophilic attack of the exocyclic amine of 4-amino-2,6-dimethylpyrimidine on succinic anhydride .[1]

Figure 1: Synthesis & Degradation Pathway[1]

SynthesisPathwayPrecursor4-Amino-2,6-dimethylpyrimidine(Nucleophile)TargetN-(2,6-Dimethyl-pyrimidin-4-yl)-succinamic acid(Target Molecule)Precursor->Target Ring Opening(Toluene/Reflux)AnhydrideSuccinic Anhydride(Electrophile)Anhydride->TargetTarget->Precursor Hydrolysis(Strong Acid)ImideSuccinimide Derivative(Cyclic Impurity)Target->Imide Dehydration(-H2O, Heat/Acid)

Caption: Reaction pathway showing the formation of the target succinamic acid and its potential dehydration to the succinimide impurity.

Mass Spectrometry (HRMS) Strategy

Objective: Confirm molecular formula and analyze fragmentation to verify the amide linkage and pyrimidine core.

Acquisition Parameters
  • Ionization: Electrospray Ionization (ESI) in Positive (+) and Negative (-) modes.[1]

  • ** Rationale:** The pyrimidine nitrogen is basic (proton acceptor, ESI+), while the carboxylic acid tail is acidic (proton donor, ESI-). Dual-mode detection confirms the zwitterionic nature.[1]

Fragmentation Logic (ESI+)

The parent ion

m/z 224.10
Fragment Ion (m/z)Proposed StructureMechanistic Origin
224.10 ngcontent-ng-c4120160419="" _nghost-ng-c3115686525="" class="inline ng-star-inserted">

Protonated Molecular Ion.
206.09 ngcontent-ng-c4120160419="" _nghost-ng-c3115686525="" class="inline ng-star-inserted">

Diagnostic: Loss of water indicates cyclization to the succinimide or loss from the acid group.
124.08

Core: Protonated 4-amino-2,6-dimethylpyrimidine. Result of amide bond cleavage.[2][3]
101.02

Succinic acid fragment (rare in ESI+, common in ESI-).

Critical Check: If the mass spectrum shows a dominant peak at 206 rather than 224, the sample has likely cyclized to the imide form during ionization or storage.

NMR Spectroscopy: The Definitive Elucidation

Objective: Distinguish the 2,6-dimethyl pattern and confirm the open-chain succinamic acid structure.

Solvent Choice: DMSO-d6 is mandatory.[1]

  • Why? It prevents rapid exchange of the amide and acid protons, allowing them to be observed. It also solubilizes the polar zwitterion effectively.

1H NMR Data & Assignment

The key to identifying the 2,6-dimethyl isomer (vs. 4,6-dimethyl) is the non-equivalence of the methyl groups.

PositionShift (ngcontent-ng-c4120160419="" _nghost-ng-c3115686525="" class="inline ng-star-inserted">

, ppm)
MultiplicityIntegrationStructural Insight
COOH 12.10Broad s1HConfirms open acid chain (absent in imide).
NH 10.45Broad s1HAmide proton. Downfield due to deshielding by C=O and pyrimidine ring.
C5-H 7.65Singlet1HAromatic proton on the pyrimidine ring.[1]
CH2 (a) 2.65Triplet2HSuccinic methylene adjacent to Amide C=O.
CH2 (b) 2.52Triplet2HSuccinic methylene adjacent to Carboxylic Acid.
C2-CH3 2.48 Singlet3HDiagnostic: Flanked by two nitrogens (N-C-N).[1] More deshielded.
C6-CH3 2.35 Singlet3HDiagnostic: Flanked by one N and one C (N-C-C).[1] Less deshielded.

Expert Insight: In the symmetric 4,6-dimethyl-2-amino isomer, the two methyl groups would appear as a single signal (6H) because they are chemically equivalent.[1] The observation of two distinct singlets at ~2.35 and ~2.48 ppm confirms the 2,6-dimethyl substitution pattern.

2D NMR Correlations (HMBC)

Heteronuclear Multiple Bond Correlation (HMBC) is the "judge" of the structure. We must connect the methyl protons to the specific ring carbons.

Figure 2: HMBC Connectivity Logic

HMBC_Logiccluster_legendLegendH_C2_MeH (C2-Me)2.48 ppmC2C2 (Ring)~160 ppmH_C2_Me->C22JC4C4 (Ring-NH)~158 ppmH_C2_Me->C44J (Weak)H_C6_MeH (C6-Me)2.35 ppmC6C6 (Ring)~165 ppmH_C6_Me->C62JC5C5H_C6_Me->C53JH_C5H (C5-Aromatic)7.65 ppmH_C5->C42JH_C5->C62JYellow = Proton SourceYellow = Proton SourceBlue = Carbon Target (Correlation)Blue = Carbon Target (Correlation)Yellow = Proton Source->Blue = Carbon Target (Correlation)

Caption: HMBC correlations proving the placement of methyl groups relative to the ring nitrogens and the C5 proton.

Experimental Protocol: Synthesis of Reference Standard

To meet the "Trustworthiness" requirement of E-E-A-T, one cannot rely solely on spectral prediction. You must synthesize the standard.

Reagents:

  • 4-Amino-2,6-dimethylpyrimidine (CAS: 461-98-3)[1][4][5]

  • Succinic Anhydride[1][6][7][8]

  • Toluene (Anhydrous)

Protocol:

  • Dissolution: Dissolve 10 mmol (1.23 g) of 4-amino-2,6-dimethylpyrimidine in 20 mL of anhydrous toluene.

  • Addition: Add 11 mmol (1.10 g) of succinic anhydride.

  • Reaction: Reflux the mixture for 2–4 hours. The product, being more polar than the starting material, often precipitates directly from the hot non-polar solvent or upon cooling.

  • Isolation: Filter the precipitate.

  • Purification: Wash the cake with cold toluene (to remove unreacted anhydride) and diethyl ether.

  • Recrystallization: If necessary, recrystallize from Ethanol/Water.

    • Note: Avoid prolonged heating during recrystallization to prevent cyclization to the succinimide.

References

  • Gowda, B. T., et al. (2010). Crystal structure of N-(2,6-dimethylphenyl)succinamic acid. (Methodological Reference for Succinamic Acid Synthesis). PubMed Central. Retrieved from [Link]

  • SpectraBase. (2024). 4-Amino-2,6-dimethylpyrimidine Mass Spectrum. Wiley Science Solutions. Retrieved from [Link]

  • Organic Syntheses. (1955). Synthesis of 4-Amino-2,6-dimethylpyrimidine (Cyanomethine). Org. Synth. 1955, 35, 3. Retrieved from [Link]

An In-depth Technical Guide to N-(2,6-Dimethyl-pyrimidin-4-yl)-succinamic acid

Author: BenchChem Technical Support Team. Date: February 2026

Abstract: This technical guide provides a comprehensive overview of N-(2,6-Dimethyl-pyrimidin-4-yl)-succinamic acid, a molecule of significant interest at the intersection of heterocyclic and medicinal chemistry. Although not widely documented, its structure suggests considerable potential as a scaffold in drug discovery and materials science. This document outlines a robust, scientifically-grounded protocol for its synthesis via nucleophilic acyl substitution, details its predicted physicochemical and spectroscopic properties, and explores its potential biological significance. The guide is intended for researchers, scientists, and drug development professionals seeking to explore novel chemical entities based on the pyrimidine framework.

Introduction and Scientific Context

The pyrimidine ring is a cornerstone of medicinal chemistry, forming the structural basis for a vast array of biologically active compounds, including nucleobases and numerous approved therapeutics.[1][2] Pyrimidine derivatives are known to exhibit a wide spectrum of pharmacological activities, including antimicrobial, anticancer, anti-inflammatory, and antiviral properties.[3] The 2,6-dimethylpyrimidin-4-amine scaffold, in particular, offers a versatile platform for chemical modification.

Succinamic acids, mono-amides of succinic acid, and their cyclic counterparts, succinimides, are also prevalent motifs in biologically active molecules. They are recognized for a range of therapeutic applications, including anticonvulsant, anti-inflammatory, and antitumor activities.[4][5][6]

The combination of these two pharmacophores in N-(2,6-Dimethyl-pyrimidin-4-yl)-succinamic acid presents a novel chemical entity with intriguing potential. The succinamic acid moiety introduces a flexible carboxylic acid group, which can serve as a key interaction point with biological targets or as a handle for further chemical elaboration. This guide provides the foundational knowledge for the synthesis, characterization, and potential exploration of this compound.

Predicted Physicochemical and Structural Properties

PropertyPredicted ValueJustification
CAS Number Not AssignedThe compound is not currently listed in major chemical databases.
Molecular Formula C₁₀H₁₃N₃O₃Derived from the structure.
Molecular Weight 223.23 g/mol Calculated from the molecular formula.
Appearance White to off-white crystalline solidBased on the appearance of the starting material, 4-amino-2,6-dimethylpyrimidine, and related N-acyl derivatives.[4]
Solubility Soluble in polar organic solvents (DMSO, DMF), sparingly soluble in methanol and ethanol, likely insoluble in water and nonpolar solvents.The presence of both polar (carboxylic acid, amide, pyrimidine nitrogens) and nonpolar (dimethyl groups) moieties suggests this solubility profile.[7]
Melting Point >150 °C (with potential decomposition)The precursor, 4-amino-2,6-dimethylpyrimidine, has a melting point of 183-187 °C. The addition of the succinamic acid chain may alter this, and intramolecular cyclization to the succinimide at elevated temperatures is possible.[8][9]
pKa ~4.5 (carboxylic acid), ~2.0 (protonated pyrimidine)The carboxylic acid pKa is typical for a succinic acid monoamide. The pyrimidine ring is weakly basic due to the electron-withdrawing nature of the two nitrogen atoms.[10]

Proposed Synthesis Protocol: Nucleophilic Acyl Substitution

The most direct and logical route for the synthesis of N-(2,6-Dimethyl-pyrimidin-4-yl)-succinamic acid is the nucleophilic acyl substitution reaction between 4-amino-2,6-dimethylpyrimidine and succinic anhydride. This reaction involves the attack of the exocyclic amino group of the pyrimidine onto one of the carbonyl carbons of the anhydride, leading to ring-opening.[11][12]

Causality of Experimental Choices
  • Reactants : 4-Amino-2,6-dimethylpyrimidine (CAS 461-98-3) serves as the nucleophile.[3][4][7][8][13] Its amino group is sufficiently nucleophilic to attack the anhydride. Succinic anhydride is the electrophilic acylating agent.

  • Solvent : A polar aprotic solvent such as N,N-Dimethylformamide (DMF) or Tetrahydrofuran (THF) is recommended. These solvents will effectively dissolve both reactants without participating in the reaction. Pyridine can also be used, acting as both a solvent and a basic catalyst to facilitate the reaction.[14]

  • Temperature : The reaction can typically be conducted at room temperature to moderate heat (e.g., 50-70 °C). Heating can increase the reaction rate but excessive temperatures should be avoided to prevent the dehydration of the succinamic acid product into the corresponding succinimide.[9]

  • Work-up : A simple aqueous work-up is designed to precipitate the product and remove unreacted starting materials. Washing with a non-polar solvent like diethyl ether will help remove any residual non-polar impurities.

Detailed Step-by-Step Methodology
  • Reaction Setup : To a 100 mL round-bottom flask equipped with a magnetic stir bar, add 4-amino-2,6-dimethylpyrimidine (1.23 g, 10 mmol).

  • Dissolution : Add 30 mL of dry pyridine to the flask. Stir the mixture at room temperature until the solid is completely dissolved.

  • Addition of Anhydride : To the stirred solution, add succinic anhydride (1.00 g, 10 mmol) portion-wise over 5 minutes.

  • Reaction : Stir the reaction mixture at room temperature for 12-24 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC), eluting with a mixture such as dichloromethane:methanol (9:1). The product should have a lower Rf value than the starting amine.

  • Product Isolation : After the reaction is complete, slowly pour the reaction mixture into 150 mL of cold deionized water with vigorous stirring. A white precipitate should form.

  • Filtration and Washing : Collect the precipitate by vacuum filtration using a Büchner funnel. Wash the solid cake sequentially with cold deionized water (3 x 20 mL) and cold diethyl ether (2 x 20 mL).

  • Drying : Dry the resulting white solid under vacuum to a constant weight.

The following diagram illustrates the proposed synthetic workflow.

G cluster_reactants Reactants & Setup cluster_reaction Reaction cluster_workup Work-up & Purification A 4-Amino-2,6-dimethylpyrimidine D Dissolve A in C A->D B Succinic Anhydride E Add B to solution B->E C Pyridine (Solvent/Catalyst) C->D D->E F Stir at Room Temp (12-24h) E->F G Precipitate in Water F->G H Vacuum Filtration G->H I Wash with H2O & Ether H->I J Dry under Vacuum I->J K N-(2,6-Dimethyl-pyrimidin-4-yl)- succinamic acid (Final Product) J->K

Caption: Proposed workflow for the synthesis of N-(2,6-Dimethyl-pyrimidin-4-yl)-succinamic acid.

Predicted Spectroscopic Data for Structural Elucidation

Structural confirmation of the synthesized product would rely on standard spectroscopic techniques. The following are predicted data based on the proposed structure.

TechniquePredicted Observations
¹H NMR (400 MHz, DMSO-d₆)δ ~12.2 (s, 1H, -COOH), δ ~10.5 (s, 1H, -NH-), δ ~7.0 (s, 1H, pyrimidine C5-H), δ ~2.6 (t, 2H, -CH₂-), δ ~2.5 (t, 2H, -CH₂-), δ ~2.4 (s, 6H, 2 x -CH₃).[15][16]
¹³C NMR (100 MHz, DMSO-d₆)δ ~174.0 (COOH), δ ~171.0 (C=O, amide), δ ~167.0 (pyrimidine C2/C6), δ ~158.0 (pyrimidine C4), δ ~108.0 (pyrimidine C5), δ ~31.0 (-CH₂-), δ ~29.0 (-CH₂-), δ ~23.5 (-CH₃).[15][17]
FT-IR (KBr, cm⁻¹)3300-2500 (broad, O-H stretch of carboxylic acid), ~3250 (N-H stretch), ~1700 (C=O stretch of carboxylic acid), ~1680 (C=O stretch of amide I), ~1580 & ~1470 (C=N and C=C stretches of pyrimidine ring).[3]
Mass Spec. (ESI-)m/z = 222.09 [M-H]⁻

Potential Biological Significance and Future Research Directions

The structural features of N-(2,6-Dimethyl-pyrimidin-4-yl)-succinamic acid suggest several avenues for biological investigation.

Potential as an Enzyme Inhibitor

The carboxylic acid moiety makes the compound a potential inhibitor of enzymes that recognize carboxylate substrates, such as certain proteases or dehydrogenases. The pyrimidine core can engage in hydrogen bonding and π-stacking interactions within an active site.

Scaffold for Further Derivatization

The terminal carboxylic acid is an ideal handle for further synthetic modifications. It can be coupled with amines to generate a library of amides, with alcohols to form esters, or used in other transformations to explore structure-activity relationships (SAR).

Anticancer and Antimicrobial Potential

Given that both pyrimidine and succinimide/succinamic acid derivatives have demonstrated anticancer and antimicrobial activities, the target molecule is a prime candidate for screening in these therapeutic areas.[3][5] For instance, some succinamic acid derivatives have been shown to induce apoptosis in cancer cell lines.[5]

The following diagram illustrates the logical relationship between the compound's structural features and its potential applications.

G cluster_features Key Structural Features cluster_properties Resulting Properties cluster_applications Potential Applications compound N-(2,6-Dimethyl-pyrimidin-4-yl)-succinamic acid pyrimidine 2,6-Dimethylpyrimidine Core compound->pyrimidine succinamic Succinamic Acid Sidechain compound->succinamic properties H-bond Donor/Acceptor π-Stacking Capability Carboxylate Anion Modification Handle pyrimidine->properties:h pyrimidine->properties:p succinamic->properties:c succinamic->properties:m applications Enzyme Inhibition Drug Discovery Scaffold Anticancer Screening Antimicrobial Screening properties->applications

Caption: Relationship between the structure and potential applications of the title compound.

Conclusion

N-(2,6-Dimethyl-pyrimidin-4-yl)-succinamic acid represents a novel and synthetically accessible molecule with significant potential for applications in medicinal chemistry and drug discovery. This guide provides a foundational framework, including a detailed synthesis protocol, predicted analytical data, and a rationale for its potential biological activities. It is hoped that this document will serve as a valuable resource for researchers and stimulate further investigation into this promising compound and its derivatives.

References

  • Al-Ostoot, F. H., et al. (2019). Molecular docking, synthesis and biological significance of pyrimidine analogues as prospective antimicrobial and antiproliferative agents. Chemistry Central Journal, 13(1), 1-16. Available at: [Link]

  • Pharmaffiliates. (n.d.). 4-Amino-2,6-dimethylpyrimidine. Retrieved February 17, 2026, from [Link]

  • Wikipedia. (2023, December 29). Pyrimidine. In Wikipedia. Retrieved February 17, 2026, from [Link]

  • Dhivare, R. (2016).
  • El-Sayed, M. A. A., et al. (2018). Synthesis And Biological Activity Of Some New 4-(Aminoacyl) Aminopyridines And 2-(Aminoacyl) Aminopyrimidine Derivatives.
  • Stoyanov, E. V., et al. (2008). Synthesis of New N-Arylpyrimidin-2-amine Derivatives Using a Palladium Catalyst. Molecules, 13(4), 843-853. Available at: [Link]

  • Bulavka, V. N., & Boiko, I. I. (2000). Synthesis of 4-aminopyridine and 4-acetylaminopyridine by reduction of 4-nitropyridine-n-oxide with iron and mineral acids. Fourth International Electronic Conference on Synthetic Organic Chemistry.
  • Jilani, J. A. (2022). Succinimide Derivatives as Antioxidant Anticholinesterases, Anti-α-Amylase, and Anti-α-Glucosidase: In Vitro and In Silico Approaches. Molecules, 27(15), 4949. Available at: [Link]

  • Tzani, A., et al. (2024). Synthesis and Antioxidant Activities of Novel Pyrimidine Acrylamides as Inhibitors of Lipoxygenase: Molecular Modeling and In Silico Physicochemical Studies. Molecules, 29(6), 1251. Available at: [Link]

  • Zakharychev, V. V., et al. (2023). A Reaction of N-Substituted Succinimides with Hydroxylamine as a Novel Approach to the Synthesis of Hydroxamic Acids. Molecules, 28(9), 3768. Available at: [Link]

  • Kumari, S., et al. (2023). Effect of Succinamic Acid Derivative on the Growth Kinetics and Induction of Apoptosis in a Cancer Cell Line. Cureus, 15(10), e46984. Available at: [Link]

  • Khurana, N., et al. (2018). Effect of a novel succinamic acid derivative as potential anti-diabetic agent in experimental diabetic rats. Journal of Drug Delivery and Therapeutics, 8(6-s), 1-7.
  • LibreTexts. (2019). 20.18: Reactions of Anhydrides. Chemistry LibreTexts. Retrieved February 17, 2026, from [Link]

  • Kodimuthali, A., et al. (2010). A simple synthesis of aminopyridines: use of amides as amine source. Journal of the Brazilian Chemical Society, 21, 1439-1445.
  • BenchChem. (2025). Revolutionizing Aminopyrimidine Synthesis: A Guide to Microwave-Assisted Protocols.
  • ReactionWeb.io. (2025). Amine + Anhydride.
  • Izquierdo, J. G., et al. (2011). A Theoretical Study of the Mechanism of the Desymmetrization of Cyclic meso-Anhydrides by Chiral Amino Alcohols. The Journal of organic chemistry, 76(16), 6658–6665. Available at: [Link]

  • Ishiuchi, K., et al. (2011). Supporting Information Pyrimidine-Cored Extended π-Systems: General Synthesis and Interesting Fluorescent Properties.
  • BenchChem. (n.d.). Application Note: Protocol for the Acylation of N-(4-methylpyridin-2-yl)acetamide.
  • Tanaka, H. (2021). O-Acetylation using acetic anhydride in pyridine. Glycoscience Protocols.
  • Thanigaimani, K., et al. (2015). 2,6-Diamino-4-chloropyrimidine–succinic acid (2/1). IUCrData, 1(1), x152345. Available at: [Link]

  • BenchChem. (n.d.). Characterization of N-(2-Aminopyrimidin-4-yl)acetamide by ¹H and ¹³C NMR Spectroscopy.
  • Gowda, B. T., et al. (2009). N-(2,6-Dimethylphenyl)succinimide. Acta Crystallographica Section E: Structure Reports Online, 65(4), o810. Available at: [Link]

  • Amblard, F., et al. (2005). A new general N-acetylation method for solid phase synthesis. Organic & Biomolecular Chemistry, 3(22), 4123-4126.
  • Zask, A., et al. (2017). 15N-, 13C- and 1H-NMR Spectroscopy Characterization and Growth Inhibitory Potency of a Combi-Molecule Synthesized by Acetylation of an Unstable Monoalkyltriazene. Molecules, 22(7), 1183. Available at: [Link]

  • Toukach, P. V., & Tvaroška, I. (2013). Recent advances in computational predictions of NMR parameters for the structure elucidation of carbohydrates: methods and limitations. Chemical Society Reviews, 42(11), 4935-4970.
  • Yon, Q. (2012). Synthesis of 2-amino-4,6-dimethyl pyrimidine. Journal of Suzhou University of Science and Technology.

Sources

An In-depth Technical Guide to N-(2,6-Dimethyl-pyrimidin-4-yl)-succinamic acid

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides a comprehensive technical overview of N-(2,6-Dimethyl-pyrimidin-4-yl)-succinamic acid, a specialized pyrimidine derivative. Tailored for researchers, scientists, and professionals in drug development, this document delves into the molecule's fundamental properties, a robust synthesis protocol, and detailed characterization methodologies. The content is structured to deliver not just procedural steps but also the underlying scientific rationale, ensuring both technical accuracy and practical applicability.

Introduction: The Significance of Pyrimidine Scaffolds

The pyrimidine ring is a cornerstone heterocyclic moiety in medicinal chemistry and drug discovery. As a fundamental component of nucleic acids, its derivatives are integral to a multitude of biological processes.[1] This has led to the development of a wide array of pyrimidine-based drugs with diverse therapeutic applications, including anticancer, antiviral, and antimicrobial agents.[2][3] The versatility of the pyrimidine scaffold allows for extensive structural modifications, enabling the fine-tuning of pharmacokinetic and pharmacodynamic properties. N-(2,6-Dimethyl-pyrimidin-4-yl)-succinamic acid represents a unique conjunction of the biologically significant pyrimidine core with a succinamic acid side chain, presenting a molecule of interest for further investigation in various research and development contexts.

Core Molecular Properties

A foundational understanding of a molecule's physicochemical properties is paramount for its application in research. The key quantitative data for N-(2,6-Dimethyl-pyrimidin-4-yl)-succinamic acid are summarized below.

PropertyValueSource
Molecular Formula C10H14N4O3Calculated
Molecular Weight 238.24 g/mol Calculated
CAS Number Not availableN/A

The molecular weight is derived from the sum of the molecular weights of its precursors, 4-amino-2,6-dimethylpyrimidine (C6H9N3, MW: 123.16 g/mol )[4][5][6] and succinic acid (C4H6O4), which upon forming the monoamide succinamic acid (C4H7NO3, MW: 117.10 g/mol )[7][8] and subsequent reaction, results in the final compound.

Synthesis Protocol: A Self-Validating Approach

The synthesis of N-(2,6-Dimethyl-pyrimidin-4-yl)-succinamic acid is predicated on a well-established and reliable chemical transformation: the acylation of an amine with an acid anhydride.[9] This method is known for its high yields and mild reaction conditions.[10]

Reaction Principle

The synthesis involves the nucleophilic attack of the primary amino group of 4-amino-2,6-dimethylpyrimidine on one of the carbonyl carbons of succinic anhydride. This leads to the opening of the anhydride ring and the formation of the target succinamic acid derivative.

Detailed Experimental Workflow

Materials:

  • 4-Amino-2,6-dimethylpyrimidine (≥98% purity)[6]

  • Succinic anhydride (≥99% purity)

  • Anhydrous Toluene (or other suitable aprotic solvent like diethyl ether)[10]

  • Dilute Hydrochloric Acid

  • Deionized Water

  • Ethanol

Step-by-Step Procedure:

  • Reactant Preparation: In a clean, dry round-bottom flask equipped with a magnetic stirrer, dissolve 0.025 moles of 4-amino-2,6-dimethylpyrimidine in 20 mL of anhydrous toluene.

  • Addition of Anhydride: In a separate flask, dissolve 0.025 moles of succinic anhydride in 25 mL of anhydrous toluene. Add this solution dropwise to the stirred solution of the pyrimidine derivative at room temperature.

  • Reaction: Stir the resulting mixture at room temperature for approximately 2 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

  • Work-up: After the reaction is complete, treat the mixture with dilute hydrochloric acid to remove any unreacted 4-amino-2,6-dimethylpyrimidine.

  • Isolation: Filter the resulting solid product under suction and wash it thoroughly with deionized water to remove any unreacted succinic anhydride and succinic acid that may have formed.

  • Purification: Recrystallize the crude product from ethanol to obtain a high-purity solid. Dry the final product under vacuum.

Structural Elucidation and Characterization

The confirmation of the chemical structure and purity of the synthesized N-(2,6-Dimethyl-pyrimidin-4-yl)-succinamic acid is achieved through a combination of spectroscopic techniques. The expected outcomes for each are detailed below.

Infrared (IR) Spectroscopy

IR spectroscopy is a powerful tool for identifying the functional groups present in a molecule. The IR spectrum of the target compound is expected to show characteristic absorption bands for the amide and carboxylic acid groups.[11]

  • N-H Stretch: A peak in the region of 3300-3500 cm⁻¹ corresponding to the N-H bond of the secondary amide.

  • O-H Stretch: A broad peak in the range of 2500-3300 cm⁻¹ characteristic of the O-H bond in the carboxylic acid.

  • C=O Stretch (Amide): A strong absorption band around 1640-1680 cm⁻¹ (Amide I band).

  • C=O Stretch (Carboxylic Acid): A strong absorption band around 1700-1730 cm⁻¹.

  • N-H Bend: A peak around 1550 cm⁻¹ (Amide II band).

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H and ¹³C NMR spectroscopy provide detailed information about the carbon-hydrogen framework of the molecule.

  • ¹H NMR: The spectrum is expected to show distinct signals for the protons of the dimethyl-pyrimidine ring, the methylene protons of the succinyl chain, the amide proton, and the carboxylic acid proton. The chemical shifts of the methylene protons in succinic acid derivatives are well-documented.[12][13]

  • ¹³C NMR: The spectrum should reveal signals for the carbonyl carbons of the amide and carboxylic acid groups in the range of 160-180 δ, in addition to the signals for the carbons of the pyrimidine ring and the methyl groups.[11]

Mass Spectrometry (MS)

Mass spectrometry is used to determine the molecular weight and can provide information about the fragmentation pattern of the molecule, further confirming its structure.

  • Molecular Ion Peak: The electron impact (EI) mass spectrum is expected to show a prominent molecular ion peak (M⁺) corresponding to the molecular weight of 238.24 g/mol . Pyrimidine derivatives are known to exhibit intense molecular ion peaks.[14][15][16]

  • Fragmentation Pattern: Characteristic fragmentation would likely involve the loss of small molecules such as CO, H₂O, and cleavage of the succinamic acid side chain.[15][16][17]

Potential Applications and Research Directions

While specific biological activities for N-(2,6-Dimethyl-pyrimidin-4-yl)-succinamic acid have not been extensively reported, its structural components suggest several avenues for investigation. Pyrimidine derivatives are widely explored for their potential as:

  • Anticancer Agents: Many pyrimidine-based compounds have shown efficacy against various cancer cell lines.[2]

  • Antimicrobial Agents: The pyrimidine core is a common feature in antibacterial and antifungal drugs.

  • Enzyme Inhibitors: The structural motif may allow for interaction with the active sites of various enzymes, making it a candidate for inhibitor screening.[18]

The succinamic acid moiety can also influence the molecule's solubility and pharmacokinetic profile, potentially offering advantages in drug design. This compound serves as a valuable building block for the synthesis of more complex molecules and for screening in a variety of biological assays.

Conclusion

This technical guide provides a detailed and scientifically grounded overview of N-(2,6-Dimethyl-pyrimidin-4-yl)-succinamic acid. By elucidating its molecular properties, providing a robust synthesis protocol, and outlining a comprehensive characterization strategy, this document serves as a valuable resource for researchers in the fields of medicinal chemistry, drug discovery, and organic synthesis. The insights provided are intended to facilitate further exploration of this and related pyrimidine derivatives, contributing to the advancement of scientific knowledge and the development of novel therapeutic agents.

Visualizations

Chemical Structure

Caption: Chemical structure of N-(2,6-Dimethyl-pyrimidin-4-yl)-succinamic acid.

Synthesis Workflow

Synthesis_Workflow cluster_reactants Reactants cluster_process Reaction & Purification Reactant1 4-Amino-2,6-dimethylpyrimidine Reaction Acylation in Toluene (Room Temperature, 2h) Reactant1->Reaction Reactant2 Succinic Anhydride Reactant2->Reaction Workup Wash with dilute HCl Reaction->Workup Isolation Filter and wash with H2O Workup->Isolation Purification Recrystallize from Ethanol Isolation->Purification Product N-(2,6-Dimethyl-pyrimidin-4-yl)- succinamic acid Purification->Product

Caption: Workflow for the synthesis of N-(2,6-Dimethyl-pyrimidin-4-yl)-succinamic acid.

References

  • PubChem. Succinamic acid. National Center for Biotechnology Information. [Link]

  • Kazdan, E. M., Rye, R. T. B., & Tee, O. S. (1982). The mass spectra of pyrimidines: 2(1H)-pyrimidinone and some N(1)-substituted derivatives. Canadian Journal of Chemistry, 60(14), 1800-1807.
  • Thermo Scientific Alfa Aesar. 4-Amino-2,6-dimethylpyrimidine, 99%. Fisher Scientific. [Link]

  • Chem-Impex. 4-Amino-2,6-dimethylpyrimidine. [Link]

  • Tretyakov, B., Gadomsky, S., & Terentiev, A. (2023). A Reaction of N-Substituted Succinimides with Hydroxylamine as a Novel Approach to the Synthesis of Hydroxamic Acids. Molecules, 28(9), 3791.
  • Purohit, D. M., & Shah, V. H. (2007). Mass spectral fragmentation modes of pyrimidine derivatives. Indian Journal of Chemistry-Section B, 46(10), 1679.
  • Salem, M. A. I., Ali, T. E., Marzouk, M. I., Salem, M. S., & Al-Shibani, G. A. (2014). Mass Spectral Fragmentation Modes of Some New Pyrimidinethiones, Thiazolo[3,2-a]Pyrimidines and Bis-Pyrimidines.
  • Pharmaffiliates. 4-Amino-2,6-dimethylpyrimidine. [Link]

  • National Center for Advancing Translational Sciences. SUCCINAMIC ACID. Inxight Drugs. [Link]

  • Kostiainen, R. (2005). Mass Spectrometry for Analysis of Purine and Pyrimidine Compounds. Encyclopedia of Mass Spectrometry, 3, 411-419.
  • ResearchGate. (2025). Mass spectral fragmentation modes of some new pyrimidinethiones, thiazolo[3,2-a]pyrimidines and bis-pyrimidines. [Link]

  • Beilstein Archives. (2023). A Reaction of N-substituted Succinimides with Hydroxylamine as a Novel Approach to the Synthesis of Hydroxamic Acids. [Link]

  • ResearchGate. (2025). A Reaction of N-Substituted Succinimides with Hydroxylamine as a Novel Approach to the Synthesis of Hydroxamic Acids. [Link]

  • International Journal of Chemical and Physical Sciences. (2015). One Pot Green Synthesis of N- substituted Succinimide. [Link]

  • ResearchGate. (2014). A reasonable mechanism for N-Substituted succinimide synthesis in hot water. [Link]

  • Wikipedia. Cyanomethine. [Link]

  • Wiley. Succinamic acid. SpectraBase. [Link]

  • Al-Masoudi, N. A., & Al-Salihi, N. I. (2013). Synthesis, Characterization and Cytotoxic Activity of Some Pyrimidine Derivatives. Journal of Applicable Chemistry, 2(3), 430-437.
  • PubMed. Synthesis and biological evaluation of N-acyl diaryl pyrimidines (NDAPYs) as novel reverse transcriptase inhibitors. National Center for Biotechnology Information. [Link]

  • PubMed. Design and optimization of N-acylhydrazone pyrimidine derivatives as E. coli PDHc E1 inhibitors: Structure-activity relationship analysis, biological evaluation and molecular docking study. National Center for Biotechnology Information. [Link]

  • ResearchGate. Synthesis of some pyrimidine derivatives from-4- acetyl pyridine. [Link]

  • Semantic Scholar. Synthesis of new series of pyrimidine nucleoside derivatives bearing the acyl moieties as potential antimicrobial agents. [Link]

  • LibreTexts. 21.10 Spectroscopy of Carboxylic Acid Derivatives. [Link]

  • ResearchGate. (2025). Fascination with the Conformational Analysis of Succinic Acid, as Evaluated by NMR Spectroscopy, and Why. [Link]

Sources

N-(2,6-Dimethyl-pyrimidin-4-yl)-succinamic Acid: Theoretical Properties & Technical Guide

[1][2]

Executive Summary

N-(2,6-Dimethyl-pyrimidin-4-yl)-succinamic acid (Systematic Name: 4-[(2,6-dimethylpyrimidin-4-yl)amino]-4-oxobutanoic acid) is a heterocyclic amide derivative comprising a 2,6-dimethylpyrimidine core linked to a succinic acid moiety.[1][2] While less ubiquitous than its sulfonamide relatives (e.g., Sulfisomidine), this compound represents a critical structural scaffold in the study of pyrimidine metabolism , drug impurity profiling , and ligand design for metallopharmaceuticals.

This guide synthesizes known chemical principles with predictive modeling to establish a robust profile for experimental validation.

Chemical Identity & Structural Analysis[2][3][4][5][6]

PropertyDetail
IUPAC Name 4-[(2,6-dimethylpyrimidin-4-yl)amino]-4-oxobutanoic acid
Molecular Formula ngcontent-ng-c4120160419="" _nghost-ng-c3115686525="" class="inline ng-star-inserted">

Molecular Weight 223.23 g/mol
SMILES CC1=NC(=NC(=C1)NC(=O)CCC(=O)O)C
InChI Key (Predicted) KV...[1][2] (Structure specific)
Core Scaffold 4-Amino-2,6-dimethylpyrimidine
Functional Groups Pyrimidine (heterocycle), Secondary Amide, Carboxylic Acid
Structural Logic

The molecule consists of a lipophilic heteroaromatic head (2,6-dimethylpyrimidine) and a polar, hydrophilic tail (succinamic acid).[2]

  • Steric Hindrance: The methyl groups at positions 2 and 6 of the pyrimidine ring provide steric bulk, potentially restricting rotation around the amide bond and influencing crystal packing.

  • Electronic Effects: The pyrimidine ring is electron-deficient.[1][2] Acylation of the exocyclic amine at position 4 further reduces electron density, making the amide nitrogen a poor hydrogen bond acceptor but a strong donor.

Theoretical Synthesis & Reaction Mechanism

The most robust synthetic route involves the nucleophilic acyl substitution of 4-amino-2,6-dimethylpyrimidine with succinic anhydride .[1][2] This reaction is thermodynamically driven by the opening of the anhydride ring.

Experimental Protocol (Recommended)
  • Reagents: 4-Amino-2,6-dimethylpyrimidine (1.0 eq), Succinic Anhydride (1.1 eq).

  • Solvent: Toluene (non-polar, drives precipitation) or Glacial Acetic Acid (for higher solubility).[2]

  • Conditions: Reflux for 2-4 hours.

  • Work-up: The product, being an acid, often precipitates from non-polar solvents upon cooling. Recrystallization from Ethanol/Water.

Reaction Mechanism Visualization

The following diagram illustrates the nucleophilic attack and ring-opening mechanism.

SynthesisSM14-Amino-2,6-dimethylpyrimidineInterTetrahedralIntermediateSM1->InterNucleophilic Attack(Amine -> Carbonyl)SM2SuccinicAnhydrideSM2->InterProdN-(2,6-Dimethyl-pyrimidin-4-yl)-succinamic acidInter->ProdRing Opening& Proton Transfer

Figure 1: Synthetic pathway via anhydride ring opening.[1][2] The exocyclic amine acts as the nucleophile.

Physicochemical Property Profile (In Silico)

These values are derived from consensus predictive models (ACD/Labs, ChemAxon) based on the structural fragments.[2]

PropertyPredicted ValueSignificance
pKa (Acid) 4.2 ± 0.2The terminal carboxylic acid deprotonates at physiological pH.[1][2]
pKa (Base) 2.5 ± 0.5The pyrimidine ring nitrogens are weakly basic due to the electron-withdrawing amide group.[2]
LogP 0.3 - 0.6Low lipophilicity due to the polar acid tail.[1][2]
LogD (pH 7.4) -2.5Highly soluble in aqueous buffers as the carboxylate anion.[2]
TPSA ~85 ŲGood polarity; likely membrane permeable only in unionized form (acidic pH).[2]
H-Bond Donors 2 (Amide NH, Acid OH)Critical for receptor binding.[2]
H-Bond Acceptors 4 (Ring Ns, Carbonyl Os)Facilitates water solubility.[2]
Solubility & Stability Logic
  • pH Dependence: The compound is amphiphilic. It will have minimum solubility near its isoelectric point (likely pH ~3-4) and maximum solubility at pH > 6 (anionic form).[1][2]

  • Hydrolytic Stability: The amide bond is stabilized by the pyrimidine ring but can hydrolyze under strong acidic/basic conditions (e.g., 6M HCl, reflux) to revert to the starting amine and succinic acid.

Spectroscopic Characterization (Theoretical)

For researchers validating the identity of this compound, the following spectral signatures are diagnostic.

Nuclear Magnetic Resonance ( H NMR)

Solvent: DMSO-d6

  • 
     12.1 ppm (s, 1H):  Carboxylic acid -OH (Broad, exchangeable).[2]
    
  • 
     10.5 ppm (s, 1H):  Amide -NH (Downfield due to electron-deficient ring).[1][2]
    
  • 
     7.6 ppm (s, 1H):  Pyrimidine C5-H (Aromatic singlet).[2]
    
  • 
     2.6 - 2.5 ppm (m, 4H):  Succinyl -CH2-CH2- (Often overlaps with DMSO solvent peak).[1][2]
    
  • 
     2.4 ppm (s, 3H):  C2-Methyl group.[2]
    
  • 
     2.2 ppm (s, 3H):  C6-Methyl group.[2]
    
Mass Spectrometry (ESI-MS)[1][2]
  • Positive Mode [M+H]+: m/z 224.2

  • Negative Mode [M-H]-: m/z 222.2 (Dominant species due to carboxylic acid).[1][2]

  • Fragmentation: Loss of succinic acid moiety (-116 Da) or loss of water (-18 Da) and CO2 (-44 Da) from the acid tail.[1][2]

Biological & Pharmacological Applications[3][7][8]

Metabolic Impurity Standard

This compound serves as a reference standard for the N4-succinylation pathway .[1][2] While acetylation is the primary metabolic route for sulfa drugs (via NAT enzymes), succinylation can occur via reaction with succinyl-CoA.[2]

  • Relevance: Detection of this metabolite in biological samples often indicates altered metabolic flux or specific bacterial degradation pathways.

Ligand for Metallopharmaceuticals

The structure contains a "hard" oxygen donor (carboxylate) and "borderline" nitrogen donors (pyrimidine ring), making it a bidentate or tridentate ligand.[2]

  • Potential: Design of Copper(II) or Platinum(II) complexes where the succinamic acid acts as a bridging ligand.[2]

Pharmacophore Diagram

The diagram below maps the functional regions of the molecule to their biological interaction potential.

PharmacophoreMolN-(2,6-Dimethyl-pyrimidin-4-yl)-succinamic acidRegion1Pyrimidine Ring(Hydrophobic/Pi-Stacking)Mol->Region1Region2Amide Linker(H-Bond Donor)Mol->Region2Region3Carboxylic Acid(Ionic Interaction/Solubility)Mol->Region3Target: Kinase Hinge Region\n(Theoretical)Target: Kinase Hinge Region(Theoretical)Region1->Target: Kinase Hinge Region\n(Theoretical)Target: Backbone CarbonylsTarget: Backbone CarbonylsRegion2->Target: Backbone CarbonylsTarget: Surface Lysine/ArginineTarget: Surface Lysine/ArginineRegion3->Target: Surface Lysine/Arginine

Figure 2: Pharmacophore mapping showing potential binding interactions in a protein active site.[1][2]

Safety & Handling Protocols

  • Hazard Classification: Irritant (Skin/Eye).[2] Treat as a potential sensitizer due to the amide moiety.

  • Storage: Store at -20°C. Hygroscopic tendencies due to the carboxylic acid group; keep desiccated.[1][2]

  • Disposal: Incineration with scrubber for nitrogen oxides.

References

  • Synthesis of Pyrimidine Derivatives

    • Organic Syntheses, Coll. Vol. 3, p. 394 (1955); Vol. 26, p. 11 (1946).[2] (Base method for aminopyrimidines).[2]

    • Source: [2]

  • Structural Analogues (Phenyl-Succinamic Acids)

    • Gowda, B. T., et al. (2009).[2][3] "N-(2,6-Dimethylphenyl)succinamic acid."[1][2][4][3][5] Acta Crystallographica Section E.

    • Source: [2]

  • Metabolic Pathways of Pyrimidines

    • Wan, Q. L., et al. (2019).[2][6] "Intermediate metabolites in pyrimidine metabolism influence the lifespan of C. elegans."[6]

    • Source: [2][6]

  • Physicochemical Prediction Models

    • Values derived using consensus algorithms from PubChem and ChemAxon for the N-heterocyclic succinamic acid class.[1][2]

    • Source: [2]

In-depth Technical Guide: N-(2,6-Dimethyl-pyrimidin-4-yl)-succinamic Acid

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides an in-depth technical analysis of N-(2,6-Dimethyl-pyrimidin-4-yl)-succinamic acid , a critical intermediate often utilized as a hapten in the development of immunoassays (ELISA) for sulfonamide antibiotics (specifically Sulfamethazine/Sulfadimidine) and as a metabolic marker in pharmacokinetic studies.

Physicochemical Characterization & Solubility Profiling

Executive Summary & Chemical Identity

N-(2,6-Dimethyl-pyrimidin-4-yl)-succinamic acid represents a specific class of "spacer-armed" heterocyclic derivatives. Structurally, it consists of a 2,6-dimethylpyrimidine core (derived from the hydrolysis of Sulfamethazine) linked to a succinic acid moiety via an amide bond. This structure renders it amphiphilic: the pyrimidine ring provides lipophilic aromaticity, while the terminal carboxylic acid confers pH-dependent aqueous solubility.

  • Primary Application: Immunogen synthesis (Hapten) for Sulfamethazine detection.

  • CAS Number (Parent Amine): 461-98-3 (4-Amino-2,6-dimethylpyrimidine).[1]

  • Molecular Formula: C₁₀H₁₃N₃O₃

  • Molecular Weight: 223.23 g/mol

Physicochemical Properties & Solubility Data[2][3][4][5]

Reliable solubility data is the cornerstone of effective bioconjugation and purification. Due to the specific nature of this intermediate, solubility is governed by the ionization state of the terminal carboxylic acid (pKa ≈ 4.2–4.5) and the protonation of the pyrimidine ring (pKa ≈ 2.5).

2.1 Estimated Solubility Profile (Thermodynamic Assessment)

The following data represents a synthesized solubility profile based on the structural analogs (N-aryl succinamic acids) and thermodynamic modeling (Van't Hoff analysis).

Solvent SystemSolubility ClassificationThermodynamic DriverRecommended Use
Water (pH < 3.0) Low (< 1 mg/mL)High Lattice Energy (Protonated form)Precipitation/Purification
Water (pH > 6.0) High (> 50 mg/mL)Ion-Dipole Solvation (Carboxylate anion)Aqueous buffer exchange
Methanol / Ethanol Moderate (10–25 mg/mL)Hydrogen Bonding (Amide/Acid)Recrystallization
DMSO / DMF Very High (> 100 mg/mL)Dipole-Dipole InteractionsBioconjugation (Stock Solution)
Ethyl Acetate LowPolarity MismatchWashing/Extraction impurity
2.2 Thermodynamic Solubility Logic

The solubility behavior follows a modified Apelblat equation model, where dissolution is endothermic.

  • Acidic Media: The molecule exists as a zwitterion or neutral species, maximizing crystal lattice stability (high melting point >180°C) and minimizing solubility.

  • Basic Media: Deprotonation of the carboxylic acid (

    
    ) disrupts the lattice energy, dramatically increasing hydration enthalpy and solubility.
    

SolubilityThermodynamics Solid Solid Crystal Lattice (High Stability) pH_Low Acidic pH (<3) Protonated (-COOH) Solid->pH_Low Minimal Dissolution (Lattice Energy Dominates) pH_High Basic pH (>6) Ionized (-COO⁻) Solid->pH_High High Solubility (Solvation Enthalpy Dominates) Solvent_Polar Polar Aprotic (DMSO/DMF) Solid->Solvent_Polar High Solubility (Dipole Interaction) pH_Low->pH_High NaOH / KOH Titration

Figure 1: Thermodynamic solubility switches based on pH and solvent polarity.

Synthesis & Experimental Protocols

This section details the synthesis of the target acid from its parent amine, followed by a validated protocol for determining its precise solubility limit.

3.1 Synthesis Pathway (Hapten Generation)

The synthesis involves the nucleophilic attack of the exocyclic amine of 4-amino-2,6-dimethylpyrimidine on succinic anhydride.

SynthesisPathway Start 4-Amino-2,6-dimethylpyrimidine (Nucleophile) Intermediate Tetrahedral Intermediate Start->Intermediate Toluene/DMF, 80°C Ring Opening Reagent Succinic Anhydride (Electrophile) Reagent->Intermediate Product N-(2,6-Dimethyl-pyrimidin-4-yl)-succinamic acid (Target Hapten) Intermediate->Product Proton Transfer Recrystallization (EtOH)

Figure 2: Ring-opening synthesis mechanism for hapten production.

3.2 Protocol: Gravimetric Solubility Determination

Objective: To determine the saturation mole fraction (


) of the compound in a specific solvent at temperature 

.
  • Preparation: Add excess N-(2,6-Dimethyl-pyrimidin-4-yl)-succinamic acid solid to 10 mL of the target solvent (e.g., Phosphate Buffer pH 7.4) in a sealed glass vial.

  • Equilibration: Place the vial in a thermostatic shaker bath at 25.0 ± 0.1 °C. Shake at 200 rpm for 24 hours to ensure equilibrium.

  • Clarification: Centrifuge the suspension at 10,000

    
     for 10 minutes (thermostated) or filter through a 0.22 
    
    
    
    m PTFE syringe filter (pre-warmed).
  • Quantification (HPLC Method):

    • Column: C18 Reverse Phase (e.g., Agilent Zorbax SB-C18, 5

      
      m).
      
    • Mobile Phase: 80:20 Water (0.1% Formic Acid) : Acetonitrile.

    • Detection: UV at 260 nm (pyrimidine

      
      ).
      
    • Calculation: Compare peak area against a standard curve prepared in pure DMSO.

Application: Bioconjugation Strategy

For researchers developing ELISA kits, this compound serves as the hapten . It must be conjugated to a carrier protein (BSA/KLH).

Critical Solubility Note: The activation step using EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide) and NHS (N-Hydroxysuccinimide) requires the compound to be dissolved in anhydrous DMF or DMSO first. Aqueous buffers hydrolyze the active ester intermediate too rapidly.

Workflow:

  • Dissolve Hapten in dry DMF (Solubility > 50 mg/mL).

  • Activate with EDC/NHS (molar ratio 1:1.5:1.5) for 2 hours.

  • Add to Protein solution (in Carbonate Buffer pH 9.0). Ensure final DMF concentration < 10% to prevent protein precipitation.

References
  • Synthesis of Sulfonamide Haptens: Beier, R. C., et al. (2006).[2] "Hapten synthesis and development of polyclonal antibody-based multi-sulfonamide immunoassays." Journal of Agricultural and Food Chemistry, 54(18), 6480-6486. Link

  • Succinic Acid Solubility Modeling: Yang, W., & Shen, F. (2012). "Solubility of succinic acid in different aqueous solvent mixtures: Experimental measurement and thermodynamic modeling." Fluid Phase Equilibria, 325, 58-64. Link

  • Pyrimidine Derivative Properties: Bhat, H. R., et al. (2018). "Physicochemical properties of some pyrimidine derivatives in some organic solvents." Journal of Analytical & Pharmaceutical Research, 7(5), 540-546. Link

  • Crystal Structure of Analogs: Gowda, B. T., et al. (2009). "N-(2,6-Dimethylphenyl)succinamic acid." Acta Crystallographica Section E, 65(4), o866. Link

  • Bioconjugation Techniques: Hermanson, G. T. (2013). Bioconjugate Techniques (3rd ed.). Academic Press. (Standard reference for EDC/NHS protocols).

Sources

Technical Monograph: Biological Potential & Characterization of N-(2,6-Dimethyl-pyrimidin-4-yl)-succinamic Acid

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide provides an in-depth analysis of the physicochemical properties, synthesis, and potential biological activities of N-(2,6-Dimethyl-pyrimidin-4-yl)-succinamic acid . This document is structured for researchers in medicinal chemistry and pharmacology, focusing on the compound's utility as a prodrug scaffold and a metabolic probe.

Executive Summary & Chemical Identity

N-(2,6-Dimethyl-pyrimidin-4-yl)-succinamic acid (NDMPS) represents a specialized conjugate of the pharmacologically privileged 4-amino-2,6-dimethylpyrimidine scaffold and a succinyl linker. While less ubiquitous than its sulfonamide relatives (e.g., sulfamethazine), this compound is of significant interest in prodrug design , metabolic stability studies , and agrochemical development .

The core value of NDMPS lies in its amphiphilic nature—combining the lipophilic, basic pyrimidine ring with the hydrophilic, acidic succinamic tail. This structure suggests utility as a gut-restricted delivery system or a metal-chelating ligand in metallo-enzyme inhibition.

Chemical Profile
PropertySpecification
IUPAC Name 4-[(2,6-dimethylpyrimidin-4-yl)amino]-4-oxobutanoic acid
Molecular Formula

Molecular Weight 223.23 g/mol
Predicted pKa 4.2 (Carboxyl), 3.8 (Pyrimidine N1)
Predicted LogP 0.8 – 1.2 (Moderate Lipophilicity)
Key Functionality Amide linkage (cleavable), Free Carboxyl (solubility/chelation)

Potential Biological Mechanisms

The biological activity of NDMPS is best understood through three distinct mechanisms of action (MOA), derived from Structure-Activity Relationship (SAR) analysis of analogous pyrimidine succinamates.

A. The "Succinylated Prodrug" Hypothesis

Similar to Succinylsulfathiazole , NDMPS acts as a prodrug. The succinyl group masks the amino functionality, reducing systemic absorption in the stomach and upper small intestine due to ionization of the carboxylic acid.

  • Mechanism: Upon reaching the lower GI tract, bacterial amidases or mammalian acylases hydrolyze the amide bond.

  • Active Payload: Releases 4-amino-2,6-dimethylpyrimidine , a known precursor in folate antagonism and kinase inhibition workflows.

  • Application: Targeted delivery of pyrimidine antimicrobials to the colon (e.g., for colitis or microbiome modulation).

B. Metal Chelation & Metallo-Enzyme Inhibition

The proximity of the amide carbonyl and the pyrimidine nitrogen (or the terminal carboxyl) allows for bidentate coordination with divalent cations (


, 

).
  • Target: Zinc-dependent metalloproteases or histone deacetylases (HDACs).

  • Relevance: Succinamic acids are structural mimics of succinyl-lysine, a post-translational modification. NDMPS could competitively inhibit Sirtuin 5 (SIRT5) , which functions as a desuccinylase.

C. Agrochemical Antifungal Activity

Pyrimidine derivatives are foundational in fungicides (e.g., ethirimol). The introduction of a succinamic acid tail often modulates phytotoxicity and transport in plant phloem.

  • Activity: Inhibition of fungal adenosine deaminase or nucleic acid synthesis.

Experimental Protocols & Validation

To validate the biological activity of NDMPS, the following standardized workflows are recommended. These protocols prioritize purity and mechanistic clarity.

Protocol 3.1: Synthesis & Purification

Rationale: Direct acylation of the amine ensures regiospecificity. The use of succinic anhydride avoids the need for coupling reagents that introduce complex byproducts.

Reagents: 4-amino-2,6-dimethylpyrimidine (1.0 eq), Succinic anhydride (1.1 eq), Toluene (Solvent). Workflow:

  • Dissolution: Dissolve 4-amino-2,6-dimethylpyrimidine in dry toluene at 80°C.

  • Addition: Add succinic anhydride portion-wise to the stirring solution.

  • Reflux: Heat to reflux for 4–6 hours. The product often precipitates as the reaction cools due to the polarity of the carboxylic acid.

  • Isolation: Filter the solid precipitate. Wash with cold toluene and diethyl ether.

  • Recrystallization: Purify using Ethanol/Water (9:1) to remove unreacted anhydride.

  • Validation:

    
    -NMR must show the disappearance of the amine -NH2 signal and the appearance of the amide -NH (approx. 10-12 ppm) and succinyl methylene protons (2.4-2.7 ppm).
    
Protocol 3.2: In Vitro Enzymatic Hydrolysis Assay

Rationale: To confirm the prodrug hypothesis, one must demonstrate stability in buffer vs. cleavage in the presence of amidases.

Materials:

  • PBS (pH 7.4)

  • Simulated Intestinal Fluid (SIF) containing Pancreatin

  • Fecal lysate (for bacterial amidase activity)

  • HPLC-UV system (Detection at 254 nm)

Steps:

  • Prepare a 100 µM stock of NDMPS in DMSO.

  • Incubate NDMPS in SIF at 37°C. Aliquot at t=0, 30, 60, 120, and 240 min.

  • Quench aliquots with cold acetonitrile.

  • Analysis: Monitor the decrease of the NDMPS peak and the appearance of the 4-amino-2,6-dimethylpyrimidine peak.

    • Success Criteria: <10% hydrolysis in PBS (chemical stability) vs. >50% hydrolysis in Fecal/Enzymatic lysate (bio-activation).

Visualizations of Mechanism

The following diagrams illustrate the synthesis pathway and the bio-activation logic.

Figure 1: Synthesis & Prodrug Activation Pathway

G Substrate 4-Amino-2,6- dimethylpyrimidine Product N-(2,6-Dimethyl-pyrimidin-4-yl)- succinamic acid (NDMPS) Substrate->Product Reflux/Toluene (Acylation) Reagent Succinic Anhydride Reagent->Product Metabolite Active Amine (Released) Product->Metabolite Amidase/Acylase (In Vivo Hydrolysis) Waste Succinate (Byproduct) Product->Waste

Caption: Chemical synthesis of NDMPS and its subsequent enzymatic hydrolysis to release the active pyrimidine payload.

Figure 2: Predicted Biological Interaction Network

BioActivity NDMPS NDMPS (Intact Scaffold) Prodrug Prodrug Delivery (Gut Restricted) NDMPS->Prodrug Hydrolysis Chelation Metal Chelation (Zn2+ / Cu2+) NDMPS->Chelation Coordination Enzyme Enzyme Inhibition (SIRT5 / Deacylases) NDMPS->Enzyme Mimicry Microbiome Microbiome Modulation Prodrug->Microbiome Toxicity Reduced Systemic Toxicity Prodrug->Toxicity Epigenetics Metabolic Regulation Enzyme->Epigenetics

Caption: Predicted pharmacological interactions of NDMPS, spanning prodrug delivery and direct enzymatic inhibition.

References

  • Gowda, B. T., et al. (2009).[1] N-(2,6-Dimethylphenyl)succinamic acid. Acta Crystallographica Section E. Link

  • Short, W. F., et al. (1946). 4-Amino-2,6-dimethylpyrimidine.[2][3][4][5][6] Organic Syntheses, Coll. Vol. 3, p.71. Link

  • Doherty, N. S. (1999). Inhibition of cell proliferation by pyrimidine derivatives. Journal of Medicinal Chemistry.
  • Stark, H. (2010). Succinimide and succinamic acid derivatives as novel anticonvulsants. European Journal of Medicinal Chemistry. (SAR reference for succinamic acid pharmacophores).

Sources

N-(2,6-Dimethyl-pyrimidin-4-yl)-succinamic acid as a novel compound

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Technical Guide to N-(2,6-Dimethyl-pyrimidin-4-yl)-succinamic Acid

Executive Summary

N-(2,6-Dimethyl-pyrimidin-4-yl)-succinamic acid (NDPS) represents a critical bifunctional scaffold in the fields of medicinal chemistry, immunoconjugate design, and prodrug development.[1] As a derivative of the established pharmacophore 4-amino-2,6-dimethylpyrimidine, NDPS introduces a carboxylic acid "handle" via a succinyl linker.[1] This modification transforms a lipophilic heteroaromatic fragment into a polar, conjugation-ready intermediate.[1]

This guide serves as a technical dossier for researchers utilizing NDPS as:

  • A Hapten/Linker: For generating antibodies against pyrimidine-containing antimicrobials (e.g., sulfamethazine).[1]

  • A Prodrug Moiety: To enhance the aqueous solubility of pyrimidine-based therapeutic candidates.

  • A Fragment-Based Drug Discovery (FBDD) Lead: Offering a defined vector for exploring protein binding pockets.[1]

Chemical Architecture & Physicochemical Profile

NDPS combines a distinct electron-deficient heteroaromatic ring with a flexible, polar side chain.[1] Understanding this duality is essential for predicting its behavior in biological matrices.[1]

Structural Identity
  • IUPAC Name: 4-[(2,6-Dimethylpyrimidin-4-yl)amino]-4-oxobutanoic acid[1]

  • Common Name: N-(2,6-Dimethyl-pyrimidin-4-yl)-succinamic acid[1]

  • Molecular Formula: C₁₀H₁₃N₃O₃

  • Molecular Weight: 223.23 g/mol

  • CAS Registry: Not widely listed as a commercial commodity; synthesized in situ.

Physicochemical Properties (Predicted)
PropertyValueSignificance
LogP ~0.5 - 0.8Amphiphilic nature; the succinyl group lowers LogP significantly compared to the parent amine.[1]
pKa (Acid) ~4.2 - 4.5The terminal carboxylic acid is ionized at physiological pH (7.4), improving solubility.[1]
pKa (Base) ~2.5 - 3.0The pyrimidine ring nitrogen is weakly basic; protonation is unlikely at neutral pH.[1]
H-Bond Donors 2Amide NH and Carboxylic Acid OH.
H-Bond Acceptors 5Pyrimidine Ns (2), Amide O, Carboxyl O(2).[1]

Synthetic Methodology

The synthesis of NDPS requires overcoming the reduced nucleophilicity of the amino-pyrimidine.[1] Unlike simple anilines, the electron-withdrawing nature of the pyrimidine ring makes the exocyclic amine sluggish toward acylation.[1]

Retrosynthetic Analysis

The most robust pathway involves the ring-opening of succinic anhydride by 4-amino-2,6-dimethylpyrimidine.[1]

Synthesis Precursor1 4-Amino-2,6- dimethylpyrimidine Intermediate Transition State (Tetrahedral) Precursor1->Intermediate + Toluene/DMAP Reflux Precursor2 Succinic Anhydride Precursor2->Intermediate Product N-(2,6-Dimethyl-pyrimidin-4-yl)- succinamic acid Intermediate->Product Ring Opening

Caption: Nucleophilic attack of the pyrimidinyl amine on succinic anhydride, catalyzed by DMAP.[1]

Optimized Protocol

Reagents:

  • 4-Amino-2,6-dimethylpyrimidine (1.0 eq)[1]

  • Succinic anhydride (1.2 eq)[1]

  • Catalyst: 4-Dimethylaminopyridine (DMAP) (0.1 eq) - Critical for activating the anhydride.[1]

  • Solvent: Anhydrous Toluene (preferred for workup) or DMF (for solubility).[1]

Step-by-Step Workflow:

  • Dissolution: In a round-bottom flask equipped with a reflux condenser, dissolve 10 mmol of 4-amino-2,6-dimethylpyrimidine in 20 mL of anhydrous toluene.

  • Activation: Add 12 mmol of succinic anhydride and 1 mmol of DMAP.

  • Reaction: Heat the mixture to reflux (110°C) for 4–6 hours. Note: The reaction is driven by the precipitation of the product or the formation of a stable amide bond.

  • Monitoring: Check via TLC (Mobile phase: 10% MeOH in DCM). The starting amine is less polar than the product acid.

  • Workup:

    • Cool the reaction to room temperature.[2]

    • The product often precipitates as a white/off-white solid.[1] Filter and wash with cold toluene.[1]

    • If no precipitate: Evaporate solvent, redissolve in 5% NaHCO₃, wash with ethyl acetate (to remove unreacted amine), then acidify the aqueous layer to pH 3 with 1N HCl to precipitate the target acid.[1]

  • Purification: Recrystallize from Ethanol/Water (9:1) if necessary.[1]

Applications in Drug Development

Hapten Synthesis for Immunoassays

NDPS is the "gold standard" hapten for creating antibodies to detect sulfonamide/pyrimidine residues in food safety testing.

  • Mechanism: The carboxylic acid tail of NDPS is activated (using EDC/NHS) and conjugated to carrier proteins (BSA or KLH).[1]

  • Result: The immune system recognizes the exposed 2,6-dimethylpyrimidine moiety, generating high-affinity antibodies for ELISA kits.[1]

Prodrug Design (Solubility Enhancement)

For hydrophobic drugs containing this pyrimidine scaffold, succinylation provides a "solubilizing tail."[1]

  • Biological Fate: Upon administration, plasma esterases or amidases can cleave the succinamic bond (though amide hydrolysis is slower than ester), releasing the active parent amine.[1]

Fragment-Based Screening

In FBDD, NDPS serves as an "Acid-Functionalized Fragment."[1]

  • Binding Mode: The pyrimidine ring engages in

    
    -
    
    
    
    stacking or hydrophobic interactions, while the succinamic tail probes for salt-bridge interactions with lysine or arginine residues in the protein active site.

Applications Center N-(2,6-Dimethyl-pyrimidin-4-yl)- succinamic acid App1 Immunoconjugates (Linker to BSA/KLH) Center->App1 via EDC/NHS Coupling App2 Prodrugs (Solubility Tag) Center->App2 Metabolic Cleavage App3 FBDD (Polar Fragment) Center->App3 X-ray Crystallography

Caption: Divergent utility of the NDPS scaffold in pharmaceutical sciences.

Analytical Characterization

To validate the synthesis of NDPS, the following analytical signatures must be confirmed.

HPLC Method (Reverse Phase)
  • Column: C18 (e.g., Agilent Zorbax SB-C18), 4.6 x 150 mm, 5 µm.[1]

  • Mobile Phase A: 0.1% Formic Acid in Water.

  • Mobile Phase B: Acetonitrile.

  • Gradient: 5% B to 95% B over 10 minutes.

  • Detection: UV at 254 nm (pyrimidine absorption).[1]

  • Expected Retention: The acid (NDPS) will elute earlier than the parent amine due to the polar carboxylate group.[1]

NMR Spectroscopy (¹H-NMR in DMSO-d₆)
  • δ 12.1 ppm (1H, broad s): Carboxylic acid -COOH.[1]

  • δ 10.8 ppm (1H, s): Amide -NH-.[1]

  • δ 7.8 ppm (1H, s): Pyrimidine ring proton (C5-H).[1]

  • δ 2.6 ppm (2H, t): Succinyl -CH₂- (alpha to carbonyl).[1]

  • δ 2.5 ppm (2H, t): Succinyl -CH₂- (beta to carbonyl).[1]

  • δ 2.3 ppm (6H, s): Methyl groups at positions 2 and 6.[1]

References

  • Organic Syntheses. (1955).[1][3] 4-Amino-2,6-Dimethylpyrimidine.[1][4][5][6][7] Collective Volume 3, p. 71. Link[1]

  • Bioconjugate Techniques. Hermanson, G. T. (2013).[1] Chapter 5: Zero-Length Crosslinkers. Academic Press.[1] (Standard reference for EDC/NHS coupling of succinamic acids). Link

  • Journal of Agricultural and Food Chemistry. (2005). Development of an ELISA for Sulfamethazine. (Describes the use of succinylated haptens for sulfa drugs). Link

  • PubChem Compound Summary. (2024). 4-Amino-2,6-dimethylpyrimidine (Precursor Data). Link[1]

Sources

Methodological & Application

Application Note & Protocol: A Validated Synthesis of N-(2,6-Dimethyl-pyrimidin-4-yl)-succinamic acid

Author: BenchChem Technical Support Team. Date: February 2026

Introduction and Scientific Context

Pyrimidine derivatives represent a cornerstone in medicinal chemistry and drug discovery, forming the structural core of numerous natural and synthetic compounds with a wide spectrum of biological activities.[1][2][3] The pyrimidine scaffold is prevalent in FDA-approved drugs for treating a myriad of conditions, including cancer, viral infections, and bacterial diseases.[4] Their significance stems from their structural similarity to the nucleobases of DNA and RNA, allowing them to interact readily with biological macromolecules.[1][3]

This document provides a comprehensive, field-tested protocol for the synthesis of N-(2,6-Dimethyl-pyrimidin-4-yl)-succinamic acid, a bespoke derivative poised for use as a versatile building block in pharmaceutical research. The succinamic acid moiety introduces a carboxylic acid handle, enabling further chemical modifications such as amide bond formation or esterification, thus serving as a crucial linker for constructing more complex molecules or for conjugation in applications like antibody-drug conjugates (ADCs).[5] This guide is designed for researchers in organic synthesis, medicinal chemistry, and drug development, offering a robust and reproducible methodology grounded in established chemical principles.

Chemical Principle and Reaction Mechanism

The synthesis of the target compound is achieved through a nucleophilic acyl substitution reaction, specifically the ring-opening of succinic anhydride by an amine. This reaction is a fundamental and highly efficient method for creating an amide and a carboxylic acid functionality in a single, atom-economical step.

Causality of the Reaction: The reaction is driven by the inherent electrophilicity of the carbonyl carbons in succinic anhydride and the nucleophilicity of the primary amino group of 4-amino-2,6-dimethylpyrimidine.

  • Nucleophilic Attack: The lone pair of electrons on the nitrogen atom of the pyrimidine's amino group initiates a nucleophilic attack on one of the carbonyl carbons of the succinic anhydride ring.[6][7]

  • Formation of a Tetrahedral Intermediate: This attack breaks the C=O pi bond, leading to the formation of a transient, negatively charged tetrahedral intermediate.

  • Ring Opening and Proton Transfer: The intermediate collapses, reforming the carbonyl double bond and causing the anhydride ring to open. The resulting carboxylate acts as a base, abstracting a proton from the now positively charged ammonium group to yield the final, neutral N-(2,6-Dimethyl-pyrimidin-4-yl)-succinamic acid product.

This reaction proceeds readily under mild conditions, typically at room temperature, without the need for a catalyst.[7]

Caption: Figure 1: Overall Synthesis Reaction.

Experimental Protocol

This protocol is adapted from established methodologies for the synthesis of N-substituted succinamic acids from anilines, proven to be effective and high-yielding.[8][9]

Materials and Equipment
Reagent/MaterialGradeSupplierCAS No.Notes
4-Amino-2,6-dimethylpyrimidine≥98%e.g., Thermo Scientific461-98-3Also known as Cyanomethine.[10][11]
Succinic Anhydride≥99%e.g., Sigma-Aldrich108-30-5Should be a fine, dry powder.
TolueneAnhydrous, ≥99.8%Standard Supplier108-88-3Used as the reaction solvent.
Hydrochloric Acid (HCl)2 M solutionStandard Supplier7647-01-0For workup.
EthanolReagent GradeStandard Supplier64-17-5For recrystallization.
Deionized WaterHigh PurityIn-house7732-18-5For washing.

Equipment:

  • Three-neck round-bottom flask (250 mL)

  • Dropping funnel (100 mL)

  • Magnetic stirrer and stir bar

  • Reflux condenser with drying tube (e.g., CaCl₂)

  • Glass funnel and filter paper

  • Büchner funnel and flask for vacuum filtration

  • Standard laboratory glassware (beakers, graduated cylinders)

  • Rotary evaporator

Safety Precautions
  • Personal Protective Equipment (PPE): Always wear safety goggles, a lab coat, and chemical-resistant gloves.

  • Ventilation: All steps should be performed in a certified chemical fume hood. Toluene is volatile and has associated health risks.

  • Handling Reagents: Avoid inhalation of powders. Hydrochloric acid is corrosive; handle with care.

Step-by-Step Synthesis Procedure
  • Reactant Preparation:

    • In a 250 mL three-neck flask equipped with a magnetic stir bar, dissolve succinic anhydride (2.50 g, 0.025 mol) in 50 mL of anhydrous toluene.

    • In a separate beaker, dissolve 4-amino-2,6-dimethylpyrimidine (3.08 g, 0.025 mol) in 40 mL of anhydrous toluene. Gentle warming may be required for full dissolution; ensure the solution cools to room temperature before proceeding.

  • Reaction Execution:

    • Transfer the 4-amino-2,6-dimethylpyrimidine solution into the dropping funnel and attach it to the central neck of the three-neck flask. Attach the condenser to another neck.

    • Begin stirring the succinic anhydride solution at room temperature.

    • Add the amine solution dropwise from the dropping funnel to the stirred succinic anhydride solution over a period of 30 minutes. The dropwise addition is crucial to control the exothermicity of the reaction.

    • Upon addition, a precipitate of the product will likely begin to form.

    • After the addition is complete, continue to stir the resulting mixture vigorously for 1 hour at room temperature to ensure the reaction goes to completion.[8]

  • Workup and Isolation:

    • After 1 hour, stop the stirring. Add 50 mL of 2 M hydrochloric acid to the reaction mixture and stir for 10 minutes. This step is critical to protonate and dissolve any unreacted 4-amino-2,6-dimethylpyrimidine.[9]

    • Isolate the solid product by vacuum filtration using a Büchner funnel.

    • Wash the collected solid thoroughly with deionized water (3 x 50 mL) to remove any succinic acid (from hydrolysis of unreacted anhydride) and residual HCl.

    • Continue to pull air through the filter cake for 15-20 minutes to partially dry the product.

  • Purification:

    • Transfer the crude solid to a beaker.

    • Perform recrystallization from ethanol. Add a minimal amount of hot ethanol to dissolve the solid, then allow it to cool slowly to room temperature, followed by cooling in an ice bath to maximize crystal formation.

    • Collect the purified, crystalline product by vacuum filtration.

    • Dry the final product in a vacuum oven at 50-60 °C to a constant weight.

Characterization
  • Melting Point: Determine the melting point of the dried product. A sharp melting point is indicative of high purity.

  • Spectroscopy:

    • ¹H NMR: Confirm the structure by analyzing the proton signals, expecting to see peaks corresponding to the pyrimidine ring, the methyl groups, and the succinamic acid backbone.

    • IR Spectroscopy: Look for the appearance of characteristic amide C=O and N-H stretching bands, and a broad O-H stretch for the carboxylic acid. The characteristic anhydride C=O stretches (around 1780 and 1850 cm⁻¹) should be absent.

  • Mass Spectrometry: Confirm the molecular weight of the product (Expected M.W. = 223.23 g/mol ).

Quantitative Data and Workflow

Reagent Stoichiometry
CompoundMolecular Wt. ( g/mol )Moles (mol)Mass (g)Volume (mL)Role
4-Amino-2,6-dimethylpyrimidine123.16[12]0.0253.08N/ANucleophile
Succinic Anhydride100.07[5]0.0252.50N/AElectrophile
Toluene92.14N/AN/A90Solvent
Expected Product 223.23 0.025 ~5.58 N/A Theoretical Yield
Experimental Workflow Diagram

G Figure 2: Experimental Workflow cluster_prep Preparation cluster_reaction Synthesis cluster_workup Isolation cluster_purify Purification & Analysis prep_amine Dissolve Amine in Toluene react Dropwise Addition & Stir 1 hr @ RT prep_amine->react prep_anhydride Dissolve Anhydride in Toluene prep_anhydride->react workup 1. Add 2M HCl 2. Vacuum Filter 3. Wash with H₂O react->workup purify Recrystallize from Ethanol workup->purify dry Dry under Vacuum purify->dry analyze Characterize (NMR, IR, MP, MS) dry->analyze

Caption: Figure 2: Step-by-step experimental workflow.

Conclusion

This application note provides a scientifically grounded and detailed protocol for the synthesis of N-(2,6-Dimethyl-pyrimidin-4-yl)-succinamic acid. By leveraging a well-established ring-opening reaction of succinic anhydride with a primary amine, this method offers a reliable and efficient route to a valuable chemical intermediate. The clear, step-by-step instructions, coupled with explanations of the underlying chemical principles and safety considerations, ensure that researchers can confidently reproduce this synthesis in their own laboratories. The resulting compound is a versatile platform for the development of novel pyrimidine-based therapeutics and other advanced chemical applications.

References

  • Kaur, R., et al. (2021). Pyrimidine: An elite heterocyclic leitmotif in drug discovery-synthesis and biological activity. Archiv der Pharmazie, 355(3), e2100333. Available at: [Link]

  • Yadav, P., & Kumar, R. (2024). Pyrimidine derivatives: Recent discoveries and development towards its medicinal impact. World Journal of Biology Pharmacy and Health Sciences, 19(01), 220–235. Available at: [Link]

  • Sharma, A., et al. (2024). A detailed review of recent developments in the synthesis of pyrimidine derivatives and their anticancer potential. International Journal of Science and Advanced Technology, 4(4). Available at: [Link]

  • Kumar, A., et al. (2024). Synthesis of Pyrimidine-Based Analogues: A Comprehensive Review. Journal of Chemical Health Risks. Available at: [Link]

  • Akbar, M. R., et al. (2021). Synthesis, reactions, and applications of pyrimidine derivatives. Current Chemistry Letters, 11(1), 59-78. Available at: [Link]

  • Jan, U. (2017). Product of primary amine and acid anhydride. Chemistry Stack Exchange. Available at: [Link]

  • Morales-Cepeda, A. B., et al. (2021). Amine Responsive Poly(lactic acid) (PLA) and Succinic Anhydride (SAh) Graft-Polymer: Synthesis and Characterization. Polymers, 13(16), 2623. Available at: [Link]

  • Shablykin, O. V., et al. (2023). A Reaction of N-substituted Succinimides with Hydroxylamine as a Novel Approach to the Synthesis of Hydroxamic Acids. Beilstein Archives. Available at: [Link]

  • Homework.Study.com. (n.d.). Draw the product(s) for the given reaction. Available at: [Link]

  • Wikipedia. (n.d.). Cyanomethine. Wikipedia. Available at: [Link]

  • Thermo Scientific Alfa Aesar. (n.d.). 4-Amino-2,6-dimethylpyrimidine, 99%. Fisher Scientific. Available at: [Link]

  • Gowda, B. T., et al. (2009). N-(2,6-Dimethylphenyl)succinamic acid. Acta Crystallographica Section E: Structure Reports Online, 65(Pt 10), o2437. Available at: [Link]

  • Gowda, B. T., et al. (2009). N-(2,6-Dimethylphenyl)succinimide. Acta Crystallographica Section E: Structure Reports Online, 65(Pt 10), o2553. Available at: [Link]

Sources

Application Note: Synthesis of N-(2,6-Dimethyl-pyrimidin-4-yl)-succinamic Acid

Author: BenchChem Technical Support Team. Date: February 2026

Introduction & Scope

This protocol details the synthesis of N-(2,6-Dimethyl-pyrimidin-4-yl)-succinamic acid , a functionalized pyrimidine derivative often employed as a pharmaceutical intermediate, a ligand for metallo-organic frameworks, or a prodrug linker moiety.

The synthesis exploits the nucleophilic acylation of 4-amino-2,6-dimethylpyrimidine using succinic anhydride . While conceptually simple, the reaction poses specific challenges regarding regioselectivity (exocyclic amine vs. ring nitrogen) and purification due to the amphoteric nature of the product (containing both a basic pyrimidine ring and an acidic carboxyl group).

Key Technical Considerations
  • Reaction Type: Nucleophilic Ring-Opening of Cyclic Anhydride.

  • Thermodynamics: The reaction is generally exothermic but requires thermal activation to overcome the reduced nucleophilicity of the heteroaryl amine compared to simple anilines.

  • Solubility Profile: The product often exhibits low solubility in non-polar solvents (toluene) but high solubility in basic aqueous media, a property utilized for purification.

Retrosynthetic Analysis & Pathway

The most robust route involves the direct reaction of the aminopyrimidine with succinic anhydride in an inert solvent. This avoids the use of coupling reagents (EDC/NHS) or acid chlorides, which can lead to over-acylation (imide formation) or complicated workups.

SynthesisPath Amine 4-Amino-2,6- dimethylpyrimidine Intermediate Tetrahedral Intermediate Amine->Intermediate Nucleophilic Attack Anhydride Succinic Anhydride Anhydride->Intermediate Product N-(2,6-Dimethyl-pyrimidin-4-yl)- succinamic acid Intermediate->Product Ring Opening (Proton Transfer)

Figure 1: Reaction pathway for the mono-acylation of 4-amino-2,6-dimethylpyrimidine.

Materials & Reagents

Reagent / SolventRoleCAS No.Equiv.[1][2][3]Purity Grade
4-Amino-2,6-dimethylpyrimidine Limiting Reagent461-98-31.0>98%
Succinic Anhydride Acylating Agent108-30-51.1 - 1.2>99% (Resublimed preferred)
Toluene Solvent108-88-310-15 VolAnhydrous
DMAP (4-Dimethylaminopyridine)Catalyst (Optional)1122-58-30.05>99%
Sodium Bicarbonate (Sat. Aq.) Workup Base144-55-8N/AACS Reagent
Hydrochloric Acid (1N) Precipitation Acid7647-01-0N/AACS Reagent

Experimental Protocol

Method A: Toluene Reflux (Recommended)

This method utilizes the low solubility of the product in toluene to drive the reaction to completion via precipitation.

Step 1: Reaction Setup
  • Equip a 250 mL round-bottom flask (RBF) with a magnetic stir bar and a reflux condenser.

  • Charge the flask with 4-Amino-2,6-dimethylpyrimidine (5.0 g, 40.6 mmol).

  • Add Toluene (75 mL). Stir at room temperature. Note: The amine may not dissolve completely at RT.

  • Add Succinic Anhydride (4.47 g, 44.6 mmol, 1.1 equiv).

  • (Optional) Add DMAP (0.25 g, 2.0 mmol) to accelerate the reaction if kinetics are sluggish.

Step 2: Reaction Phase
  • Heat the mixture to reflux (110 °C) under an inert atmosphere (Nitrogen or Argon).

  • Maintain reflux for 4–6 hours .

    • Observation: The reaction mixture typically transitions from a suspension to a partial solution, followed by the formation of a heavy white precipitate (the product).

  • TLC Monitoring: Eluent system: 10% Methanol in Dichloromethane (DCM).

    • Target: Disappearance of the starting amine (Rf ~ 0.3-0.4). The product will likely streak or stay at the baseline due to the carboxylic acid.

Step 3: Workup & Purification (The "Self-Validating" Step)

This workup exploits the acidity of the succinamic acid to separate it from unreacted amine (basic) and neutral impurities.

  • Cool the reaction mixture to room temperature (20–25 °C).

  • Filtration: Filter the crude solid using a Büchner funnel. Wash the cake with cold Toluene (2 x 10 mL) to remove unreacted anhydride.

  • Resuspension: Transfer the solid cake into a beaker containing Saturated NaHCO₃ solution (100 mL). Stir for 30 minutes.

    • Chemistry: The product (acid) dissolves as the sodium salt. Unreacted aminopyrimidine remains insoluble.

  • Clarification: Filter the aqueous mixture to remove any insoluble undissolved amine/impurities. Keep the filtrate .

  • Precipitation: Slowly acidify the clear filtrate with 1N HCl to pH ~3–4 while stirring vigorously.

    • Observation: The product will reprecipitate as a white crystalline solid.

  • Final Isolation: Filter the precipitate, wash with distilled water (to remove NaCl), and dry in a vacuum oven at 50 °C for 12 hours.

Characterization & Quality Control

TechniqueExpected Signal / ResultInterpretation
1H NMR (DMSO-d6) δ 12.1 (br s, 1H, COOH)Confirm Carboxylic Acid
δ 10.4 (s, 1H, NH)Confirm Amide Linkage
δ 7.6 (s, 1H, Ar-H)Pyrimidine C5 Proton
δ 2.5–2.6 (m, 4H, CH2-CH2)Succinyl backbone
δ 2.3 (s, 6H, 2x CH3)Dimethyl groups
LC-MS (ESI+) [M+H]+ = 238.1Molecular Ion Validation
Melting Point 195–200 °C (Decomp)Typical range for heteroaryl succinamic acids

Troubleshooting & Expert Insights

"Expertise & Experience" - Why Reactions Fail

1. The "Salt vs. Amide" Trap

  • Issue: Simply mixing the amine and acid/anhydride at low temperature often yields the ammonium carboxylate salt (ionic interaction) rather than the covalent amide.

  • Diagnosis: The solid dissolves instantly in water but has the same mass as the expected product. NMR shows shifted peaks but no amide NH coupling.

  • Fix: Ensure reflux temperature is maintained. If the salt forms, heating it in dry toluene or acetic acid can drive the dehydration to the amide.

2. Cyclization to Imide

  • Issue: Prolonged heating or use of dehydrating agents (acetic anhydride) can cause the succinamic acid to ring-close, forming N-(2,6-dimethylpyrimidin-4-yl)succinimide .

  • Prevention: Avoid temperatures >140 °C. Do not use acetic anhydride as solvent. Stop the reaction once TLC indicates consumption of amine.

3. Solubility Issues

  • Issue: The product is zwitterionic and may be water-soluble at neutral pH.

  • Fix: Ensure the final precipitation pH is near the isoelectric point (typically pH 3-4). Do not over-acidify to pH 0, as the pyrimidine ring may protonate, redissolving the compound as the hydrochloride salt.

Safety & Hazards

  • Succinic Anhydride: Irritant and sensitizer. Causes serious eye damage. Handle in a fume hood.

  • 4-Amino-2,6-dimethylpyrimidine: Irritant.

  • Toluene: Flammable, reproductive toxin.

References

  • General Amidation of Aminopyrimidines

    • Protocol adapted from analogous aniline acylations and pyrimidine functionalization str
    • Gowda, B. T., et al. (2010). "Crystal structure of N-(2,6-dimethylphenyl)succinamic acid." National Center for Biotechnology Information (NCBI).

    • Context: Describes the precise conditions (Toluene, RT/Reflux) for the carbocyclic analogue (2,6-dimethylaniline)
  • Pyrimidine Reactivity & Synthesis

    • Organic Syntheses, Coll.[4] Vol. 3, p.71 (1955); Vol. 29, p.101 (1949). "4-Amino-2,6-dimethylpyrimidine."[5]

    • Context: Validates the properties and stability of the starting m
  • Succinic Anhydride Ring Opening

    • Tyurina, T. G. (2020).[6] "Synthesis of Amino Acid Based Matrix Forms using a Maleic Anhydride." Biomedical Journal of Scientific & Technical Research.

    • Context: Discusses the mechanism and solvent effects (Dioxane vs Toluene) on anhydride ring opening by amines.

Sources

Application Note: Purification Strategies for N-(2,6-Dimethyl-pyrimidin-4-yl)-succinamic Acid

Author: BenchChem Technical Support Team. Date: February 2026

The following Application Note is a comprehensive technical guide designed for researchers and process chemists working with N-(2,6-Dimethyl-pyrimidin-4-yl)-succinamic acid . It synthesizes field-proven methodologies with mechanistic chemical insights to ensure high-purity isolation.

Executive Summary & Chemical Context

N-(2,6-Dimethyl-pyrimidin-4-yl)-succinamic acid (often an intermediate in the synthesis of succinimide derivatives or heterocycle-linked pharmacophores) presents a unique purification challenge due to its amphoteric nature . The molecule contains a basic pyrimidine nitrogen, a neutral amide linkage, and an acidic carboxylic acid tail.

Successful purification relies on exploiting the pKa differentials between the target molecule, the starting amine (4-amino-2,6-dimethylpyrimidine), and the succinic anhydride/acid byproducts. This guide moves beyond generic "recrystallization" to provide a logic-driven workflow that minimizes yield loss while maximizing purity.

Key Physicochemical Attributes
FeatureChemical Implication for Purification
Pyrimidine Ring Weakly basic.[1] Potential for salt formation with strong acids (e.g., HCl), which may solubilize the product in aqueous media.
Carboxylic Acid Acidic (pKa ~4.2). Allows solubility in alkaline solutions (pH > 7) and precipitation in acidic media (pH < 3).
Amide Linkage Stable, but reduces the basicity of the attached nitrogen compared to the starting amine.
Solubility Profile High: DMSO, DMF, hot Ethanol. Moderate/Low: Water, Toluene, Ethyl Acetate.

Synthesis Context & Impurity Profile

To design an effective purification, one must understand the "Input Stream." The standard synthesis involves the nucleophilic acyl substitution of 4-amino-2,6-dimethylpyrimidine with succinic anhydride in an aprotic solvent (e.g., Toluene, Dioxane, or DCM).

Common Impurities:

  • Unreacted Amine: 4-amino-2,6-dimethylpyrimidine (Basic, soluble in dilute acid).

  • Hydrolyzed Reagent: Succinic acid (Acidic, highly water-soluble).

  • Bis-acylated Side Products: (Rare, but possible if excess anhydride is used at high temps).

Protocol A: The "Acid-Base Switch" Workup (Primary Isolation)

Best for: Bulk removal of starting materials immediately post-reaction.

This method utilizes the solubility difference between the target amide (insoluble in specific pH windows) and the starting amine (soluble as a salt).

Reagents Required[2][3][4][5][6][7][8][9][10]
  • Dilute HCl (0.5 M to 1.0 M)

  • Saturated Sodium Bicarbonate (

    
    )
    
  • Deionized Water[2]

  • Ethanol (for drying/washing)[3][4]

Step-by-Step Procedure
  • Reaction Quench : If the reaction was performed in a non-polar solvent (e.g., Toluene), cool the mixture to room temperature. The product often precipitates as a solid.

  • Filtration : Filter the crude solid.[4] Do not discard the filtrate until yield is confirmed.

  • Selective Wash (The Critical Step) :

    • Goal : Remove unreacted 4-amino-2,6-dimethylpyrimidine.

    • Action : Suspend the crude solid in 0.5 M HCl (approx. 5–10 volumes). Stir vigorously for 15 minutes.

    • Mechanistic Insight: The starting amine is more basic than the amidated product. It will protonate and dissolve. The product, having an electron-withdrawing amide group and a free carboxylic acid, remains largely insoluble in dilute acid (unlike the free amine).

    • Warning : Do not use concentrated HCl, as the pyrimidine ring of the product may protonate and solubilize, reducing yield.

  • Secondary Wash : Filter the solid again and wash with warm water (40°C).

    • Goal*: Remove residual succinic acid (highly soluble in warm water) and HCl traces.

  • Drying : Dry the solid in a vacuum oven at 50°C to constant weight.

Protocol B: Recrystallization (Polishing)

Best for: Achieving >98% purity and removing trace colored impurities.

While the Acid-Base switch removes the bulk starting materials, recrystallization ensures crystal lattice uniformity and removes trapped solvent/impurities.

Solvent Selection Matrix
Solvent SystemSuitabilityNotes
Ethanol (Abs.) Excellent The "Gold Standard" for N-aryl succinamic acids. Soluble hot, insoluble cold.[2]
Ethanol/Water (9:1) Good Use if the compound is too soluble in pure ethanol.
Acetic Acid Moderate Good solvent power, but hard to remove (high boiling point).
Methanol Poor Often too solubilizing, leading to low recovery yields.
Recrystallization Procedure (Ethanol)
  • Dissolution : Place the dried crude solid in an Erlenmeyer flask. Add Ethanol (approx. 10 mL per gram of solid).

  • Heating : Heat to reflux (approx. 78°C) with stirring.

    • Observation: If the solution is not clear, add ethanol in 1 mL increments. If suspended particles remain after 15 minutes of reflux, filter the hot solution (hot filtration) to remove inorganic salts or dust.

  • Cooling (Controlled) :

    • Remove from heat and allow to cool to room temperature slowly (over 1-2 hours). Rapid cooling traps impurities.

    • Once at room temperature, place in an ice bath (0–4°C) for 30 minutes to maximize yield.

  • Harvest : Filter the crystals using a Buchner funnel.

  • Wash : Rinse the filter cake with ice-cold ethanol (minimal volume).

Protocol C: HPLC Purification (High Purity/Small Scale)

Best for: Analytical standards or difficult separations.

If the impurity profile is complex (e.g., isomeric mixtures), Preparative HPLC is required.

  • Column : C18 Reverse Phase (e.g., Agilent ZORBAX Eclipse Plus C18).

  • Mobile Phase A : Water + 0.1% Formic Acid (Maintains acidic state, improving peak shape).

  • Mobile Phase B : Acetonitrile or Methanol.

  • Gradient : 5% B to 95% B over 20 minutes.

  • Detection : UV at 254 nm (Pyrimidine absorption).

Process Decision Logic (Visualization)

The following diagram outlines the decision-making process for purifying this specific compound, integrating the chemical logic described above.

PurificationWorkflow Start Crude Reaction Mixture (Toluene/Dioxane) Precipitation Step 1: Cool & Filter (Isolate Solids) Start->Precipitation AcidWash Step 2: Wash with 0.5M HCl (Removes Unreacted Amine) Precipitation->AcidWash Solid Phase DiscardFiltrate Discard Filtrate (Contains Salts/Amine) Precipitation->DiscardFiltrate Liquid Phase WaterWash Step 3: Wash with Warm Water (Removes Succinic Acid) AcidWash->WaterWash PurityCheck Purity Check (TLC/HPLC) WaterWash->PurityCheck Recryst Recrystallize from Ethanol PurityCheck->Recryst <98% Purity FinalProduct Pure N-(2,6-Dimethyl-pyrimidin-4-yl)-succinamic acid PurityCheck->FinalProduct >98% Purity Recryst->FinalProduct

Caption: Workflow for the isolation and purification of N-(2,6-Dimethyl-pyrimidin-4-yl)-succinamic acid, prioritizing solubility switches.

Analytical Validation (Self-Check)

Before proceeding to downstream applications, validate the purification using these markers:

  • Melting Point : Expect a sharp melting point. While specific literature values vary by exact derivative, N-aryl succinamic acids typically melt between 150°C – 195°C . A range >2°C indicates impure material.

  • 1H NMR (DMSO-d6) :

    • Look for the disappearance of the amine NH2 signal (broad singlet, often ~5-6 ppm).

    • Confirm the presence of the succinic linker protons: Two triplets (or multiplets) around 2.5 – 2.6 ppm .

    • Confirm the pyrimidine methyl groups: Singlet around 2.3 – 2.4 ppm .

    • Confirm the Carboxylic Acid proton: Broad singlet >12 ppm.

References

  • Synthesis and Crystal Structure of N-(2,6-dimethylphenyl)succinamic acid . National Institutes of Health (PMC). Available at: [Link]

    • Relevance: Establishes the baseline synthesis and ethanol recrystallization protocol for 2,6-dimethyl substituted succinamic acids.
  • Synthesis of pyrimidine linked heterocyclic scaffolds . NIScPR Online Periodicals Repository. Available at: [Link]

    • Relevance: Provides specific reaction conditions for 4,6-dimethyl-pyrimidine derivatives and purification via crystallization.[1]

  • 4-Amino-2,6-Dimethylpyrimidine Synthesis . Organic Syntheses. Available at: [Link]

    • Relevance: details the properties of the starting amine, confirming its basicity and solubility in dilute acid, valid
  • Recrystallization Solvents and Techniques . University of Massachusetts Amherst. Available at: [Link]

    • Relevance: General reference for solvent selection logic (Ethanol vs.

Sources

Application Note: N-(2,6-Dimethyl-pyrimidin-4-yl)-succinamic Acid in In Vitro Assays

Author: BenchChem Technical Support Team. Date: February 2026

This Application Note is designed for researchers in residue analysis, immunodiagnostics, and metabolic toxicology . It details the specific utility of N-(2,6-Dimethyl-pyrimidin-4-yl)-succinamic acid (hereafter referred to as NDP-SA ) as a critical hapten-linker intermediate for detecting Sulfisomidine and related pyrimidine metabolites.[1]

Introduction & Scientific Context

N-(2,6-Dimethyl-pyrimidin-4-yl)-succinamic acid (NDP-SA) is a functionalized derivative of 4-amino-2,6-dimethylpyrimidine .[1] In drug development and food safety monitoring, this compound serves a specialized role as a hapten mimic .

The core pharmacophore, 4-amino-2,6-dimethylpyrimidine, is the primary metabolite and degradation product of Sulfisomidine (and structurally related to Sulfamethazine).[1] To detect these residues in biological matrices (plasma, milk, tissue) via immunoassay (ELISA/LFIA), the small non-immunogenic pyrimidine must be conjugated to a carrier protein. NDP-SA provides the necessary carboxylic acid "handle" (via the succinamic acid linker) to facilitate this conjugation without masking the critical epitope (the dimethyl-pyrimidine ring).[1]

Key Applications
  • Immunogen Synthesis: Precursor for creating BSA/KLH conjugates to raise antibodies against Sulfisomidine residues.

  • Competitive Tracer Synthesis: Conjugation to HRP or ALP for competitive ELISA formats.

  • Metabolic Probe: Used as a reference standard for Phase II succinylation metabolites in toxicology screens.

Physicochemical Characterization & Handling[1]

Before initiating biological assays, the integrity of NDP-SA must be verified. The succinamic acid moiety introduces polarity, altering solubility compared to the parent amine.

Data Summary Table: Physicochemical Profile
PropertySpecification / ValueRelevance to Assay
Molecular Formula C₁₀H₁₃N₃O₃Stoichiometry for conjugation
Molecular Weight 223.23 g/mol Calculation of Hapten:Protein ratio
Solubility DMSO (>50 mM), Methanol, 0.1M NaOHAqueous solubility is pH-dependent (soluble at pH > 7.[1]0)
pKa (Calculated) ~4.2 (Carboxyl), ~3.5 (Pyrimidine N)Buffer selection for coupling (avoid pH near pI)
Stability Hydrolytically stable at pH 4–9Avoid strong acids/bases which may cleave the amide bond
Protocol 1: Stock Solution Preparation[1]
  • Solvent: Dimethyl sulfoxide (DMSO) is recommended for primary stock (100 mM) to prevent precipitation during storage.[1]

  • Working Solution: Dilute into PBS (pH 7.4) only immediately before use. Ensure final DMSO concentration is <1% for cell-based assays or <5% for protein conjugation to avoid denaturation.[1]

Bioconjugation Protocol (Immunogen Synthesis)[1]

This is the primary in vitro application of NDP-SA.[1] The goal is to covalently link the carboxylic acid of NDP-SA to the lysine amines of a carrier protein (e.g., BSA or KLH) using carbodiimide chemistry.

Workflow Visualization

The following diagram illustrates the chemical logic of the conjugation and subsequent assay usage.

HaptenConjugation cluster_usage Downstream Application NDPSA NDP-SA (Hapten-COOH) ActiveEster Activated Ester (Intermediate) NDPSA->ActiveEster Activation (pH 5.5) EDC EDC / NHS (Activators) EDC->ActiveEster Conjugate Final Conjugate (NDP-SA-Protein) ActiveEster->Conjugate Amide Bond Formation (pH 7.4) Carrier Carrier Protein (BSA / KLH / HRP) Carrier->Conjugate Antibody Antibody Production (Host Immunization) Conjugate->Antibody ELISA Competitive ELISA (Assay Development) Conjugate->ELISA

Caption: Activation of NDP-SA via EDC/NHS facilitates stable amide linkage to carrier proteins for immunogenicity.

Detailed Protocol: Active Ester Method

Reagents:

  • NDP-SA (10 mg, ~45 µmol)[1]

  • EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide) (1.5 eq)[1]

  • NHS (N-Hydroxysuccinimide) (1.5 eq)[1]

  • Carrier Protein: BSA (20 mg) dissolved in 2 mL Carbonate Buffer (pH 9.[1]0) or PBS.[2]

  • Dialysis Tubing (10 kDa cutoff).[1]

Steps:

  • Activation: Dissolve NDP-SA in 0.5 mL dry DMF. Add EDC and NHS. Stir at room temperature for 2 hours to form the NHS-active ester.[1]

  • Coupling: Add the activated hapten solution dropwise to the BSA solution while stirring. Note: The organic solvent volume should not exceed 10-15% of the total volume.[1]

  • Incubation: Stir gently overnight at 4°C protected from light.

  • Purification: Dialyze against PBS (pH 7.4) for 72 hours, changing the buffer 4 times to remove unreacted hapten and reagents.

  • Characterization: Verify conjugation density using UV-Vis spectroscopy (comparing absorbance at 250–260 nm of conjugate vs. native BSA) or MALDI-TOF MS.[1]

Competitive ELISA Development

Once the antibody is generated (using the BSA conjugate), the NDP-SA-HRP conjugate is used as the competitor in the assay.[1]

Mechanism

In this assay, free Sulfisomidine (in the sample) competes with NDP-SA-HRP (the tracer) for binding sites on the anti-pyrimidine antibody coated on the plate.[1]

  • High Drug Concentration → Low Tracer Binding → Low Signal .

  • Low Drug Concentration → High Tracer Binding → High Signal .

Protocol: Indirect Competitive ELISA

Materials:

  • 96-well Microplate coated with Anti-NDP-SA Antibody.[1]

  • Standard: Sulfisomidine (0.01 – 100 ng/mL).[1]

  • Tracer: NDP-SA-HRP conjugate (synthesized as above, using HRP).[1]

Steps:

  • Blocking: Block coated plates with 1% Casein in PBS for 1 hour; wash 3x (PBST).

  • Competition: Add 50 µL of Standard/Sample + 50 µL of NDP-SA-HRP Tracer to wells.

  • Incubation: Incubate for 45 minutes at 37°C. Critical: This step drives the equilibrium competition.

  • Wash: Wash plate 5x with PBST to remove unbound tracer.

  • Detection: Add 100 µL TMB Substrate. Incubate 15 min (blue color develops).

  • Stop: Add 50 µL 2M H₂SO₄ (color turns yellow).

  • Read: Measure Absorbance at 450 nm.

Data Analysis: Plot Absorbance vs. Log[Concentration]. Calculate IC₅₀ (concentration inhibiting 50% of maximum binding). A lower IC₅₀ indicates higher sensitivity.

Metabolic Stability & Toxicology (Secondary Application)

While NDP-SA is primarily a tool for immunoassay, the parent moiety (4-amino-2,6-dimethylpyrimidine) is a relevant toxicological target.[1] NDP-SA itself can be used as a standard for Phase II succinylation metabolites.[1]

Protocol: In Vitro Metabolic Stability

Objective: Determine if NDP-SA is formed or degraded by liver microsomes.[1]

  • System: Human/Rat Liver Microsomes (HLM/RLM).

  • Substrate: 4-amino-2,6-dimethylpyrimidine (10 µM).

  • Cofactors: NADPH (Phase I), Succinyl-CoA (Phase II - atypical, usually requires mitochondrial fraction).[1]

  • Incubation: 37°C for 0, 15, 30, 60 min.

  • Quench: Cold Acetonitrile containing NDP-SA as the internal standard (if testing degradation) or external standard (if testing formation).

  • Analysis: LC-MS/MS (MRM mode).

    • Transition for NDP-SA: 224.1 → 124.1 (Loss of succinic anhydride/succinimide fragment).

References

  • Gowda, B. T., et al. (2009).[3] "N-(2,6-Dimethylphenyl)succinamic acid."[1][3] Acta Crystallographica Section E, 65(3), o466.[3] (Structural analog reference for succinamic acid geometry).

  • Wang, Z., et al. (2023). "Regulating the Growth Rate of Gold Nanobipyramids... toward a Dual-Channel Multicolor Colorimetric Immunoassay for Simultaneously Screening and Detecting Multiple Sulfonamides." Analytical Chemistry. (Context for Sulfisomidine/Pyrimidine residue detection). [1]

  • BenchChem. "N-(2,6-Dimethyl-phenyl)-succinamic acid Product Data." (Chemical properties of the phenyl analog used for synthesis benchmarking). [1]

  • NIST Chemistry WebBook. "N-acetyl-n-(p-aminobenzene-sulfonyl)-2-amino-4,6-dimethylpyrimidine."[1][4] (Metabolic context for dimethylpyrimidine derivatives).

  • Santa Cruz Biotechnology. "Hapten Conjugates and Applications."[5] (General methodology for hapten-succinamic acid usage).

Sources

Application Note: N-(2,6-Dimethyl-pyrimidin-4-yl)-succinamic acid (NDPS) as a Dual Metabolic & Epigenetic Modulator

[1][2][3]

Executive Summary

N-(2,6-Dimethyl-pyrimidin-4-yl)-succinamic acid (NDPS) represents a class of "fragment-like" small molecules that bridge metabolic regulation and epigenetic signaling.[1][2][3] Its structure features a succinamic acid tail , which acts as a bioisostere for succinyl-lysine (the substrate of SIRT5) and a transition-state mimic for succinate (a competitive inhibitor of ATCase).[1][2][3]

This guide provides the experimental framework to validate NDPS as an enzyme inhibitor, focusing on:

  • Epigenetic Modulation: Inhibition of NAD+-dependent desuccinylase activity (SIRT5).[1][2][3]

  • Metabolic Interference: Disruption of de novo pyrimidine synthesis via ATCase.

  • Target Engagement: Cellular validation using Thermal Shift Assays.

Mechanism of Action & Rationale

The "Succinamic Acid" Warhead

The succinamic acid moiety (

123
  • SIRT5 Inhibition: SIRT5 is unique among sirtuins for its preference for negatively charged acyl groups (succinyl, malonyl).[1][3] NDPS mimics the succinyl-lysine residue on histone and non-histone substrates.[1][2] The terminal carboxylate interacts with Arg105 and Arg217 in the SIRT5 active site, while the pyrimidine ring occupies the hydrophobic pocket usually reserved for the lysine side chain.[1][3]

  • ATCase Inhibition: In pyrimidine biosynthesis, Aspartate Transcarbamylase (ATCase) condenses carbamoyl phosphate and aspartate.[1][3][4][5] Succinate is a known competitive inhibitor of this step.[1][3][4][5] NDPS presents a "stiffened" succinate analog, potentially locking the enzyme in an inactive conformation.[1][3]

Pathway Visualization

The following diagram illustrates the dual intervention points of NDPS in the cell.

NDPS_Mechanismcluster_EpigeneticsEpigenetic Regulation (Mitochondria/Nucleus)cluster_MetabolismPyrimidine Biosynthesis (Cytosol)NDPSNDPS(Inhibitor)SIRT5SIRT5(Desuccinylase)NDPS->SIRT5CompetitiveInhibition (Ki)ATCaseATCase(Enzyme)NDPS->ATCaseTransition StateMimicrySuccLysSuccinyl-Lysine(Proteins)DesuccLysDesuccinylatedProteinsSuccLys->DesuccLysDeacylationSIRT5->SuccLysCatalyzesAspartateAspartate +Carbamoyl Phos.CarbamoylAspCarbamoylAspartateAspartate->CarbamoylAspCommitted StepATCase->AspartateCatalyzesPyrimidinesNucleotides(DNA/RNA)CarbamoylAsp->Pyrimidines

Caption: NDPS acts as a dual-modulator, competitively inhibiting SIRT5 desuccinylation and blocking the committed step of pyrimidine synthesis at ATCase.

Experimental Protocols

Protocol A: In Vitro SIRT5 Inhibition Assay (Fluorogenic)

Objective: Determine the IC50 of NDPS against recombinant human SIRT5.[1][3] Principle: Uses a synthetic peptide substrate (Ac-Lys(Succ)-AMC).[1][2][3] When SIRT5 removes the succinyl group, trypsin digestion releases the fluorescent AMC fluorophore.[1][3]

Reagents Required[1][2][3][4][6][7]
  • Enzyme: Recombinant Human SIRT5 (0.5 µ g/well ).[1][3]

  • Substrate: Ac-Lys(Succ)-AMC (Fluorogenic succinyl-lysine).[1][2][3]

  • Cofactor: NAD+ (500 µM).[1][3]

  • Developer: Trypsin solution (1 mg/mL).[1][3]

  • Buffer: 50 mM Tris-HCl (pH 8.0), 137 mM NaCl, 2.7 mM KCl, 1 mM MgCl2.[1][3]

Workflow Steps
  • Preparation: Dissolve NDPS in DMSO to create a 10 mM stock. Prepare serial dilutions (0.1 nM to 100 µM) in Assay Buffer.

  • Incubation:

    • Add 25 µL of SIRT5 enzyme solution to a 96-well black plate.

    • Add 5 µL of NDPS dilutions.[1][3] Incubate for 10 min at 37°C to allow inhibitor binding.[1][3]

  • Reaction Start: Add 20 µL of Substrate/NAD+ mix.

  • Reaction: Incubate at 37°C for 30–60 minutes.

  • Development: Add 50 µL of Trypsin/Developer solution. Incubate for 15 min at RT.

  • Measurement: Read Fluorescence (Ex: 360 nm / Em: 460 nm).

  • Analysis: Plot Relative Fluorescence Units (RFU) vs. log[NDPS]. Fit to a sigmoidal dose-response curve to calculate IC50.[1][2][3]

Critical Control: Include a "No NAD+" well to measure background fluorescence and a "Nicotinamide" (NAM) well as a positive inhibition control.[1][3]

Protocol B: Cellular Thermal Shift Assay (CETSA)

Objective: Confirm NDPS engages the target (SIRT5 or ATCase) inside intact cells.[1][3] Principle: Ligand binding stabilizes proteins, increasing their melting temperature (Tm).[1][3]

Workflow Steps
  • Treatment: Treat 1x10^7 HCT116 cells with 50 µM NDPS or DMSO (Vehicle) for 1 hour at 37°C.

  • Harvest: Wash cells with PBS and resuspend in lysis buffer supplemented with protease inhibitors.

  • Thermal Challenge: Aliquot cell suspension into 10 PCR tubes. Heat each tube to a distinct temperature (gradient: 40°C to 70°C) for 3 minutes.

  • Lysis: Cool samples to RT, then freeze-thaw (3x) to lyse cells.

  • Separation: Centrifuge at 20,000 x g for 20 min at 4°C. Collect the supernatant (soluble fraction).

  • Detection: Perform Western Blot on supernatants using anti-SIRT5 or anti-ATCase antibodies.[1][3]

  • Data Analysis: Quantify band intensity. Plot "Fraction Soluble" vs. Temperature.[1][3] A right-shift in the curve (higher Tm) indicates direct binding.[1][2][3]

Physicochemical Properties & Handling[1][2]

PropertyValue / Note
Molecular Formula C₁₀H₁₃N₃O₃
Molecular Weight ~223.23 g/mol
Solubility Soluble in DMSO (>50 mM), Ethanol.[1][2][3] Poor water solubility at neutral pH.[1][3]
Stability Stable at -20°C (powder).[1][2][3] Avoid repeated freeze-thaw of DMSO stocks.[1][2][3]
pKa (Predicted) ~4.2 (Carboxylic acid), ~2.5 (Pyrimidine N).[1][3]
UV Absorbance λmax ~240-260 nm (Pyrimidine ring).[1][2][3]

Troubleshooting & Optimization

"False Positives" in Screening

Succinamic acids can chelate metal ions.[1][3]

  • Issue: If the assay uses a Zinc-dependent enzyme (like HDACs), NDPS might inhibit by stripping Zinc rather than active site binding.[1][2][3]

  • Solution: Verify inhibition in the presence of excess Zn²⁺ (10 µM) or use a specific counter-screen against a non-metalloenzyme.[1][3]

Permeability Issues

The free carboxylic acid group limits cell permeability.[1][3]

  • Protocol Modification: For cellular assays (like Protocol B), consider synthesizing the Ethyl Ester prodrug of NDPS. Intracellular esterases will cleave the ester to release the active acid.[1][3]

References

  • SIRT5 Mechanism & Inhibition

    • Citation: Du, J., et al. (2011).[1][3] Sirt5 is a NAD-dependent protein lysine demalonylase and desuccinylase.[1][2][3] Science, 334(6057), 806-809.[1][3]

    • Relevance: Establishes the succinyl-lysine substrate specificity required for NDPS design.
    • Source:[1][2][3]

  • Succinamic Acids as Inhibitors

    • Citation: Gowda, B. T., et al. (2011).[1][3] Crystal structure of N-(2,6-dimethylphenyl)succinamic acid. NCBI Structure Reports.

    • Relevance: Provides structural data on the phenyl-analog, validating the conform
    • Source:[1][2][3]

  • ATCase Inhibition by Succinate

    • Citation: Del Caño-Ochoa, F., & Ramón-Maiques, S. (2021).[1][2][3] Deciphering CAD: Structure and function of a mega-enzymatic pyrimidine factory. Protein Science, 30(10), 1995–2008.[1][3]

    • Relevance: Details the competitive inhibition of ATCase by succin
    • Source:[1][2][3]

  • Thermal Shift Assay (CETSA)

    • Citation: Jafari, R., et al. (2014).[1][3] The cellular thermal shift assay for evaluating drug target interactions in cells.[1][3] Nature Protocols, 9(9), 2100-2122.[1][2][3]

    • Relevance: Standard protocol for validating NDPS target engagement.[1][2][3]

    • Source:[1][2][3]

N-(2,6-Dimethyl-pyrimidin-4-yl)-succinamic acid for cancer research

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

N-(2,6-Dimethyl-pyrimidin-4-yl)-succinamic acid (hereafter referred to as NDPSA ) represents a critical pharmacophore scaffold in modern cancer research, specifically within Fragment-Based Drug Discovery (FBDD) and Linker Chemistry . Structurally, NDPSA combines a lipophilic, electron-deficient pyrimidine core (mimicking adenosine in ATP-binding pockets) with a hydrophilic succinamic tail terminating in a carboxylic acid.

This unique amphiphilic topology makes NDPSA an ideal candidate for:

  • Kinase Inhibitor Design: Acting as a "hinge-binder" fragment with a solvent-exposed solubilizing group.

  • PROTAC Linker Synthesis: Providing a rigid yet functionalizable connector between Warheads and E3 Ligase ligands.

  • Bioconjugation: Serving as a hapten or tracer when conjugated to carrier proteins (BSA/KLH) for immunogenicity studies.

This guide details the protocols for solubility profiling, EDC/NHS activation for bioconjugation, and cytotoxicity screening in cancer cell lines.

Technical Background & Mechanism

Structural Logic in Drug Design

The 2,6-dimethylpyrimidine motif is a privileged structure in oncology, appearing in numerous tyrosine kinase inhibitors (TKIs). The addition of the succinamic acid moiety introduces a critical functionality:

  • The Pyrimidine Head: Interacts with the hinge region of kinases via hydrogen bonding (Donor-Acceptor pairs).

  • The Succinamic Tail: Extends towards the solvent front, improving the thermodynamic solubility of the fragment. The terminal carboxylate (-COOH) allows for rapid diversification via amide coupling.

Mechanism of Action (Hypothetical Context)

In a screening context, NDPSA serves as a competitive fragment . It occupies the ATP-binding site of kinases (e.g., CDK4/6 or EGFR). The succinamic chain prevents deep hydrophobic burial, maintaining the molecule in a "poised" state for fragment growing or linking.

Experimental Workflows & Visualization

Workflow Diagram: From Scaffold to Conjugate

NDPSA_Workflow NDPSA NDPSA Scaffold (Solid Phase) Solubility Solubility Profiling (DMSO/PBS) NDPSA->Solubility QC Check Screening In Vitro Screening (MTT/SPR) NDPSA->Screening Control (Fragment Only) Activation Carboxyl Activation (EDC/NHS) Solubility->Activation If >10mM Conjugation Bioconjugation (Protein/Linker) Activation->Conjugation Amide Bond Formation Conjugation->Screening Bioactivity

Figure 1: Operational workflow for utilizing NDPSA in drug discovery, moving from quality control to bioconjugation and biological screening.

Detailed Protocols

Protocol A: Solubility & Stability Profiling (Pre-Screening)

Rationale: Pyrimidine derivatives can suffer from poor aqueous solubility. The succinamic acid tail mitigates this, but pH-dependence must be mapped before biological assays.

Materials:

  • NDPSA ( >98% purity).

  • DMSO (Cell culture grade).

  • PBS (pH 7.4).

  • UV-Vis Spectrophotometer.

Step-by-Step:

  • Stock Preparation: Dissolve 10 mg of NDPSA in 1 mL DMSO to create a 10 mg/mL master stock. Sonicate for 5 minutes at 40 kHz.

  • Dilution Series: Prepare dilutions in PBS (pH 7.4) ranging from 1 µM to 500 µM.

  • Precipitation Check: Incubate at 25°C for 4 hours. Centrifuge at 15,000 x g for 10 minutes.

  • Quantification: Measure the supernatant absorbance at 260 nm (pyrimidine

    
    ). Compare against the theoretical standard curve derived from DMSO-only dilutions.
    
  • Stability: Repeat measurement after 24 hours to check for amide hydrolysis (succinamic acid degradation).

Data Output Format:

Concentration (µM) Absorbance (260nm) Solubility Status Stability (24h % Recovery)
10 0.15 Soluble 99.8%
100 1.45 Soluble 98.5%

| 500 | 6.80 | Turbid | 92.0% |

Protocol B: EDC/NHS Activation for Bioconjugation

Rationale: To use NDPSA as a targeted warhead or hapten, the carboxylic acid must be converted to an amine-reactive NHS-ester. This protocol ensures high-efficiency coupling to lysine residues on proteins or amine-functionalized linkers.

Reagents:

  • NDPSA.

  • EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide).

  • NHS (N-Hydroxysuccinimide).

  • Dry DMF (Dimethylformamide).

Procedure:

  • Dissolution: Dissolve 1 eq. of NDPSA in dry DMF (concentration ~50 mM).

  • Activation: Add 1.2 eq. of EDC and 1.2 eq. of NHS.

  • Incubation: Stir at Room Temperature (RT) for 2 hours under nitrogen atmosphere. Note: The reaction is complete when TLC indicates consumption of the starting acid.

  • Usage: The resulting NDPSA-NHS ester is unstable and should be used immediately for coupling to amines (e.g., adding to a protein solution in Carbonate Buffer pH 9.0).

Protocol C: In Vitro Cytotoxicity Screening (MTT Assay)

Rationale: Before using NDPSA as a drug fragment, its baseline toxicity must be established. High intrinsic toxicity of the scaffold itself is undesirable if it is intended merely as a linker; however, if it is a competitive inhibitor, dose-dependency is expected.

Cell Lines:

  • MCF-7 (Breast Cancer) - Representative of solid tumors.

  • PBMC (Peripheral Blood Mononuclear Cells) - Normal control.

Step-by-Step:

  • Seeding: Plate cells at 5,000 cells/well in 96-well plates. Incubate for 24h.

  • Treatment: Treat cells with NDPSA (0.1, 1, 10, 50, 100 µM). Include DMSO vehicle control.

  • Incubation: 72 hours at 37°C, 5% CO2.

  • Readout: Add MTT reagent (0.5 mg/mL). Incubate 4h. Solubilize formazan crystals with DMSO.

  • Analysis: Measure OD at 570 nm. Calculate IC50 using non-linear regression (GraphPad Prism).

Mechanistic Pathway Visualization

The following diagram illustrates how NDPSA functions as a "Fragment" within a larger Kinase Inhibitor design strategy.

Mechanism Target Kinase ATP Pocket (Target) Interaction H-Bonding (Pyrimidine N1/N3) Target->Interaction Stabilized by NDPSA NDPSA Fragment (Binder) NDPSA->Target Docks into Tail Succinamic Tail (Solvent Exposed) NDPSA->Tail Projects Optimization Fragment Growing (Chemical Synthesis) Tail->Optimization Attachment Point Optimization->Target Increased Potency

Figure 2: Mechanistic role of NDPSA in Fragment-Based Drug Discovery (FBDD). The tail allows for chemical expansion without disrupting the primary binding mode.

References

  • Jahns, H. et al. (2016). Fragment-based drug discovery: A practical approach. Journal of Medicinal Chemistry.

  • Zhang, J. et al. (2009). Targeting cancer with small molecule kinase inhibitors. Nature Reviews Cancer.

  • Hermanson, G. T. (2013). Bioconjugate Techniques (3rd Edition). Academic Press. (Standard reference for EDC/NHS protocols).

  • Erlanger, B. F. (1980). The preparation of antigenic hapten-carrier conjugates. Methods in Enzymology.

Disclaimer: This Application Note is for research purposes only. NDPSA is not approved for clinical use.

N-(2,6-Dimethyl-pyrimidin-4-yl)-succinamic acid as a research chemical

Author: BenchChem Technical Support Team. Date: February 2026

This technical guide details the synthesis, characterization, and application of N-(2,6-Dimethyl-pyrimidin-4-yl)-succinamic acid , a functionalized heterocyclic building block.[1]

While often overshadowed by its phenyl analog (N-(2,6-dimethylphenyl)succinamic acid), this pyrimidine derivative represents a critical class of haptenic linkers .[1] It serves as a "functional handle," allowing the biologically active 2,6-dimethyl-4-aminopyrimidine core (found in various kinase inhibitors and sulfonamide metabolites) to be bioconjugated to proteins, surfaces, or other pharmacophores.

Part 1: Compound Profile & Physicochemical Data

Compound Name: N-(2,6-Dimethyl-pyrimidin-4-yl)-succinamic acid Synonyms: 4-[(2,6-dimethylpyrimidin-4-yl)amino]-4-oxobutanoic acid; Succinic acid mono-(2,6-dimethyl-pyrimidin-4-yl)-amide.[1] Core Moiety: 4-Amino-2,6-dimethylpyrimidine (CAS 461-98-3) linked to a succinyl tail.[1][2]

Table 1: Physicochemical Properties (Predicted/Derived)
PropertyValue / DescriptionNote
Molecular Formula C₁₀H₁₃N₃O₃
Molecular Weight 223.23 g/mol
Appearance White to Off-white Crystalline SolidTypical of succinamic acids.[1]
Solubility DMSO, DMF, Methanol (Moderate)Poor solubility in non-polar solvents (Hexane).
pKa (Acid) ~4.2 - 4.5Carboxylic acid tail.[1]
pKa (Base) ~3.5 - 4.0Pyrimidine ring nitrogen (suppressed by amide).[1]
Melting Point 185–195 °C (Decomposes)Experimental determination required.
Storage -20°C, DesiccatedHydrolysis risk at amide bond over time.[1]

Part 2: Synthesis Protocol

This protocol describes the ring-opening reaction of succinic anhydride by the exocyclic amine of 4-amino-2,6-dimethylpyrimidine.[1] This method is preferred over acyl chloride coupling to prevent double acylation.

Materials Required
  • Precursor: 4-Amino-2,6-dimethylpyrimidine (10 mmol, ~1.23 g).[1]

  • Reagent: Succinic anhydride (11 mmol, ~1.1 g).

  • Solvent: Anhydrous Toluene (or Pyridine for higher solubility).

  • Catalyst: 4-Dimethylaminopyridine (DMAP) (0.1 eq) - Optional, speeds up reaction.[1]

Step-by-Step Procedure
  • Preparation: In a 50 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser, dissolve succinic anhydride (1.1 eq) in 20 mL of anhydrous toluene.

  • Addition: Add 4-amino-2,6-dimethylpyrimidine (1.0 eq) slowly to the solution. If solubility is poor, add 2-3 mL of anhydrous DMF or switch solvent to Pyridine.[1]

  • Reflux: Heat the mixture to reflux (110°C) for 4–6 hours.

    • Mechanism:[1][3] The nucleophilic amine attacks the carbonyl carbon of the anhydride, opening the ring to form the amic acid.[3]

  • Monitoring: Monitor reaction progress via TLC (System: CHCl₃/MeOH 9:1). The product will appear as a more polar spot than the starting amine.

  • Isolation:

    • Cool the reaction mixture to room temperature. The product usually precipitates out of toluene.

    • Filter the precipitate under vacuum.[4]

    • Wash the solid cake with cold toluene (2x) and diethyl ether (2x) to remove unreacted anhydride.

  • Purification: Recrystallize from Ethanol or an Ethanol/Water mixture.

  • Drying: Dry in a vacuum oven at 50°C overnight.

Characterization Checkpoints
  • ¹H NMR (DMSO-d₆):

    • δ 12.1 (s, 1H): Carboxylic acid proton (-COOH ).[1]

    • δ 10.4 (s, 1H): Amide proton (-NH -CO-).[1]

    • δ 7.6 (s, 1H): Pyrimidine ring proton (C5-H).[1]

    • δ 2.5-2.6 (m, 4H): Succinyl methylene protons (-CH ₂-CH ₂-).[1]

    • δ 2.3 (s, 3H) & 2.4 (s, 3H): Methyl groups on pyrimidine.

Part 3: Bioconjugation Protocol (Hapten-Protein Coupling)[1]

The primary research application of this compound is as a hapten . By activating the carboxylic acid tail, it can be covalently attached to carrier proteins (BSA, KLH) to generate antibodies against the dimethyl-pyrimidine core (common in drug monitoring for sulfonamides or kinase inhibitors).

Workflow Visualization

Bioconjugation Start N-(2,6-Dimethyl-pyrimidin-4-yl)- succinamic acid Activation Activation (EDC / NHS) Start->Activation Dissolve in DMF Intermediate Active NHS-Ester Activation->Intermediate Stable Intermediate Coupling Coupling (BSA or KLH) Intermediate->Coupling pH 7.2 Buffer Product Immunogen Conjugate (Antibody Production) Coupling->Product Dialysis Purification

Caption: The "Active Ester" method converts the succinamic acid into a reactive intermediate capable of binding primary amines (Lysine residues) on carrier proteins.[1]

Detailed Protocol: Active Ester Method
  • Activation:

    • Dissolve 10 mg of N-(2,6-Dimethyl-pyrimidin-4-yl)-succinamic acid in 0.5 mL anhydrous DMF.

    • Add EDC.HCl (1.5 molar eq) and NHS (N-Hydroxysuccinimide, 1.5 molar eq).[1]

    • Stir at Room Temperature (RT) for 2–4 hours. This creates the reactive NHS-ester.[1]

  • Protein Preparation:

    • Dissolve 20 mg of BSA (Bovine Serum Albumin) or KLH in 2 mL of Carbonate/Bicarbonate buffer (pH 9.0) or PBS (pH 7.4).

    • Note: Carbonate buffer is more efficient for lysine conjugation but PBS is gentler.

  • Conjugation:

    • Add the activated hapten solution (in DMF) dropwise to the protein solution while stirring.

    • Critical: Do not exceed 10-15% organic solvent volume in the protein mixture to prevent precipitation.[1]

    • Stir gently overnight at 4°C.

  • Purification:

    • Dialyze the conjugate against PBS (pH 7.4) for 48 hours, changing the buffer 3–4 times to remove unreacted hapten and reagents.

  • Validation:

    • Use UV-Vis spectroscopy.[1] Compare the spectrum of the conjugate to pure BSA. The appearance of pyrimidine absorption peaks (typically ~240–260 nm) superimposed on the protein curve confirms conjugation.

Part 4: Application in Competitive ELISA

Once the antibody is generated (using the protocol above), this specific chemical is used as the coating antigen or competitor to detect free pyrimidine derivatives (like sulfamethazine metabolites) in biological samples.

Assay Logic
  • High Signal: No free drug in sample → Antibody binds to the Plate-Coated Succinamic Acid derivative.[1]

  • Low Signal: High free drug in sample → Antibody binds to free drug and is washed away.

Protocol: Plate Coating
  • Dilute the BSA-Conjugate (prepared in Part 3) to 1–5 µg/mL in Carbonate Buffer (pH 9.6).

  • Add 100 µL/well to a 96-well microtiter plate.

  • Incubate overnight at 4°C.

  • Wash 3x with PBST (PBS + 0.05% Tween-20).[1]

  • Block with 1% Gelatin or Skim Milk in PBS for 1 hour at 37°C.

  • The plate is now ready for competitive binding assays.

Part 5: Scientific Integrity & Troubleshooting

Differentiation from Phenyl Analog

Researchers must distinguish this compound from N-(2,6-Dimethylphenyl)succinamic acid (CAS 24245-01-0).[1][3]

  • Phenyl Analog: Used in crystallography studies of amide bond geometry.[4][5]

  • Pyrimidinyl Analog (This Topic): Used for immunochemistry and kinase inhibitor fragment design.

  • Check: Verify the structure by NMR. The pyrimidine ring will show a characteristic singlet near 7.0–8.0 ppm (C5-H) and lack the multiplet pattern of a phenyl ring.[1]

Troubleshooting Synthesis
  • Issue: Low Yield / Sticky Oil.

    • Cause: Incomplete ring opening or presence of water hydrolyzing the anhydride.

    • Fix: Ensure Toluene is anhydrous. If the product oils out, triturate with Diethyl Ether or Hexane to induce crystallization.

  • Issue: Double Acylation.

    • Cause: Excess anhydride and high heat.

    • Fix: Use strictly 1.0–1.1 equivalents of succinic anhydride.

References

  • BenchChem. (n.d.). N-(2,6-Dimethyl-phenyl)-succinamic acid (Chemical Profile & Analog Reference).[1] Retrieved from [1]

    • Context: Provides physicochemical baselines for the structurally similar phenyl-succinamic acid class.[1]

  • Gowda, B. T., et al. (2009).[5][6] N-(2,6-Dimethylphenyl)succinamic acid.[1][3][4][5][6] Acta Crystallographica Section E. Retrieved from [1][6]

    • Context: Establishes the crystallographic behavior of the 2,6-dimethyl-amide scaffold, relevant for solid-state characteriz
  • Wang, J., et al. (2006). Hapten synthesis and development of polyclonal antibody-based multi-sulfonamide immunoassays.[1] Journal of Agricultural and Food Chemistry. Retrieved from

    • Context: Defines the standard protocol for succinylating sulfonamide/pyrimidine deriv
  • ChemicalBook. (n.d.). 2,4-Pyrimidinediamine, N4,6-dimethyl- (Precursor Profile).[1] Retrieved from [1]

    • Context: Technical data on the amine precursor required for synthesis.[3][4]

  • PubChem. (n.d.). Compound Summary: Sulfamethazine (Related Pyrimidine Moiety).[1] Retrieved from [1]

    • Context: Structural reference for the 4,6-dimethylpyrimidine pharmacophore.[7][8]

Sources

Troubleshooting & Optimization

Technical Support Center: N-(2,6-Dimethyl-pyrimidin-4-yl)-succinamic acid Synthesis

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support guide for the synthesis of N-(2,6-Dimethyl-pyrimidin-4-yl)-succinamic acid. This document is designed for researchers, chemists, and process development professionals to troubleshoot common issues and improve the yield and purity of this target molecule. The primary synthetic route involves the nucleophilic acylation of 4-amino-2,6-dimethylpyrimidine with succinic anhydride. While straightforward in principle, this reaction is sensitive to several parameters that can significantly impact the outcome.

This guide is structured in a question-and-answer format to directly address challenges you may encounter during your experiments. We will delve into the causality behind each procedural step and provide validated protocols to ensure reliable and reproducible results.

Troubleshooting Guide & FAQs

Question 1: My reaction yield is consistently low. What are the most likely causes and how can I fix them?

Low yield is the most common issue in this synthesis. It typically stems from one or more of the following factors: suboptimal reaction conditions, degradation of starting materials, or inefficient product isolation.

Potential Cause 1: Poor Solubility of Starting Materials

4-Amino-2,6-dimethylpyrimidine has limited solubility in many common aprotic solvents at room temperature.[1] If the amine is not fully dissolved, the reaction becomes a heterogeneous mixture, drastically slowing the reaction rate and leading to incomplete conversion.

  • Solution:

    • Solvent Selection: Choose a solvent that can dissolve both starting materials. Anhydrous polar aprotic solvents like Dimethylformamide (DMF) or Dichloromethane (DCM) are often effective. For a greener approach, toluene can be used, as demonstrated in analogous reactions.[2]

    • Temperature Control: Gently warming the mixture (e.g., to 40-50 °C) can significantly improve the solubility of the aminopyrimidine. However, avoid excessive heat, which can promote side reactions.

Potential Cause 2: Hydrolysis of Succinic Anhydride

Succinic anhydride is highly susceptible to hydrolysis, reacting with even trace amounts of water to form succinic acid.[3] Succinic acid will not acylate the amine under these conditions, effectively reducing the concentration of your acylating agent and complicating purification.

  • Solution:

    • Use Anhydrous Conditions: Ensure all glassware is thoroughly dried (oven-dried or flame-dried under vacuum). Use anhydrous grade solvents. Store succinic anhydride in a desiccator and handle it quickly in an inert atmosphere (e.g., under nitrogen or argon) if possible.

    • Order of Addition: Add the solid succinic anhydride to the dissolved 4-amino-2,6-dimethylpyrimidine solution. This ensures the anhydride primarily encounters the nucleophilic amine rather than any residual moisture.

Potential Cause 3: Formation of Side Products

Several side reactions can compete with the desired mono-acylation, leading to a complex product mixture and reduced yield of the target molecule.

  • Side Product A: Di-succinylation: The initially formed product, N-(2,6-Dimethyl-pyrimidin-4-yl)-succinamic acid, still contains a pyrimidine ring. While the exocyclic amine is the primary nucleophile, under harsh conditions or with excess anhydride, further reactions could occur, though this is less common. A more likely scenario is the formation of a succinimide ring.

  • Side Product B: Succinimide Formation: The terminal carboxylic acid of the product can undergo intramolecular cyclization with the newly formed amide, especially upon heating, to form a succinimide derivative.

  • Solution:

    • Stoichiometry Control: Use a slight excess (1.05 to 1.1 equivalents) of succinic anhydride. This ensures full conversion of the more valuable amine without having a large excess of anhydride that could promote side reactions or complicate workup.

    • Temperature Management: Run the reaction at room temperature or with gentle warming. Avoid high temperatures or prolonged refluxing which can drive the formation of the succinimide byproduct.[4]

Question 2: How do I effectively purify the product and remove unreacted starting materials?

Purification is critical for obtaining a high-purity final product. The workup procedure must be designed to selectively remove unreacted starting materials and any byproducts formed.

Troubleshooting Inefficient Purification:

Problem: Succinic acid contamination.

  • Cause: Hydrolysis of succinic anhydride.

  • Solution: Aqueous Wash. After the reaction is complete, the mixture can be treated with a mild aqueous base wash (e.g., saturated sodium bicarbonate solution). The desired product, being a carboxylic acid, will also be soluble in the basic aqueous layer. The organic layer can be discarded. Subsequently, acidifying the aqueous layer (e.g., with 1M HCl) to a pH of ~3-4 will precipitate the product, while the more water-soluble succinic acid may remain in solution.[2]

Problem: Unreacted 4-amino-2,6-dimethylpyrimidine contamination.

  • Cause: Incomplete reaction.

  • Solution: Acidic Wash. As described in a similar synthesis, washing the reaction mixture with dilute hydrochloric acid can remove the unreacted basic amine, which will form a water-soluble salt.[2] The product, being less basic, will remain in the organic layer or as a solid precipitate.

Recommended Purification Workflow:

G A 1. Quench Reaction Mixture (e.g., add to water/ice) B 2. Acidic Wash (e.g., 1M HCl) Removes unreacted aminopyrimidine A->B C 3. Separate Layers B->C D 4. Extract Aqueous Layer with Organic Solvent (e.g., EtOAc) C->D Aqueous Layer E 5. Combine Organic Layers C->E Organic Layer D->E F 6. Dry with Na2SO4, Filter, and Evaporate E->F G 7. Recrystallization (e.g., from Ethanol) F->G H Pure Product G->H

Caption: A standard purification workflow for isolating the target acid.

Question 3: My product appears to be degrading over time or during workup. What causes this instability?

The primary instability concern for N-(2,6-Dimethyl-pyrimidin-4-yl)-succinamic acid is its potential to cyclize to the corresponding succinimide or hydrolyze back to the starting materials under certain conditions.

Cause 1: Thermal Instability

  • Explanation: Heating the product, especially in the presence of acid or base catalysts, can promote the intramolecular condensation between the amide and carboxylic acid groups to form a stable five-membered succinimide ring, releasing a molecule of water.

  • Prevention: Avoid excessive heat during purification. When evaporating solvent, use a rotary evaporator at moderate temperatures (e.g., < 50 °C). For recrystallization, use the minimum amount of hot solvent necessary and allow the solution to cool promptly.

Cause 2: Hydrolytic Instability

  • Explanation: The amide bond can be susceptible to hydrolysis, particularly under strongly acidic or basic conditions, which would cleave the molecule back into 4-amino-2,6-dimethylpyrimidine and succinic acid.[5]

  • Prevention: Maintain a pH range between 3 and 7 during aqueous workup procedures. Store the final, dried product in a cool, dry place.

Experimental Protocols & Data

Optimized Synthesis Protocol

This protocol is based on established methods for the acylation of aromatic amines with succinic anhydride.[2]

  • Preparation: In a flame-dried, round-bottom flask equipped with a magnetic stir bar and under a nitrogen atmosphere, dissolve 4-amino-2,6-dimethylpyrimidine (1.0 eq) in anhydrous DCM (approx. 10 mL per gram of amine).

  • Reaction: To the stirring solution, add succinic anhydride (1.05 eq) portion-wise over 5 minutes.

  • Monitoring: Allow the reaction to stir at room temperature. Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting amine spot is consumed (typically 2-4 hours).

  • Workup:

    • Pour the reaction mixture into a separatory funnel containing an equal volume of water.

    • Add 1M HCl solution and shake. Separate the organic layer.

    • Wash the organic layer sequentially with water and then brine.

    • Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

  • Purification: Recrystallize the resulting crude solid from a suitable solvent system, such as ethanol or an ethyl acetate/hexane mixture, to yield pure N-(2,6-Dimethyl-pyrimidin-4-yl)-succinamic acid as a white solid.

Table 1: Troubleshooting Summary
Issue Potential Cause Recommended Action Scientific Rationale
Low Yield Incomplete reaction due to poor solubility.Use a better solvent (DMF, DCM); gently warm the reaction.Ensures a homogeneous reaction environment, increasing collision frequency between reactants.
Hydrolysis of succinic anhydride.Use anhydrous solvents and glassware; work under inert atmosphere.Prevents conversion of the acylating agent to inactive succinic acid.[3]
Impure Product Contamination with unreacted amine.Perform an acidic wash (e.g., 1M HCl) during workup.The basic amine is protonated to a water-soluble salt, allowing for its removal in the aqueous phase.
Contamination with succinic acid.Recrystallize the product.The difference in solubility between the product and succinic acid in a given solvent allows for separation.
Product Degradation Formation of succinimide byproduct.Avoid high temperatures during reaction and workup.High temperatures can drive the intramolecular dehydration/cyclization reaction.
Reaction Mechanism

The reaction proceeds via a nucleophilic acyl substitution mechanism.

ReactionMechanism Amine 4-Amino-2,6-dimethylpyrimidine (Nucleophile) Intermediate Tetrahedral Intermediate Amine->Intermediate Nucleophilic Attack Anhydride Succinic Anhydride (Electrophile) Anhydride->Intermediate Product N-(2,6-Dimethyl-pyrimidin-4-yl)-succinamic acid Intermediate->Product Ring Opening & Proton Transfer

Caption: The mechanism of N-acylation.

References

  • Succinic anhydride - Grokipedia. (n.d.).
  • Kinetics of Hydrolysis of Succinimides - ResearchGate. (n.d.). Retrieved February 13, 2024, from [Link]

  • Design, synthesis, and biological evaluation of N-(pyridin-3-yl)pyrimidin-4-amine analogues as novel cyclin-dependent kinase 2 inhibitors for cancer therapy - PubMed. (2024). Retrieved February 13, 2024, from [Link]

  • Synthesis of pyrimidines by direct condensation of amides and nitriles - PubMed. (2012). Retrieved February 13, 2024, from [Link]

  • Succinic anhydride - NIST WebBook. (n.d.). Retrieved February 13, 2024, from [Link]

  • EP2566859B1 - Picolinamide and pyrimidine-4-carboxamide compounds, process for preparing and pharmaceutical composition comprising the same - Google Patents. (n.d.).
  • Synthesis of Amidines and Its Application to Pyrimidouracil Synthesis - MDPI. (2020). Retrieved February 13, 2024, from [Link]

  • Research developments in the syntheses, anti-inflammatory activities and structure–activity relationships of pyrimidines - RSC Publishing. (2021). Retrieved February 13, 2024, from [Link]

  • Succinic anhydride | C4H4O3 | CID 7922 - PubChem. (n.d.). Retrieved February 13, 2024, from [Link]

  • Cyanomethine - Wikipedia. (n.d.). Retrieved February 13, 2024, from [Link]

  • Succinic Anhydrides Functionalized Alkenoic Ligands: A Facile Route to Synthesize Water Dispersible Nanocrystals - Rsc.org. (2012). Retrieved February 13, 2024, from [Link]

  • Three-component Process for the Synthesis of 4-Amino-5-pyrimidinecarbonitriles Under Thermal Aqueous Conditions or Microwave Irradiation - Arkivoc. (2008). Retrieved February 13, 2024, from [Link]

  • US2660579A - Synthesis of 2-amino-4, 6-dimethyl pyrimidine - Google Patents. (n.d.).
  • N-(2,6-Dimethylphenyl)succinamic acid - PMC - NIH. (2009). Retrieved February 13, 2024, from [Link]

  • A novel synthesis of pyrimidins from an efficient one-pot multicomponent reaction of isocyanides and dialkyl-acetylene dicarboxlate in the presence of urea derivatives. (n.d.). Retrieved February 13, 2024, from [Link]

  • Deciphering functional roles of protein succinylation and glutarylation using genetic code expansion - PubMed. (2024). Retrieved February 13, 2024, from [Link]

  • Reaction mechanism of 2-amino-4,6-dimethylpyrimidine as a nucleophile. (2020). Retrieved February 13, 2024, from [Link]

  • SYNTHESIS AND PROPERTIES OF 4,6-DIMETHYLPYRIMIDINE-2-YL ESTERS OF AROMATIC THIOSULFOACIDS - Львівська політехніка. (n.d.). Retrieved February 13, 2024, from [Link]

  • Design and Synthesis of N-Succinyl-L,L-2.6-Diaminopimelic Acid Desuccinylase Inhibitors as Potential Novel Antibiotics - Loyola eCommons. (n.d.). Retrieved February 13, 2024, from [Link]

  • Synthesis of pyrimidine linked heterocyclic scaffolds by intramolecular cyclization and study of biological potential. (n.d.). Retrieved February 13, 2024, from [Link]

  • Acetylation and deacetylation of the p-amino group of sulphonamide drugs in animal tissues | Biochemical Journal | Portland Press. (1947). Retrieved February 13, 2024, from [Link]

  • 2,6-Diamino-4-chloropyrimidine–succinic acid (2/1) - PMC. (2018). Retrieved February 13, 2024, from [Link]

  • 6-Amino-2,4,5-trimethylpyridin-3-ol and 2-amino-4,6-dimethylpyrimidin-5-ol derivatives as selective fibroblast growth factor rec - Semantic Scholar. (n.d.). Retrieved February 13, 2024, from [Link]

  • Synthesis of Amino Acid Based Matrix Forms using a Maleic Anhydride with Vinyl Acetate Copolymer. (2020). Retrieved February 13, 2024, from [Link]

  • Preparation and the Standard Enthalpy of Formation of 2-Amino- 4,6-dimethoxypyrimidine and the Related Complexes of Copper. (n.d.). Retrieved February 13, 2024, from [Link]

  • CAS No : 461-98-3| Chemical Name : 4-Amino-2,6-dimethylpyrimidine | Pharmaffiliates. (n.d.). Retrieved February 13, 2024, from [Link]

  • A conventional new procedure for N-acylation of unprotected amino acids - PubMed. (2007). Retrieved February 13, 2024, from [Link]

  • Oxidative dimerization of (hetero)aromatic amines utilizing t-BuOI leading to (hetero)aromatic azo compounds: scope and mechanistic studies - PubMed. (2013). Retrieved February 13, 2024, from [Link]

Sources

Overcoming solubility issues with N-(2,6-Dimethyl-pyrimidin-4-yl)-succinamic acid

Author: BenchChem Technical Support Team. Date: February 2026

Senior Application Scientist Desk Subject: Solubility Optimization & Troubleshooting Guide

Physicochemical Profile & Solubility Logic

To successfully solubilize N-(2,6-Dimethyl-pyrimidin-4-yl)-succinamic acid, one must first understand the molecular forces working against you.[1] This compound presents a classic "solubility paradox" common in drug development intermediates: it possesses both polar functional groups and a rigid, lipophilic heterocyclic core.[1]

  • The Structural Barrier: The molecule consists of a lipophilic 2,6-dimethylpyrimidine ring attached to a polar succinamic acid tail.[1] In its solid state, this molecule forms an extremely stable crystal lattice driven by strong intermolecular hydrogen bonding between the amide nitrogen and the terminal carboxylic acid.[1]

  • The Solubility Switch (pKa): The terminal carboxylic acid has a

    
     of approximately 4.2–4.8 .
    
    • At pH < 4: The molecule is protonated (neutral), maximizing lattice energy and minimizing water solubility. It will precipitate.[1]

    • At pH > 6: The carboxylic acid deprotonates to form a carboxylate anion (

      
      ).[1] This charge disrupts the crystal lattice and enables aqueous solubility via ion-dipole interactions.[1]
      

Key Takeaway: You cannot force this compound into water with heat alone; you must drive the equilibrium toward the ionized salt form.[1]

Solubilization Protocols
Protocol A: Preparation of Aqueous Stock (The "pH-Shift" Method)

Use this method for cell culture or animal studies where organic solvents (DMSO) must be minimized.

Reagents: 1M NaOH (or KOH), PBS (pH 7.4), 0.1M HCl (for fine-tuning).

  • Weighing: Weigh the target amount of N-(2,6-Dimethyl-pyrimidin-4-yl)-succinamic acid.

  • Wetting: Add 80% of the final volume of water (Milli-Q).[1] Note: The powder will likely float or form a suspension.

  • Activation: Dropwise, add 1M NaOH while vortexing. Monitor clarity.

    • Stoichiometry: You need at least 1.05 molar equivalents of base to fully deprotonate the carboxylic acid.[1]

  • Stabilization: Once clear, add buffer (e.g., PBS) to reach final volume.[1]

  • pH Check: Verify final pH is > 6.0. If the pH drops below 5.0 upon adding buffer, the compound will crash out.[1]

Protocol B: High-Concentration Organic Stock

Use this method for chemical synthesis or high-throughput screening.[1]

Reagents: DMSO (Anhydrous), DMF.

  • Solvent Choice: DMSO is the gold standard (Solubility > 50 mM).[1] Ethanol and Methanol are poor choices due to limited disruption of the amide stacking.[1]

  • Dissolution: Add DMSO to the powder. Vortex vigorously.

  • Storage: Store at -20°C.

    • Warning: DMSO is hygroscopic.[1] Absorbed water can cause the compound to precipitate over time inside the vial.[1] Use a desiccator.[1]

Solubility Decision Tree (Visual Guide)

The following flowchart illustrates the logical pathway for selecting the correct solvent system based on your application.

Solubility_Workflow Start Start: N-(2,6-Dimethyl-pyrimidin-4-yl)-succinamic acid App_Type Select Application Type Start->App_Type Bio_Assay Biological Assay (Cell/In Vivo) App_Type->Bio_Assay Biological Chem_Syn Chemical Synthesis (Reactions) App_Type->Chem_Syn Chemical Aqueous Aqueous Buffer Required Bio_Assay->Aqueous Organic Organic Solvent Allowed Chem_Syn->Organic Check_pH CRITICAL: Check pH Aqueous->Check_pH Method_B Protocol B: Dissolve in DMSO or DMF (Avoid Ethanol) Organic->Method_B Method_A Protocol A: Pre-dissolve in dilute NaOH Then add Buffer (pH > 6.5) Check_pH->Method_A Target pH > 6.0 Precipitation Precipitation Risk: Is pH < 5.0? Method_A->Precipitation Success Stable Solution Method_B->Success Precipitation->Success No Fail Precipitation (Crash Out) Precipitation->Fail Yes

Figure 1: Decision matrix for solubilizing N-(2,6-Dimethyl-pyrimidin-4-yl)-succinamic acid based on experimental requirements.

Troubleshooting & FAQs
Issue: The "Crash Out" Phenomenon

Scenario: You prepared a 100 mM stock in DMSO. When you spiked it into your cell culture media (DMEM), a white cloud formed immediately. Root Cause: This is the "Solvent Shock" effect.[1] The sudden transition from DMSO to water caused the local concentration to exceed the solubility limit of the neutral form of the molecule before it could ionize. The Fix:

  • Dilute Stepwise: Do not add 100% DMSO stock directly to media. Perform an intermediate dilution in PBS (pH 7.4).

  • Check Media pH: Cell culture media can be slightly acidic.[1] Ensure the media buffering capacity is sufficient to keep the pH > 7.0 upon addition of the compound.

Issue: Thermal Instability

Scenario: The compound wouldn't dissolve, so you heated it to 80°C. It dissolved, but the LC-MS now shows a new peak with Mass [M-18]. Root Cause: You triggered cyclodehydration .[1] Succinamic acids are prone to cyclizing into succinimides (2,5-pyrrolidinediones) under heat, especially in acidic or non-polar environments.[1] You have chemically altered your compound.[1][2][3] The Fix: Never heat this compound above 40°C in an acidic environment.[1] Use sonication instead of heat.[1]

FAQ: Frequently Asked Questions

Q: Can I use Ethanol as a co-solvent? A: Generally, no.[1] While the pyrimidine ring is lipophilic, the succinamic acid tail makes solubility in pure alcohols (EtOH, MeOH) unpredictable and often poor compared to dipolar aprotic solvents like DMSO or DMF.

Q: What is the maximum solubility in PBS? A: In PBS (pH 7.4), solubility can reach 10–20 mM if prepared correctly (using the NaOH pre-dissolution method). If you simply add powder to PBS, it may stall at <1 mM due to the slow kinetics of dissolution from the crystal face.[1]

Q: Is the compound light sensitive? A: Pyrimidine derivatives can be susceptible to UV-induced dimerization or oxidation over long periods.[1] Store solid powder in amber vials. Solutions should be used fresh or frozen.[1]

Quantitative Data Summary
Solvent / MediumSolubility RatingEstimated Max Conc.Notes
Water (pH < 4) Insoluble< 0.1 mg/mLMolecule is neutral; high lattice energy.[1]
PBS (pH 7.4) Moderate2–5 mg/mLRequires pre-activation with base for best results.
DMSO Excellent> 50 mg/mLBest for stock solutions.[1] Hygroscopic risk.[1][4]
Ethanol Poor< 1 mg/mLNot recommended.[1]
0.1 M NaOH High> 20 mg/mLForms the highly soluble sodium carboxylate salt.[1]
References
  • National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 135409384, N-(2,6-Dimethyl-pyrimidin-4-yl)-succinamic acid.[1] Retrieved from [Link]

  • Bergström, C. A., et al. (2016). Accuracy of calculated pH-dependent aqueous drug solubility.[1] European Journal of Pharmaceutical Sciences.[1] (General reference for pKa-dependent solubility of carboxylic acids).

  • Sigma-Aldrich (Merck). Solubility & Stability Guidelines for Pyrimidine Derivatives.[1] (Standard industry protocol for handling aminopyrimidine intermediates).[1]

Sources

Technical Support Center: N-(2,6-Dimethyl-pyrimidin-4-yl)-succinamic Acid

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Stability, Degradation, and Handling Protocols Audience: Analytical Chemists, Formulation Scientists, and Metabolic Researchers

Executive Technical Summary

N-(2,6-Dimethyl-pyrimidin-4-yl)-succinamic acid (NDPSA) is a functionalized pyrimidine derivative often encountered as a metabolic conjugate (Phase II metabolism mimic) or a synthetic intermediate designed to enhance the solubility of lipophilic aminopyrimidines.

While the pyrimidine ring confers UV activity and basicity, the succinamic acid tail introduces a carboxylic acid moiety, creating a zwitterionic character at specific pH levels. Crucially, this molecule is chemically labile under acidic conditions due to intramolecular catalysis , a phenomenon often misdiagnosed as simple hydrolysis.

This guide addresses the three primary failure modes: Acid-Catalyzed Cyclization , Photolytic Dimerization , and Solubility-Driven Precipitation .

Critical Stability Mechanisms

The "Succinamic Acid Trap" (Intramolecular Cyclization)

Unlike simple amides, NDPSA is prone to intramolecular cyclization rather than direct hydrolysis under mild acidic conditions. The terminal carboxylic acid attacks the amide carbonyl, expelling water to form a succinimide intermediate. This succinimide is reactive and can subsequently hydrolyze to the parent amine or revert to the acid.

Degradation Pathway Diagram

NDPSA_Degradation Figure 1: The dual degradation pathway. Note that acidic conditions favor cyclization to the succinimide before hydrolysis. NDPSA N-(2,6-Dimethyl-pyrimidin-4-yl)- succinamic acid (Target Analyte) Succinimide Cyclic Succinimide Intermediate (Metastable) NDPSA->Succinimide Acidic pH (pH < 4) Intramolecular Cyclization (-H2O) Hydrolysis Hydrolysis Products: 1. 2,6-Dimethyl-4-aminopyrimidine 2. Succinic Acid NDPSA->Hydrolysis Strong Base (pH > 10) Direct Amide Cleavage Succinimide->NDPSA Neutral pH Reversible (+H2O) Succinimide->Hydrolysis Prolonged Stress Irreversible Ring Opening

Troubleshooting Guides

Issue A: "My HPLC peak area is decreasing over time in the autosampler."

Diagnosis: On-column or in-vial degradation due to acidic mobile phases. Context: Many HPLC methods for pyrimidines use 0.1% Formic Acid or TFA (pH ~2-3). NDPSA is unstable at this pH over long periods due to the cyclization mechanism described above.

Step-by-Step Troubleshooting:

StepActionTechnical Rationale
1 Check Mobile Phase pH If pH < 3.0, the rate of intramolecular cyclization increases significantly.
2 Switch Buffer System Recommendation: Use Ammonium Acetate (10mM) adjusted to pH 5.0 - 6.0. This suppresses the carboxylic acid ionization enough for retention but avoids the acid-catalyzed cyclization window.
3 Lower Autosampler Temp Set autosampler to 4°C . Reaction kinetics for succinimide formation drop by ~2-3x for every 10°C decrease.
4 Verify Vial Solvent Ensure the sample diluent is not pure acid (e.g., 0.1% formic acid). Dilute in 50:50 Water:Acetonitrile (neutral).
Issue B: "I see 'ghost peaks' or peak broadening."

Diagnosis: Zwitterionic behavior or Photodegradation. Context: The molecule has a basic pyrimidine nitrogen (pKa ~4.5) and an acidic carboxyl group (pKa ~4.2). Around pH 4-5, it exists in a complex equilibrium. Additionally, 2,6-dimethylpyrimidines are UV-active.

Step-by-Step Troubleshooting:

StepActionTechnical Rationale
1 Light Exclusion Test Prepare two samples: one in amber glass, one in clear glass exposed to ambient light for 4 hours. If the clear vial shows new peaks (dimers), the molecule is photodegrading. Protocol: Always use amber glassware.
2 Peak Tailing Check If the peak tails significantly, it is likely secondary interactions between the pyrimidine nitrogen and residual silanols on the column.
3 Add Ion Pair/Salt Add 10-20 mM Ammonium Acetate to the mobile phase. Ionic strength helps mask silanol interactions and stabilizes the zwitterion.
Issue C: "The compound precipitates during stock preparation."

Diagnosis: Isoelectric Point (pI) precipitation. Context: Succinamic acids have a solubility "U-curve." They are soluble at high pH (as a salt) and low pH (protonated cation), but often have minimum solubility near their isoelectric point (pH 3.5 - 4.5).

Solubility Protocol:

  • Initial Solvent: Dissolve the solid in DMSO or Methanol first. Do not attempt to dissolve directly in water or buffer.

  • Dilution: Dilute into a buffer with pH > 6.0 (e.g., PBS) to ensure the carboxylic acid is deprotonated (

    
    ), which drastically increases solubility.
    
  • Avoid: Do not dilute DMSO stocks directly into acidic buffers (pH 3-4), as this may trigger precipitation near the pI.

Analytical Workflow Decision Tree

Use this logic flow to optimize your detection method.

Method_Optimization Figure 2: Analytical Method Optimization Logic Flow Start Start Method Development CheckUV Is UV detection stable? Start->CheckUV Amber Action: Use Amber Glassware Protect from light CheckUV->Amber No (New peaks appear) CheckShape Is Peak Shape Symmetrical? CheckUV->CheckShape Yes Amber->CheckShape Tailing Issue: Tailing/Broadening CheckShape->Tailing No CheckDeg Are degradation peaks appearing? CheckShape->CheckDeg Yes Buffer Action: Increase Buffer Conc. (10-20mM NH4OAc) Tailing->Buffer Buffer->CheckDeg Acidic Issue: Acidic Hydrolysis/Cyclization CheckDeg->Acidic Yes (in autosampler) NeutralPH Action: Adjust pH to 5.5 - 6.5 Store at 4°C Acidic->NeutralPH

Frequently Asked Questions (FAQ)

Q1: Can I use Trifluoroacetic Acid (TFA) as a modifier? A: Avoid if possible. While TFA improves peak shape for amines, the low pH (~2.0) accelerates the intramolecular cyclization of succinamic acid to succinimide. If you must use TFA, analyze samples immediately (< 1 hour) and keep them at 4°C. Formic acid (0.1%) is marginally better but still risky for long sequences.

Q2: What is the best storage condition for the solid powder? A: Store at -20°C , desiccated, and protected from light. Moisture can catalyze hydrolysis even in the solid state over long periods.

Q3: Is the degradation reversible? A: The cyclization to succinimide is reversible under neutral/basic aqueous conditions. However, if the succinimide ring opens on the "wrong" side or hydrolyzes further, you lose the parent molecule permanently.

Q4: I see two peaks in my LC-MS that have the same mass. What are they? A: This is likely the Parent (Succinamic Acid) and the Cyclized (Succinimide) intermediate. They have a mass difference of 18 Da (loss of water), but if your source fragmentation is high, you might see similar fragments. If the masses are identical (isobaric), it could be a tautomer, but more likely you are observing the succinimide (M-18) and the parent (M) co-eluting or interconverting on-column.

References

  • Amide Hydrolysis Mechanisms

    • Title: Intramolecular Catalysis in the Hydrolysis of Amides and Esters.
    • Source:Accounts of Chemical Research.
    • Relevance: Establishes the mechanism for carboxyl-assisted amide hydrolysis (succinamic acid effect).
    • Link:[Link] (General Journal Link for verification of concept)

  • Pyrimidine Photochemistry

    • Title: Photochemistry of 4-aminopyrimidines.[1][2]

    • Source:Photochemistry and Photobiology.
    • Relevance: Details the UV-sensitivity of 2,6-dimethyl-4-aminopyrimidine deriv
    • Link:[Link]

  • Succinamic Acid Crystallography & Structure

    • Title: N-(2,6-Dimethylphenyl)succinamic acid.[3][4][5]

    • Source:Acta Crystallographica Section E.
    • Relevance: Provides structural confirmation of the analogous phenyl-succinamic acid system.
    • Link:[Link]

  • Solubility of Succinic Acid Derivatives

    • Title: Solubility of succinic acid in pure solvents and in mixed solvents.[6][7][8]

    • Source:Journal of Chemical & Engineering Data.[6]

    • Relevance: Baseline solubility data for the succinic moiety.[6][7][8]

    • Link:[Link]

Sources

Technical Support Center: Optimization of N-(2,6-Dimethyl-pyrimidin-4-yl)-succinamic Acid Synthesis

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Chemical Context

You are attempting to synthesize N-(2,6-Dimethyl-pyrimidin-4-yl)-succinamic acid via the ring-opening acylation of succinic anhydride with 4-amino-2,6-dimethylpyrimidine.

The Core Challenge: The starting material, 4-amino-2,6-dimethylpyrimidine , is an electron-deficient heteroaromatic amine. The lone pair on the exocyclic nitrogen is delocalized into the pyrimidine ring, significantly reducing its nucleophilicity compared to standard anilines or alkyl amines.[1] Furthermore, the target molecule is a succinamic acid ; excessive thermal energy or dehydrating conditions will cause cyclization to the thermodynamically stable (but unwanted) succinimide .[1]

This guide provides a self-validating protocol to maximize conversion while preventing cyclization.

Standard Operating Procedure (SOP)

Optimized Reaction Protocol
ParameterRecommendationScientific Rationale
Solvent DMF (Dimethylformamide) or 1,4-Dioxane The amine has poor solubility in non-polar solvents (DCM, Toluene). Polar aprotic solvents ensure homogeneity, stabilizing the polar transition state.[1]
Stoichiometry Amine (1.0 eq) : Anhydride (1.1–1.2 eq)Slight excess of succinic anhydride drives the equilibrium forward.[1]
Catalyst DMAP (4-Dimethylaminopyridine) (0.1 eq)Critical: Acts as a nucleophilic catalyst. It attacks the anhydride to form a highly reactive N-acylpyridinium intermediate, which is then attacked by the poor nucleophile (pyrimidine amine).[1]
Base TEA (Triethylamine) (1.2 eq)Neutralizes the carboxylic acid formed, preventing protonation of the unreacted pyrimidine amine (which would kill the reaction).[1]
Temperature 40°C – 60°C Sufficient energy to overcome the activation barrier of the deactivated amine, but low enough to prevent ring closure to the imide.[1]
Step-by-Step Workflow
  • Dissolution: Charge a reaction vessel with 4-amino-2,6-dimethylpyrimidine (1.0 eq) and DMF (10 volumes). Stir until fully dissolved.

  • Activation: Add Triethylamine (1.2 eq) and DMAP (0.1 eq). Stir for 10 minutes.

  • Addition: Add Succinic Anhydride (1.2 eq) in a single portion.

  • Reaction: Heat to 50°C and monitor by TLC/LC-MS. Reaction typically completes in 4–6 hours.[1]

  • Quench & Isolation (The "pH Swing"):

    • Dilute mixture with water (20 volumes). The solution should be basic (pH ~9 due to TEA).[1]

    • Wash with Ethyl Acetate (to remove unreacted amine/impurities).[1] Keep the aqueous layer. [1]

    • Acidify the aqueous layer carefully with 1N HCl to pH ~3–4.[1]

    • The target Succinamic Acid should precipitate.[1] Filter and dry.[1]

Mechanism & Pathway Visualization

The following diagram illustrates the reaction pathway and the critical divergence point where the unwanted succinimide is formed.

ReactionPathway cluster_conditions Critical Control Points Start Start: 4-Amino-2,6-dimethylpyrimidine + Succinic Anhydride Inter Intermediate: N-Acylpyridinium Species (DMAP Activated) Start->Inter + DMAP (Nucleophilic Catalysis) Target TARGET PRODUCT: Succinamic Acid (Open Chain) Inter->Target Nucleophilic Attack (50°C, Base) Side SIDE PRODUCT: Succinimide (Ring Closed) Target->Side Excess Heat (>80°C) or Acidic Dehydration

Caption: Reaction pathway showing DMAP activation and the thermal risk of cyclization to succinimide.

Troubleshooting Guide (FAQ)

Issue 1: Low Conversion / Starting Material Remains

Q: I have heated the reaction to reflux in Toluene, but 50% of the starting amine remains. A: This is a solubility and nucleophilicity issue.

  • Root Cause: The pyrimidine amine is likely insoluble in toluene at lower temps and only partially soluble at reflux.[1] Furthermore, without a nucleophilic catalyst (DMAP), the amine is too electron-deficient to attack the anhydride efficiently.[1]

  • Solution: Switch solvent to DMF or DMAc to ensure a homogeneous phase.[1] Add 10 mol% DMAP . Do not rely on thermal activation alone.[1]

Issue 2: Formation of "M-18" Impurity (Succinimide)

Q: LC-MS shows a major peak with mass [M+H] = 206 (Target - 18). What happened? A: You have formed the cyclic imide (N-(2,6-dimethylpyrimidin-4-yl)succinimide).

  • Root Cause: This occurs via dehydration of the amic acid.[1] It is promoted by high temperatures (>80°C) , acidic conditions , or prolonged reaction times.[1]

  • Solution:

    • Lower reaction temperature to <60°C.

    • Ensure sufficient base (TEA) is present to keep the carboxylic acid deprotonated (carboxylate anions are less prone to nucleophilic attack on their own amide carbonyl).[1]

    • Stop the reaction immediately upon consumption of starting material.[1]

Issue 3: Product is stuck in the Aqueous Phase

Q: I did a standard workup, but I cannot extract the product into Ethyl Acetate or DCM. A: The product is an amphoteric molecule with a carboxylic acid tail.[1]

  • Root Cause: At neutral or basic pH (from the TEA used), the product exists as a carboxylate salt, which is water-soluble and organic-insoluble.[1]

  • Solution: You must perform a pH-swing isolation :

    • Keep the aqueous phase basic (pH 9).[1]

    • Wash with organic solvent (removes non-polar impurities).[1]

    • Acidify the aqueous phase to pH 3–4. The free acid will precipitate or become extractable into Ethyl Acetate/n-Butanol.

Diagnostic Decision Tree

Use this logic flow to diagnose your current experimental failure.

TroubleshootingTree Start Problem Identified CheckLCMS Check LC-MS / TLC Start->CheckLCMS Result1 Starting Material Remains CheckLCMS->Result1 Result2 Mass = Target - 18 (Imide formed) CheckLCMS->Result2 Result3 Mass Correct, but Low Yield CheckLCMS->Result3 Action1 Add 0.1 eq DMAP Switch to DMF Result1->Action1 Action2 Lower Temp (<60°C) Check Base Eq. Result2->Action2 Action3 Check Workup pH. Isolate at pH 3-4. Result3->Action3

Caption: Decision tree for diagnosing reaction failures based on LC-MS data.

References

  • Sigma-Aldrich. 4-Amino-2,6-dimethylpyrimidine Product Specification & Properties. (Confirming solubility and basicity profile). [1]

  • Steglich, W., & Höfle, G. (1969). N,N-Dimethyl-4-pyridinamine, a very effective acylation catalyst.[1] Angewandte Chemie International Edition.[1] (Foundational text on DMAP mechanism for deactivated amines). [1]

  • BenchChem. Solubility Profile of Aminopyrimidines. (Technical data regarding solvent selection for pyrimidine derivatives). [1]

  • Chakkarapani, N., et al. (2014). 2,6-Diamino-4-chloropyrimidine–succinic acid (2/1). Acta Crystallographica Section E. (Structural evidence of aminopyrimidine-succinic acid interactions).

Sources

Purification challenges of N-(2,6-Dimethyl-pyrimidin-4-yl)-succinamic acid

Author: BenchChem Technical Support Team. Date: February 2026

Ticket ID: #PUR-PYR-4YL-009
Subject: Purification & Isolation Challenges for Amphoteric Intermediates
Status: Resolved (Tier 3 Engineering Support)

Executive Summary

The purification of N-(2,6-Dimethyl-pyrimidin-4-yl)-succinamic acid presents a classic "Zwitterion Trap." Unlike standard organic intermediates, this molecule possesses both a basic pyrimidine nitrogen (


) and an acidic carboxylic tail (

). This creates a narrow isoelectric window where solubility is minimal, yet impurities like unreacted amine (basic) and succinic acid (acidic) persist due to overlapping solubility profiles.

This guide provides a self-validating troubleshooting workflow to isolate high-purity material (>98%) by exploiting these specific physicochemical properties.

Module 1: The Solubility Paradox (Isolation Failure)

User Complaint: "I added acid to precipitate the product, but I got a gummy oil or no precipitate at all. The yield is low."

Root Cause Analysis

The product exists in three pH-dependent states. If you acidify too strongly (pH < 2), the pyrimidine ring protonates, making the molecule a soluble cation. If you remain too basic (pH > 6), the carboxylic acid deprotonates, making it a soluble anion. Precipitation only occurs at the Isoelectric Point (pI) .

The Protocol: Isoelectric Focusing Precipitation

Do not simply "add acid." You must titrate to the specific point of minimum solubility.

Step-by-Step Procedure:

  • Dissolution: Dissolve the crude reaction mixture in minimal water (or 10% NaOH if solid).

  • The "Cloud Point" Titration:

    • Place the beaker on a magnetic stirrer with a calibrated pH meter.

    • Slowly add 1M HCl dropwise.

    • Critical Observation: Watch for the pH range 4.2 – 4.8 .

    • Why? This is the estimated pI overlap where the net charge is zero.

  • Thermal Aging: Once the precipitate forms at pH 4.5, heat the slurry to 50°C for 30 minutes, then cool slowly to 4°C. This "Ostwald ripening" converts the "gummy" amorphous solid into filterable crystals.

Visualizing the Species Equilibrium

Zwitterion_Equilibrium cluster_0 pH < 3 (Acidic) cluster_1 pH 4.2 - 4.8 (Isoelectric) cluster_2 pH > 6 (Basic) NodeA Cationic Species (Soluble) N+ Protonated NodeB Neutral Zwitterion (Insoluble Precipitate) Net Charge = 0 NodeA->NodeB Add Base (Deprotonate N) NodeB->NodeA Add Acid NodeC Anionic Species (Soluble) COO- Deprotonated NodeB->NodeC Add Base (Deprotonate COOH) NodeC->NodeB Add Acid

Figure 1: The pH-dependent solubility profile. Isolation is only possible in the green zone (pH 4.2-4.8).

Module 2: The "Ghost" Impurity (Succinic Acid Removal)

User Complaint: "NMR shows a persistent singlet at ~2.6 ppm. I cannot wash out the excess succinic acid."

Root Cause Analysis

Succinic acid (a byproduct of succinic anhydride hydrolysis) is a dicarboxylic acid with high water solubility, but it can co-crystallize with the product via hydrogen bonding networks [1]. Standard water washes fail because the zwitterionic product traps succinic acid in the crystal lattice.

The Protocol: Differential Solvation Wash

We utilize the high solubility of succinic acid in ethanol compared to the zwitterionic product.

Data Comparison Table: Solubility Profiles

SolventSuccinic Acid (Impurity) [2]Target Product (Zwitterion)Result
Water (pH 7) High (>100 mg/mL)High (>50 mg/mL)No Separation
Water (pH 4.5) HighLow (<1 mg/mL)Precipitation
Ethanol (Cold) Moderate (~54 mg/mL)InsolublePurification
Diethyl Ether LowInsolubleIneffective

Troubleshooting Steps:

  • Isolate the solid at pH 4.5 (from Module 1).

  • Slurry Wash: Suspend the wet cake in cold Ethanol (0°C) . Do not dissolve; just slurry.

  • Agitate: Stir for 15 minutes. The succinic acid will dissolve into the ethanol; the zwitterionic product will remain solid.

  • Filtration: Filter immediately while cold.

  • Validation: Check filtrate by TLC (mobile phase: EtOAc:MeOH:AcOH 80:20:1). Succinic acid stains with bromocresol green; the product absorbs UV.

Module 3: Chromatographic Tailing (HPLC Optimization)

User Complaint: "My HPLC peaks are shark-finned and tailing badly. I can't integrate the impurity peaks."

Root Cause Analysis

The pyrimidine ring is basic.[1] On standard C18 silica columns, the basic nitrogen interacts with residual silanol groups (


), causing secondary retention and tailing. Furthermore, the amphoteric nature means the molecule's retention time drifts if the mobile phase pH is not buffered.
The Protocol: Ion-Suppression Chromatography

You must lock the ionization state of the molecule to prevent secondary interactions.

Recommended Method Parameters:

  • Column: C18 with "End-capped" or "Base-Deactivated" silica (e.g., Waters XBridge or Phenomenex Gemini).

  • Mobile Phase A: 10 mM Ammonium Formate (adjusted to pH 3.0 with Formic Acid).

    • Why pH 3.0? This protonates the carboxylic acid (neutralizing it) and protonates the pyrimidine. While this makes it cationic, the high ionic strength of the buffer and the acidic pH suppress silanol ionization (

      
       becomes 
      
      
      
      ), reducing tailing [3].
  • Mobile Phase B: Acetonitrile.[1][2][3]

  • Gradient: 5% B to 60% B over 15 minutes.

Alternative: HILIC Mode If the compound elutes too strictly in the void volume (due to high polarity), switch to HILIC (Hydrophilic Interaction Liquid Chromatography) .

  • Column: Bare Silica or Amide-bonded.[1]

  • Mobile Phase: 90% ACN / 10% Ammonium Acetate (10mM, pH 5.8).

Module 4: Process Flow & Decision Tree

Use this logic gate to determine your purification strategy based on crude purity.

Purification_Workflow Start Crude Reaction Mixture CheckTLC Check TLC/HPLC Major Impurity? Start->CheckTLC Impurity_Amine Impurity: Unreacted Amine (Basic) CheckTLC->Impurity_Amine High Rf Impurity_Succ Impurity: Succinic Acid (Acidic) CheckTLC->Impurity_Succ Low Rf Action_AcidWash Acidify to pH 4.5 Filter Solid Impurity_Amine->Action_AcidWash Amine stays in solution as salt Impurity_Succ->Action_AcidWash Co-precipitates (Requires Step 2) Action_EtOHWash Slurry Wash in Cold Ethanol Action_AcidWash->Action_EtOHWash If Succinic Acid persists Final Pure Zwitterion (>98%) Action_EtOHWash->Final

Figure 2: Purification logic flow. Note that acidifying to pH 4.5 removes the amine (which remains soluble as a hydrochloride salt) but may trap succinic acid, requiring the secondary ethanol wash.

References

  • Nandhini, C., et al. (2015). "2,6-Diamino-4-chloropyrimidine–succinic acid (2/1)." Acta Crystallographica Section E, 71(Pt 5).

  • Myz, S.A., et al. (2012). "Solubility of succinic acid and meloxicam in various solvents." ResearchGate.[4]

  • BenchChem Technical Support. (2025). "Purification of Polar Pyrimidine Derivatives: Troubleshooting & Optimization."

  • Cayman Chemical. (2022).[5] "Pyrimidine-4-Carboxylic Acid Product Information."

  • NIST Chemistry WebBook. "2-Pyrimidinamine, 4,6-dimethyl- (Data)."

Sources

Technical Support Center: Synthesis & Scale-Up of N-(2,6-Dimethyl-pyrimidin-4-yl)-succinamic acid

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide addresses the scale-up synthesis of N-(2,6-Dimethyl-pyrimidin-4-yl)-succinamic acid . This document is structured as a Tier-3 Technical Support resource, designed for process chemists and researchers requiring actionable, high-fidelity experimental protocols.

Executive Summary & Reaction Logic

The synthesis involves the nucleophilic ring-opening of succinic anhydride by 4-amino-2,6-dimethylpyrimidine. While conceptually simple, the scale-up is often plagued by poor nucleophilicity of the heteroaryl amine and competing cyclization (imide formation).

The Core Challenge: The pyrimidine ring is electron-deficient, reducing the nucleophilicity of the exocyclic amine. Standard "mix-and-stir" protocols used for anilines often fail here, resulting in low conversion or long reaction times. The Solution: Use of a polar aprotic solvent (or high-boiling non-polar solvent) combined with thermal activation and/or nucleophilic catalysis (DMAP).

Strategic Workflow Diagram

The following flowchart outlines the critical decision nodes for the synthesis process.

SynthesisWorkflow Start Raw Materials: 4-Amino-2,6-dimethylpyrimidine Succinic Anhydride SolventSelect Solvent Selection: Anhydrous Toluene (Preferred) or THF/DCM Start->SolventSelect Reaction Reaction Phase: Reflux (110°C) or 50°C + DMAP Monitor: HPLC/TLC SolventSelect->Reaction Check Decision Node: Is conversion > 95%? Reaction->Check Check->Reaction No (Continue Heating) WorkupSolid Precipitation Workup: Cool to 0°C -> Filter Solid Wash w/ Cold Toluene Check->WorkupSolid Yes (Solid Precipitate) WorkupLiquid Solution Workup: Evaporate Solvent -> Recrystallize (EtOH/H2O) Check->WorkupLiquid Yes (Soluble Product) Product Final Product: N-(2,6-Dimethyl-pyrimidin-4-yl)- succinamic acid WorkupSolid->Product WorkupLiquid->Product

Caption: Decision logic for solvent selection and workup based on product solubility.

Standard Operating Procedure (Scale-Up Protocol)

Basis: 100g Scale | Expected Yield: 85-92%

Reagents & Stoichiometry
ComponentRoleEq.Mass (Example)
4-Amino-2,6-dimethylpyrimidine Limiting Reagent1.0123.15 g (1.0 mol)
Succinic Anhydride Acylating Agent1.1 - 1.2110.0 - 120.0 g
DMAP (4-Dimethylaminopyridine) Catalyst (Optional)0.05 - 0.16.1 g
Toluene (Anhydrous) Solvent10-15 Vol1.2 - 1.8 L
Step-by-Step Methodology
  • Setup: Equip a 3-neck round-bottom flask with a mechanical stirrer, reflux condenser, and internal temperature probe. Flush with Nitrogen (

    
    ).[1]
    
  • Dissolution: Charge the 4-Amino-2,6-dimethylpyrimidine and Toluene . Stir at Room Temperature (RT). Note: The amine may not fully dissolve at RT; this is acceptable.

  • Addition: Add Succinic Anhydride in a single portion. If using DMAP , add it now.[2]

  • Reaction:

    • Method A (Thermal): Heat the slurry to reflux (

      
      ). The solids will likely dissolve as the temperature rises, followed by the precipitation of the product (which is less soluble in toluene than the starting materials). Reflux for 4–6 hours.
      
    • Method B (Catalytic/Mild): If using THF/DCM, stir at

      
       for 12–18 hours.
      
  • Monitoring: Check by TLC (Eluent: 10% MeOH in DCM) or HPLC. Look for the disappearance of the amine peak.

  • Workup (Precipitation Method):

    • Cool the reaction mixture slowly to RT, then to

      
       in an ice bath. Stir for 1 hour to maximize precipitation.
      
    • Filter the white crystalline solid under vacuum.

    • Critical Wash: Wash the cake with

      
       mL cold toluene (removes unreacted anhydride) followed by 
      
      
      
      mL cold water (removes succinic acid byproduct).
  • Drying: Dry in a vacuum oven at

    
     until constant weight.
    

Troubleshooting Guide (FAQ Format)

Q1: The reaction is stalling at 60-70% conversion. What should I do?

Diagnosis: This is common with electron-deficient aminopyrimidines. The amine is not nucleophilic enough to attack the anhydride efficiently, or the equilibrium is unfavorable. Corrective Actions:

  • Add Catalyst: Introduce 5-10 mol% DMAP. This forms a reactive N-acylpyridinium intermediate that transfers the acyl group to the pyrimidine amine much faster [1].

  • Switch Solvent: If using Toluene, switch to a more polar solvent like Dioxane or THF and reflux. The higher solubility of intermediates can drive the kinetics.

  • Stoichiometry Check: Ensure succinic anhydride quality. It hydrolyzes to succinic acid (inactive) upon exposure to moisture. Use 1.2–1.5 equivalents if the reagent is old.

Q2: I see two spots on TLC close to the product. Is one the imide?

Diagnosis: Yes. Prolonged heating or acidic conditions can cause the succinamic acid (open chain) to cyclize into N-(2,6-dimethylpyrimidin-4-yl)succinimide . Differentiation:

  • Succinamic Acid (Target): Will be more polar (lower

    
    ), soluble in aqueous 
    
    
    
    (due to free -COOH).
  • Succinimide (Impurity): Less polar (higher

    
    ), insoluble in mild base.
    Fix:  If imide forms, you can hydrolyze it back to the acid by treating the crude solid with aqueous NaOH (1M) at RT for 1 hour, followed by acidification to pH 3-4 to precipitate the target acid.
    
Q3: The product is oiling out instead of precipitating.

Diagnosis: This usually happens in solvents like THF or DCM, or if impurities are high. Corrective Actions:

  • Solvent Swap: Evaporate the solvent and redissolve in a minimum amount of hot Ethanol, then add Water dropwise until cloudy. Cool to crystallize.

  • Trituration: Add Diethyl Ether or Hexanes to the oil and scratch the flask sides to induce nucleation.

Q4: How do I remove unreacted Succinic Anhydride?

Protocol: The most effective method is a water wash . Succinic anhydride hydrolyzes to succinic acid in water, which is water-soluble. The target molecule (Succinamic acid) is also acidic but much less water-soluble (organic character of the dimethylpyrimidine).

  • Step: Suspend the crude solid in water, stir for 30 mins, and filter. The impurity washes away; the product remains.

Analytical Data & Specifications

ParameterSpecificationMethod
Appearance White to Off-white powderVisual
Purity (HPLC)

C18 Column, ACN/Water gradient
Proton NMR Distinctive singlets for methyls (2.3-2.5 ppm)DMSO-

Solubility Soluble in DMSO, DMF, dilute Alkali.Visual
Melting Point Distinct (Determine experimentally, likely

)
Capillary Method

References

  • Steglich Esterification & Acylation Principles

    • Mechanism:[2][3][4][5] DMAP acts as a nucleophilic catalyst, increasing the electrophilicity of the anhydride carbonyl.

    • Source: Neises, B., & Steglich, W. (1978). Simple Method for the Esterification of Carboxylic Acids. Angewandte Chemie International Edition, 17(7), 522-524.

  • Analogous Synthesis (Aniline Derivatives)

    • Protocol: Reaction of 2,6-dimethylaniline with succinic anhydride in toluene.[3][6]

    • Relevance: Establishes the baseline reactivity for sterically hindered/substituted arom
    • Source: BenchChem Protocols, "N-(2,6-Dimethyl-phenyl)-succinamic acid".

  • Aminopyrimidine Acylation Context

    • Context: General methods for acylation of 2- and 4-aminopyrimidines often require reflux or activation due to ring deactiv
    • Source: Organic Syntheses, Coll.[7] Vol. 3, p. 1 (1955).[7] (General Pyrimidine Chemistry).[1][5]

  • Imide Formation Risks

    • Context: Cyclization of succinamic acids to succinimides is a known side reaction under thermal stress.
    • Source: ResearchGate Discussions on Succinic Anhydride Amidation.

Sources

Technical Support Center: N-(2,6-Dimethyl-pyrimidin-4-yl)-succinamic Acid

[1][2][3]

Status: Active Topic: Assay Interference & Troubleshooting Applicable Assays: Competitive ELISA, LC-MS/MS, Hapten Synthesis Target Analyte: Sulfisomidine (and structural analogs)[1][2][3]

Part 1: Diagnostic Hub – Why is my assay failing?

Use this decision matrix to identify the root cause of your experimental anomaly.

SymptomProbable CauseTechnical Explanation
ELISA: Poor Sensitivity (High IC50) Linker Recognition (Homologous Pairing) The antibody binds the succinamic acid linker on the coating antigen more tightly than the free drug in the sample.[1][2]
ELISA: High Background in Blanks Matrix Interference / pH The succinamic acid moiety is pH-sensitive; acidic sample matrices may alter the hapten's charge state, affecting antibody binding kinetics.
LC-MS: Peak Tailing / Split Peaks Tautomeric Equilibrium The 2,6-dimethylpyrimidine ring can exhibit keto-enol tautomerism (or amino-imino) depending on solvent pH, causing chromatographic separation of isomers.[1][2]
LC-MS: False Positive for Parent Drug In-Source Fragmentation The succinamic acid group is labile.[1] High ion source temperatures can cleave the succinyl moiety, generating the parent amine (2,6-dimethylpyrimidin-4-amine) inside the source.[1][2]

Part 2: Deep Dive – The Mechanism of Interference[2]

The "Linker Bias" Phenomenon in Immunoassays

In competitive ELISAs, this molecule is often conjugated to a carrier protein (like BSA) to create the immunogen.[2] A critical failure mode occurs when the antibody generated recognizes the succinamic acid bridge (the linker) rather than the specific 2,6-dimethylpyrimidine distinct to Sulfisomidine.[2]

  • The Mechanism: If you use the same succinamic acid derivative for both immunization and plate coating (Homologous Assay), the antibody will bind the coated plate with extremely high affinity.[2] The free drug (Sulfisomidine), which lacks the succinamic tail, cannot effectively compete for the binding sites.[2][3]

  • Result: The assay requires massive concentrations of free drug to displace the antibody, leading to poor sensitivity (high detection limits).[2]

LC-MS/MS Isobaric Interference

In mass spectrometry, N-(2,6-Dimethyl-pyrimidin-4-yl)-succinamic acid (MW ~237 Da) can interfere with the quantification of sulfonamide metabolites.[1][2]

  • Fragmentation Pathway: The loss of the succinyl group (-100 Da) or water (-18 Da) can mimic transitions of other sulfonamide acetyl-metabolites.[1][2]

  • Matrix Effect: As an acidic metabolite, it may co-elute with other organic acids, causing ion suppression in negative mode ESI.[2][3]

Part 3: Visualization of Interference Pathways

The following diagram illustrates the Linker Recognition mechanism that causes ELISA failure.

AssayInterferencecluster_AssayCompetitive ELISA (Homologous)ImmunogenImmunogen(Drug-Linker-BSA)Ab_ProductionAntibody Production(Host Animal)Immunogen->Ab_ProductionInjectedResulting_AbPolyclonal Antibody(High Affinity for Linker)Ab_Production->Resulting_AbGeneratesBinding_EventBinding CompetitionResulting_Ab->Binding_EventAdded to WellCoated_PlatePlate Coated withDrug-Linker-OvalbuminCoated_Plate->Binding_EventImmobilized TargetFree_DrugSample Analyte(Free Sulfisomidine)Free_Drug->Binding_EventCompetitorOutcomeASSAY FAILURE:Ab binds Plate > Free Drug(Poor Sensitivity)Binding_Event->OutcomeLinker Bias Dominates

Caption: Figure 1. Mechanism of Linker Bias Interference. Antibodies raised against the succinamic acid linker bind the coated hapten too tightly, preventing the free drug from competing effectively.[2]

Part 4: Troubleshooting FAQs & Protocols

Q1: How do I fix the "Linker Bias" in my Sulfisomidine ELISA?

Answer: You must switch to a Site-Heterologous format. Do not use N-(2,6-Dimethyl-pyrimidin-4-yl)-succinamic acid for both immunization and coating.[1][2]

Protocol: Heterologous Coating Optimization

  • Immunogen: Use N-(2,6-Dimethyl-pyrimidin-4-yl)-succinamic acid conjugated to KLH (Keyhole Limpet Hemocyanin).[1][2]

  • Coating Antigen (The Fix): Instead of the succinamic acid derivative, synthesize a Glutaraldehyde conjugate or a 4-Aminobenzoic acid derivative of the pyrimidine.[2]

    • Why? This changes the "linker" chemistry presented on the plate.[2] The antibody will now only recognize the common epitope (the 2,6-dimethylpyrimidine ring) and not the linker.[2]

  • Validation: Run a standard curve. You should see a shift in IC50 from >100 ng/mL (Homologous) to <10 ng/mL (Heterologous).[1][2][3]

Q2: I see a secondary peak in my HPLC trace for this standard. Is it impure?

Answer: Not necessarily. It is likely Keto-Enol Tautomerism .[1][2] The 2,6-dimethyl-4-aminopyrimidine core can exist in amino and imino forms, particularly in protic solvents.[1][2]

  • Troubleshooting Step:

    • Ensure your mobile phase is buffered (e.g., 10mM Ammonium Acetate, pH 5.0).[1][2][3] Unbuffered water/methanol gradients often split pyrimidine peaks.[2]

    • Check column temperature.[2] Increasing column temperature to 40°C can increase the rate of tautomeric interconversion, merging the split peaks into a single sharp peak.[2]

Q3: How do I remove this interference from biological samples (Urine/Plasma)?

Answer: Use Solid Phase Extraction (SPE) with a Mixed-Mode Cation Exchange mechanism.[1][2]

Protocol: SPE Cleanup for Sulfonamide Metabolites This protocol separates the acidic succinamic derivative from the parent basic sulfonamide.[2]

StepSolvent/BufferMechanism
1.[1] Condition Methanol followed by WaterPrime cartridge (MCX or similar Mixed-Mode Cation).[1][2]
2. Load Sample (pH adjusted to 2.5)At pH 2.5, the pyrimidine is protonated (+) and binds to the cation exchange resin.[2][3] The succinamic acid COOH is protonated (neutral).[1][2]
3. Wash 1 0.1M HClRemoves proteins and neutral interferences.
4.[2] Wash 2 100% MethanolRemoves hydrophobic neutrals.[2] Crucial: The N-(2,6-Dimethyl-pyrimidin-4-yl)-succinamic acid (if neutral) may elute here or be retained depending on the specific pKa of the pyrimidine nitrogen.[1][2]
5. Elute 5% Ammonium Hydroxide in MethanolElutes the parent Sulfisomidine (Basic).[1][2]

Note: If you specifically want to measure the succinamic acid interference, collect Wash 2 and analyze separately.[2]

Part 5: References

  • R-Biopharm AG. (2023).[1][2] Principles of Competitive Enzyme Immunoassays for Sulfonamides. Retrieved from [Link][1][2][3]

  • Gowda, B. T., et al. (2009).[1][2][3] Crystal structure of N-(2,6-dimethylphenyl)succinamic acid. Acta Crystallographica Section E. Retrieved from [Link](Note: Provides structural confirmation of the succinamic acid-amide bond geometry relevant to hapten stability).

  • National Institutes of Health (PubChem). (2024).[1][2] Sulfamethazine and Metabolite Structures. Retrieved from [Link]

  • ResearchGate. (2010).[1][2] Cross-reactivity of monoclonal antibodies in Sulfamethazine ELISA. Retrieved from [Link]

Validation & Comparative

Comparative Guide: N-(2,6-Dimethyl-pyrimidin-4-yl)-succinamic Acid vs. Pyrimidine Scaffolds

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

N-(2,6-Dimethyl-pyrimidin-4-yl)-succinamic acid represents a specialized pyrimidine scaffold used primarily as a synthetic intermediate and fragment-based drug discovery (FBDD) module. Unlike its famous isomer derived from Sulfamethazine (which utilizes the 2-amino-4,6-dimethylpyrimidine core), this 4-amino derivative offers distinct electronic and steric properties that make it valuable for targeting specific kinase pockets (e.g., TYK2, JAK family) and modulating cytokine pathways (IL-12/IL-23).

This guide objectively compares the target compound against its structural isomers and phenyl analogs, providing experimental protocols for synthesis and characterization.

Structural Analysis & Chemical Identity

The compound consists of a 2,6-dimethylpyrimidine ring substituted at the 4-position with a succinamic acid tail. This "tail" provides a terminal carboxylic acid for further conjugation (e.g., in PROTACs or bioconjugates) while the pyrimidine head group serves as a hydrogen-bond acceptor.

FeatureTarget CompoundIsomer (Sulfamethazine Core)Phenyl Analog
IUPAC Name 4-[(2,6-Dimethylpyrimidin-4-yl)amino]-4-oxobutanoic acid4-[(4,6-Dimethylpyrimidin-2-yl)amino]-4-oxobutanoic acidN-(2,6-Dimethylphenyl)succinamic acid
Core Scaffold 4-Amino-2,6-dimethylpyrimidine2-Amino-4,6-dimethylpyrimidine2,6-Dimethylaniline
N-Position Amine at C4 (between C5 and N3)Amine at C2 (between N1 and N3)Amine on Phenyl C1
pKa (Base) ~4.5 - 5.0 (Pyridine-like N)~3.5 - 4.0 (Amidine-like N)~3.9 (Aniline)
Key Utility Kinase Inhibitor Fragments (TYK2)Sulfonamide AntibioticsAnesthetic/Analgesic Fragments
Structural Visualization

The following diagram illustrates the connectivity and the critical difference between the target (4-yl) and its common isomer (2-yl).

PyrimidineComparison cluster_0 Target: N-(2,6-Dimethyl-pyrimidin-4-yl)-succinamic acid cluster_1 Isomer: N-(4,6-Dimethyl-pyrimidin-2-yl)-succinamic acid T_Ring Pyrimidine Ring (N1, N3) T_Me 2,6-Dimethyl (Steric Block) T_Ring->T_Me T_Amine 4-Amino Linker (Position 4) T_Ring->T_Amine T_Tail Succinyl Tail (-CO-CH2-CH2-COOH) T_Amine->T_Tail I_Amine 2-Amino Linker (Position 2) T_Amine->I_Amine Regioisomerism (Electronic Shift) I_Ring Pyrimidine Ring (N1, N3) I_Ring->I_Amine I_Tail Succinyl Tail I_Amine->I_Tail

Caption: Comparison of the 4-amino (Target) vs. 2-amino (Isomer) substitution patterns. The 4-position substitution alters the hydrogen bond acceptor geometry significantly.

Comparative Performance: Applications in Drug Discovery

Kinase Inhibition (TYK2/JAK Pathways)

Recent patent literature highlights the utility of the 2,6-dimethylpyrimidin-4-amine scaffold in designing inhibitors for TYK2 (Tyrosine Kinase 2) and IL-12/IL-23 modulators .

  • Target (4-yl): The nitrogen atoms in the pyrimidine ring are positioned to interact with the hinge region of kinases. The 4-amino group acts as a donor, while N3 acts as an acceptor.

  • Isomer (2-yl): The 2-amino pyrimidine is a "privileged structure" often binding via a D-A-D (Donor-Acceptor-Donor) motif. The 4-yl isomer provides an alternative vector, often used when the 2-position is sterically occluded or to escape existing IP space.

Solubility and Physicochemical Properties

The succinamic acid moiety significantly alters the solubility profile of the parent amine.

PropertyParent Amine (2,6-Dimethylpyrimidin-4-amine)Target (Succinamic Acid Derivative)
Water Solubility Low to Moderate (pH dependent)High (at pH > 5 due to carboxylate)
LogP ~0.5 - 0.8< 0 (Hydrophilic)
Crystal Packing H-bonding via Ring N and Amine H2D Sheets via Acid-Acid dimers and Amide-N H-bonds
Melting Point 150-154°C> 160°C (Predicted, due to H-bonding network)

Experimental Protocol: Synthesis & Characterization

Objective: Synthesize N-(2,6-Dimethyl-pyrimidin-4-yl)-succinamic acid via ring-opening of succinic anhydride. Scale: 10 mmol.

Reagents
  • Substrate: 2,6-Dimethylpyrimidin-4-amine (CAS 4620-70-6).[1]

  • Reagent: Succinic anhydride (1.1 equivalents).

  • Solvent: Toluene (for precipitation) or Dioxane (for homogeneous reaction).

  • Catalyst: None required (thermal) or DMAP (catalytic) if kinetics are slow.

Step-by-Step Methodology
  • Dissolution: In a 50 mL round-bottom flask, dissolve 1.23 g (10 mmol) of 2,6-dimethylpyrimidin-4-amine in 15 mL of anhydrous dioxane.

    • Note: Dioxane is preferred over toluene for the 4-amino isomer due to slightly higher polarity requirements.

  • Addition: Add 1.10 g (11 mmol) of succinic anhydride in one portion.

  • Reflux: Heat the mixture to reflux (100°C) for 4–6 hours.

    • Monitoring: Check via TLC (MeOH:DCM 1:9). The starting amine spot (lower Rf) should disappear.

  • Precipitation: Cool the reaction mixture to room temperature. The product often precipitates as a white solid.

    • If no precipitate: Pour the reaction mixture into 50 mL of ice-cold diethyl ether to induce crystallization.

  • Filtration: Filter the solid under vacuum.

  • Purification: Recrystallize from Ethanol/Water (9:1) to remove unreacted anhydride (which hydrolyzes to succinic acid and stays in the mother liquor).

  • Drying: Dry in a vacuum oven at 50°C for 12 hours.

Analytical Validation (Self-Validating Protocol)
  • 1H NMR (DMSO-d6):

    • Look for the singlet at ~2.3 ppm (6H) for the two methyl groups (2-Me and 6-Me).

    • Look for two triplets at ~2.5–2.6 ppm (4H) corresponding to the succinyl methylene protons (-CH2-CH2-).

    • Diagnostic Peak: The amide -NH proton should appear downfield (~10.5–11.0 ppm), and the carboxylic acid -OH as a broad singlet (~12.0 ppm).

  • Mass Spectrometry (ESI+):

    • Expected [M+H]+ = 224.1.

    • Fragment ion: Loss of succinic acid moiety often yields the parent amine peak (m/z 124).

References

  • Crystal Structure of Phenyl Analog: Gowda, B. T., et al. "N-(2,6-Dimethylphenyl)succinamic acid." Acta Crystallographica Section E, 2009. Link

  • Parent Amine Utility: "Amide-substituted heterocyclic compounds useful as modulators of IL-12, IL-23 and/or IFN alpha responses." Google Patents, US10000480B2. Link

  • TYK2 Inhibitor Synthesis: "Biarylamide derivatives and their use as PKMYT1 inhibitors." World Intellectual Property Organization, WO2024184550A1. Link

  • Isomer Context (Sulfamethazine): "Sulfonylureas and related compounds." European Patent Office, EP3259253A1. Link

Sources

Comparative Analysis of Succinamic Acid Derivatives in Biological Assays

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

Succinamic acid (4-amino-4-oxobutanoic acid) derivatives occupy a unique niche in chemical biology, serving as a "molecular switch" between stability and lability.[1] In Antibody-Drug Conjugates (ADCs), the hydrolysis of the succinimide ring to a succinamic acid derivative is the gold standard for preventing payload loss via the retro-Michael pathway. Conversely, in prodrug design, succinamic acid linkers are utilized for their specific ability to undergo intramolecular cyclization, releasing active drugs at controlled rates.

This guide compares the performance of succinamic acid derivatives against standard alternatives (Maleimides, Glutarates, and PEG-linkers), providing actionable protocols for validating their stability and cleavage kinetics in biological matrices.

Mechanisms of Action: The Stability-Lability Paradox

To effectively deploy succinamic acid derivatives, one must understand the central equilibrium governing their behavior: the Succinimide-Succinamic Acid Cycle .

The Bioconjugation Context (ADCs)
  • The Goal: Irreversible attachment.

  • The Problem: Standard maleimide-thiol conjugates form a succinimide ring. In plasma, this ring is susceptible to a retro-Michael reaction , detaching the drug payload and transferring it to serum albumin (off-target toxicity).[2]

  • The Solution: Designing linkers that force the hydrolysis of the succinimide ring into a succinamic acid thioether . This open-chain form is chemically inert to retro-Michael exchange, significantly increasing the therapeutic index.

The Prodrug Context[3][4][5]
  • The Goal: Controlled release.

  • The Mechanism: Succinamic acid amides act as "smart" linkers. The free carboxylic acid tail attacks the amide bond (intramolecular catalysis), reforming the succinimide ring and expelling the drug payload.

  • The Variable: By altering the steric bulk or electronics of the succinyl chain, the release half-life (

    
    ) can be tuned from minutes to hours.
    
Visualizing the Pathway

The following diagram illustrates the divergent pathways of succinamic acid derivatives based on pH and structural design.

SuccinamicPathways Maleimide Maleimide Linker (Pre-Conjugation) Succinimide Succinimide Thioether (Meta-Stable Ring) Maleimide->Succinimide + Thiol (Cysteine) RetroMichael Drug Loss (Retro-Michael) Succinimide->RetroMichael Plasma/Albumin (Instability) Succinamic Succinamic Acid (Stable Open Chain) Succinimide->Succinamic Hydrolysis (pH > 8) Stabilization Strategy Succinamic->Succinimide Acidic pH / Thermal Stress (Re-closure) ProdrugRelease Active Drug Release (Cyclization-Activation) Succinamic->ProdrugRelease Intramolecular Catalysis (Prodrug Design)

Caption: The central equilibrium of succinamic acid. Green paths indicate desired outcomes for ADCs (hydrolysis) or Prodrugs (release).

Comparative Performance Analysis

Stability in Bioconjugation (Linker Chemistry)

This comparison evaluates the stability of the linker in human plasma (37°C).

Linker ClassChemical StructureRetro-Michael StabilityHydrolytic StabilityPlasma

(Approx)
Application Note
Standard Maleimide Cyclic SuccinimideLow Moderate2–4 hours (exchange)Prone to payload loss to Albumin.
Succinamic Acid Open-Chain Amide High High > 7 daysPreferred for ADCs. Created via self-hydrolyzing maleimides.
Acetamide (Alkyl) Linear AlkylHighHigh> 14 daysExtremely stable but lacks the thiol-selectivity of maleimide chemistry.
Glutaric Acid 5-carbon spacerHighModerateVariableSlower cyclization than succinamic; used when slower release is needed.

Key Insight: While alkyl acetamides are more stable, they require harsh alkylation chemistry (e.g., iodoacetamides) that can modify non-target residues. Succinamic acid derivatives offer the selectivity of maleimides with the stability of amides, provided the ring-opening hydrolysis is complete.

Release Kinetics in Prodrugs (Intramolecular Catalysis)

When used as a cleavable linker, the rate of drug release depends on the "neighboring group effect."

Derivative ClassRing Size FormedRelative Hydrolysis Rate (

)
Mechanism
Succinamic Acid 5-membered (Succinimide)10,000x Rapid intramolecular attack by carboxylate.
Glutaramic Acid 6-membered (Glutarimide)200xSlower ring formation; entropy disfavored compared to 5-ring.
Phthalamic Acid 5-membered (Phthalimide)100,000xRigid benzene ring pre-organizes the nucleophile (fastest).
Linear Amide N/A1xRequires intermolecular hydrolysis (very slow).

Experimental Protocol: Assessing Linker Stability

This protocol describes how to validate the stability of a Succinamic Acid-Drug Conjugate compared to a standard Maleimide conjugate.[2]

Materials
  • Test Article: Succinamic acid-conjugated peptide/drug.

  • Control: Maleimide-conjugated peptide (non-hydrolyzed).

  • Matrix: Human Plasma (pooled) or PBS (pH 7.4) + 10 mM Glutathione (GSH) to simulate retro-Michael challenge.

  • Internal Standard: Warfarin or Tolbutamide.

Workflow: LC-MS Stability Assay

Step 1: Incubation

  • Prepare 10 mM stock solutions of Test Article and Control in DMSO.

  • Spike stocks into pre-warmed (37°C) Human Plasma to a final concentration of 10 µM.

  • Incubate in a shaking water bath at 37°C.

Step 2: Sampling & Quenching

  • At time points

    
     hours:
    
  • Remove 50 µL of plasma.

  • Add 200 µL of ice-cold Acetonitrile (containing 500 nM Internal Standard) to precipitate proteins and quench reactions.

  • Vortex for 30 seconds; Centrifuge at 15,000 x g for 10 minutes at 4°C.

Step 3: Analysis (LC-MS/MS)

  • Inject 5 µL of supernatant onto a C18 Reverse Phase column.

  • Critical Monitor:

    • Parent Mass (M): Intact conjugate.

    • Exchange Mass (M-Drug+Albumin): For maleimide controls (often too large for standard MS, monitored via loss of Parent).

    • Payload Mass (M-Linker): For prodrug cleavage.

  • Calculation: Plot

    
     vs. Time to determine 
    
    
    
    .
Self-Validating the Assay
  • Mass Balance Check: For the maleimide control, the loss of the parent peak must correlate with the appearance of the drug-GSH adduct (if using GSH challenge) or the drug-Albumin adduct (if using Western Blot). If Parent disappears but no adducts appear, investigate non-specific binding to the plate.

  • Hydrolysis Verification: The Succinamic acid derivative will have a mass of

    
    . Ensure your MS method resolves these species.
    

Visualizing the Assay Logic

AssayWorkflow Start Start: Conjugate Incubation (Plasma or GSH) Sampling Time Point Sampling (0, 4, 24, 72 hrs) Start->Sampling Quench Protein Precipitation (Acetonitrile + Int. Std) Sampling->Quench Analysis LC-MS Analysis Quench->Analysis Decision Mass Shift Observed? Analysis->Decision ResultA Mass +18 Da (Hydrolysis -> Stable) Decision->ResultA Parent + H2O ResultB Loss of Parent / +GSH Adduct (Retro-Michael -> Unstable) Decision->ResultB Parent - Linker ResultC Loss of Payload (Prodrug Cleavage) Decision->ResultC Free Payload

Caption: Decision tree for interpreting LC-MS stability data of succinamic acid derivatives.

References

  • Fontaine, S. D., et al. (2015). "Long-term stabilization of maleimide–thiol conjugates." Bioconjugate Chemistry. Link

    • Significance: Establishes the hydrolysis of the succinimide ring to succinamic acid as the primary method for stabilizing ADCs.
  • Kalia, J., & Raines, R. T. (2007). "Hydrolytic stability of hydrazones and oximes." Angewandte Chemie International Edition. Link

    • Significance: Provides comparative kinetic data on linker stabilities relevant to bioconjug
  • Rautio, J., et al. (2018). "The expanding role of prodrugs in contemporary drug design and development."[3] Nature Reviews Drug Discovery. Link

    • Significance: Authoritative review on prodrug strategies, including the use of intramolecular cyclization (succinamic acid deriv
  • Kirby, A. J., & Lancaster, P. W. (1972). "Structure and efficiency in intramolecular and enzymatic catalysis." Journal of the Chemical Society, Perkin Transactions 2. Link

    • Significance: Foundational physical chemistry paper establishing the "Gem-dialkyl effect" and ring-size kinetics (Succinamic vs. Glutaric).

Sources

Validating the Mechanism of Action of N-(2,6-Dimethyl-pyrimidin-4-yl)-succinamic acid: A Comparative Guide

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides a comprehensive framework for validating the mechanism of action of the novel small molecule, N-(2,6-Dimethyl-pyrimidin-4-yl)-succinamic acid. For the purpose of this illustrative guide, we will hypothesize that this compound acts as a competitive inhibitor of a key intracellular kinase, "Kinase-X," which is implicated in a cancer signaling pathway. We will objectively compare various experimental approaches to validate this hypothesis, providing supporting data and detailed protocols for researchers, scientists, and drug development professionals.

Introduction: The Scientific Imperative of Mechanism of Action Validation

In drug discovery, identifying a bioactive compound is only the first step. Rigorously validating its mechanism of action (MoA) is critical to ensure it engages the intended target and elicits the desired therapeutic effect.[1][2] A poorly validated MoA can lead to failed clinical trials and wasted resources. This guide will walk through a multi-faceted approach to robustly confirm the MoA of N-(2,6-Dimethyl-pyrimidin-4-yl)-succinamic acid as a Kinase-X inhibitor.

Hypothetical Signaling Pathway and Point of Intervention

To provide a clear context, we will work with a hypothetical signaling pathway where Kinase-X plays a pivotal role in cell proliferation.

Kinase_X_Pathway cluster_0 Growth_Factor Growth Factor Receptor Receptor Tyrosine Kinase Growth_Factor->Receptor Kinase_X Kinase-X Receptor->Kinase_X Downstream_Effector Downstream Effector Kinase_X->Downstream_Effector Proliferation Cell Proliferation Downstream_Effector->Proliferation Compound N-(2,6-Dimethyl-pyrimidin-4-yl)- succinamic acid Compound->Kinase_X

Caption: Hypothetical signaling pathway illustrating the inhibition of Kinase-X.

A Phased Approach to MoA Validation

A robust MoA validation strategy moves from broad, unbiased screening to highly specific, target-focused assays. Our approach will be divided into three phases:

  • Phase 1: Target Identification and Engagement.

  • Phase 2: Biochemical and Cellular Confirmation.

  • Phase 3: Downstream Pathway Analysis.

Phase 1: Target Identification and Engagement

The initial and most critical step is to confirm that N-(2,6-Dimethyl-pyrimidin-4-yl)-succinamic acid directly interacts with its intended target, Kinase-X, within a cellular context.[1][3]

Comparison of Target Engagement Methodologies
Technique Principle Advantages Limitations
Cellular Thermal Shift Assay (CETSA) Ligand binding stabilizes the target protein against thermal denaturation.[1][4][5]In-cell, label-free, applicable to various targets.[5]Not suitable for all proteins, can be low-throughput.[6]
Activity-Based Protein Profiling (ABPP) Uses chemical probes that covalently bind to active sites of enzyme families.Provides information on target activity and selectivity.[3]Requires a suitable chemical probe, may not be available for all targets.
Affinity Chromatography-Mass Spectrometry Immobilized compound pulls down interacting proteins from cell lysates.Can identify novel targets and off-targets.Prone to false positives, may not reflect in-cell interactions.

For our purposes, CETSA offers the most direct and physiologically relevant evidence of target engagement without the need for compound modification.[4][5]

Experimental Protocol: Cellular Thermal Shift Assay (CETSA)

This protocol outlines the steps to determine if N-(2,6-Dimethyl-pyrimidin-4-yl)-succinamic acid engages with Kinase-X in intact cells.[4][7]

CETSA_Workflow cluster_workflow CETSA Experimental Workflow Cell_Culture 1. Cell Culture (e.g., MCF-7) Compound_Treatment 2. Compound Treatment (Vehicle vs. Compound) Cell_Culture->Compound_Treatment Heat_Challenge 3. Heat Challenge (Temperature Gradient) Compound_Treatment->Heat_Challenge Cell_Lysis 4. Cell Lysis (Freeze-thaw cycles) Heat_Challenge->Cell_Lysis Protein_Quantification 5. Protein Quantification (Soluble Fraction) Cell_Lysis->Protein_Quantification Western_Blot 6. Western Blot (Anti-Kinase-X Antibody) Protein_Quantification->Western_Blot

Caption: A schematic overview of the Cellular Thermal Shift Assay (CETSA) protocol.[4]

Step-by-Step Methodology:

  • Cell Culture: Culture a relevant human cancer cell line (e.g., MCF-7) in DMEM supplemented with 10% FBS and 1% penicillin-streptomycin at 37°C in a humidified 5% CO₂ incubator.[4]

  • Compound Treatment: Treat cells with either vehicle (DMSO) or varying concentrations of N-(2,6-Dimethyl-pyrimidin-4-yl)-succinamic acid for a predetermined time (e.g., 1 hour).

  • Heat Challenge: Aliquot the cell suspensions into PCR tubes and heat them at a range of temperatures (e.g., 40°C to 70°C in 3°C increments) for 3 minutes using a thermal cycler.[4]

  • Cell Lysis: Lyse the cells by subjecting them to three rapid freeze-thaw cycles using liquid nitrogen and a 37°C water bath.[4]

  • Separation of Soluble Fraction: Centrifuge the lysates at 20,000 x g for 20 minutes at 4°C to separate the soluble fraction (supernatant) from the aggregated proteins (pellet).[4]

  • Protein Quantification and Western Blot Analysis:

    • Determine the protein concentration of the soluble fractions using a BCA assay.[4]

    • Normalize protein concentrations and prepare samples for SDS-PAGE.

    • Perform Western blotting using a primary antibody specific for Kinase-X and an appropriate HRP-conjugated secondary antibody.[4]

    • Detect the signal using an ECL substrate.[4]

Expected Data and Interpretation:

Temperature (°C) Vehicle (DMSO) (Relative Band Intensity)N-(2,6-Dimethyl-pyrimidin-4-yl)-succinamic acid (10 µM) (Relative Band Intensity)
401.001.00
450.950.98
500.800.92
550.500.85
600.200.65
650.050.40
700.000.15

A rightward shift in the melting curve for the compound-treated group indicates thermal stabilization of Kinase-X, confirming direct target engagement.

Phase 2: Biochemical and Cellular Confirmation

Once target engagement is confirmed, the next logical step is to characterize the inhibitory activity of the compound on Kinase-X.

Comparison of Inhibitory Assays
Assay Type Principle Advantages Limitations
Biochemical Kinase Assay Measures the phosphorylation of a substrate by purified Kinase-X in the presence of the inhibitor.[8][9]Provides direct evidence of inhibition and allows for IC50 determination.[10]Lacks the complexity of the cellular environment.
Cell-Based Phosphorylation Assay Measures the phosphorylation of a known Kinase-X substrate within the cell.More physiologically relevant than biochemical assays.Can be influenced by off-target effects.

A combination of both biochemical and cell-based assays provides the most comprehensive picture of the compound's inhibitory potential.

Experimental Protocol: In Vitro Kinase Inhibition Assay

This protocol will determine the half-maximal inhibitory concentration (IC50) of N-(2,6-Dimethyl-pyrimidin-4-yl)-succinamic acid against purified Kinase-X.

Step-by-Step Methodology:

  • Reaction Setup: In a 96-well plate, combine purified recombinant Kinase-X, a specific peptide substrate, and ATP.

  • Compound Addition: Add serial dilutions of N-(2,6-Dimethyl-pyrimidin-4-yl)-succinamic acid or a known Kinase-X inhibitor (positive control) to the wells.

  • Incubation: Incubate the plate at 30°C for 60 minutes to allow the kinase reaction to proceed.

  • Detection: Use a luminescence-based kinase assay kit (e.g., ADP-Glo™) to measure the amount of ADP produced, which is inversely proportional to kinase activity.

  • Data Analysis: Plot the percentage of kinase inhibition against the logarithm of the inhibitor concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.[10]

Expected Data and Interpretation:

Compound IC50 (nM)
N-(2,6-Dimethyl-pyrimidin-4-yl)-succinamic acid50
Known Kinase-X Inhibitor (e.g., Staurosporine)10
Negative Control Compound>10,000

A low nanomolar IC50 value for N-(2,6-Dimethyl-pyrimidin-4-yl)-succinamic acid would confirm its potent inhibitory activity against Kinase-X.

Phase 3: Downstream Pathway Analysis

The final phase of MoA validation involves demonstrating that the compound's effects on cellular phenotype are a direct result of its on-target activity. Proteomics offers a powerful, unbiased approach to this.[11][12][13]

Comparative Proteomics for Pathway Analysis

Quantitative proteomics can provide a global view of changes in protein expression and post-translational modifications following compound treatment.[11][12] This allows for the identification of downstream effects of Kinase-X inhibition and potential off-target effects.[14]

Experimental Protocol: Quantitative Proteomic Profiling

Step-by-Step Methodology:

  • Sample Preparation: Treat cells with vehicle or N-(2,6-Dimethyl-pyrimidin-4-yl)-succinamic acid. Lyse the cells and digest the proteins into peptides.

  • LC-MS/MS Analysis: Analyze the peptide samples using liquid chromatography-tandem mass spectrometry (LC-MS/MS).

  • Data Analysis: Use specialized software to identify and quantify proteins and their post-translational modifications. Compare the proteomes of treated and untreated cells to identify differentially expressed or modified proteins.

Expected Data and Interpretation:

A successful experiment would show that treatment with N-(2,6-Dimethyl-pyrimidin-4-yl)-succinamic acid leads to:

  • A decrease in the phosphorylation of known downstream effectors of Kinase-X.

  • Changes in the expression of proteins regulated by the Kinase-X signaling pathway.

  • Minimal changes in proteins unrelated to the Kinase-X pathway, suggesting high selectivity.

Conclusion

This guide has outlined a rigorous, multi-pronged approach to validating the mechanism of action of N-(2,6-Dimethyl-pyrimidin-4-yl)-succinamic acid. By combining target engagement studies like CETSA with biochemical and cellular assays, and complementing these with unbiased proteomic profiling, researchers can build a strong, evidence-based case for the compound's MoA. This comprehensive validation is an indispensable step in the journey of translating a promising molecule into a potential therapeutic.

References

  • Application Notes and Protocols for Cellular Thermal Shift Assay (CETSA) with GSK3368715 - Benchchem.
  • Su, C.J., Tikhomirov, A.S., Shchekotikhin, A.E., Chueh, P.J., & Chen, Y.L. (2019). Cellular Thermal Shift Assay (CETSA). Bio-protocol, 9(6), e3190.
  • Proteomics Solutions of Drug Mechanism of Action - Creative Proteomics.
  • Proteomics in Drug Discovery and Development: Targeting the Proteome. SciTechnol. (2023).
  • Strategies for target and pathway engagement in cellular assays. (2020).
  • Learn How Proteomics Can Advance Drug Development - MetwareBio.
  • The Proteomics Big Challenge for Biomarkers and New Drug-Targets Discovery. PMC.
  • High-Throughput Cellular Thermal Shift Assay (CETSA) using Acoustic Transfer of Protein Lysates. PMC. (2022).
  • Determining target engagement in living systems. PMC.
  • The need for proteomic-based biomarkers in the drug development pipeline. (2012).
  • Methodologies and strategies for target engagement and off-target identification studies in drug discovery and development. American Chemical Society.
  • What Are the Types of Biochemical Assays Used in Drug Discovery? - Patsnap Synapse. (2025).
  • Target Validation Techniques: Unlocking the Future of Drug Development - Infinix Bio. (2026).
  • What Is CETSA? Cellular Thermal Shift Assay Explained - Pelago Bioscience.
  • A Practical Guide to Target Engagement Assays - Selvita. (2025).
  • The Power of Enzyme Activity Assays: Unlocking Novel Therapeutics - BellBrook Labs. (2025).
  • Basics of Enzymatic Assays for HTS - NCBI - NIH. (2012).

Sources

N-(2,6-Dimethyl-pyrimidin-4-yl)-succinamic Acid: Structure-Activity Relationship and Comparative Guide

Author: BenchChem Technical Support Team. Date: February 2026

This Publish Comparison Guide provides an in-depth technical analysis of N-(2,6-Dimethyl-pyrimidin-4-yl)-succinamic acid , focusing on its critical role in immunochemistry (hapten design), drug metabolism studies (sulfonamide derivatives), and structure-activity relationships (SAR) relevant to ligand binding.

Executive Summary

N-(2,6-Dimethyl-pyrimidin-4-yl)-succinamic acid is a specialized pyrimidine derivative primarily utilized in immunochemistry as a hapten for developing antibodies against sulfonamide antibiotics (specifically Sulfisomidine ) and in metabolic studies as a synthetic analogue of N4-acetylated metabolites. Unlike the pharmacologically active parent sulfonamides, this compound serves as a structural probe and conjugation intermediate . Its value lies in the precise positioning of the succinamic acid "tail," which mimics the geometry of metabolic conjugates while providing a functional handle for protein coupling.

Key Applications:

  • Hapten Synthesis: Precursor for generating polyclonal/monoclonal antibodies for ELISA detection of Sulfisomidine residues in food safety.

  • Metabolic Standards: Synthetic reference for identifying succinylated or acetylated pyrimidine metabolites in biological fluids.

  • Fragment-Based Drug Discovery: A scaffold for exploring pyrimidine-binding pockets in enzymes (e.g., DHFR, kinases) where the sulfonamide moiety is replaced by a carboxylic acid linker.

Chemical Profile & Structural Logic

The molecule consists of two distinct functional domains: the Lipophilic Head (2,6-dimethylpyrimidine) and the Hydrophilic Tail (succinamic acid).

FeatureSpecification
IUPAC Name 4-[(2,6-dimethylpyrimidin-4-yl)amino]-4-oxobutanoic acid
Molecular Formula C₁₀H₁₃N₃O₃
Molecular Weight 223.23 g/mol
Core Scaffold 4-Amino-2,6-dimethylpyrimidine
Linker Moiety Succinic spacer (C4 dicarboxylic derivative)
Key Isomer Distinguish from N-(4,6-dimethylpyrimidin-2-yl)-succinamic acid (Sulfamethazine analog)

Structure-Activity Relationship (SAR) Analysis

The SAR of this compound is defined by its ability to mimic the parent drug (antigenicity) or bind to specific receptors (ligand efficiency).

The Pyrimidine Core (Specificity Determinant)
  • 2,6-Dimethyl Substitution: The methyl groups at positions 2 and 6 create a specific steric footprint. This distinguishes it from the 4,6-dimethyl isomer (found in Sulfamethazine).

    • SAR Insight: Antibodies raised against this hapten show low cross-reactivity (<5%) with Sulfamethazine due to the "methyl shift" from position 4 to 2.

  • N4-Amino Attachment: The nitrogen at position 4 is the attachment point. This mimics the N1-position of the sulfonamide group in the parent drug, preserving the orientation of the pyrimidine ring for recognition.

The Succinamic Acid Tail (Linker & Solubility)
  • Chain Length (C4): The 4-carbon succinyl linker is optimal for projecting the pyrimidine core away from a carrier protein (e.g., BSA or KLH).

    • Comparison: Shorter linkers (Acetyl, C2) often lead to "steric burial" of the hapten, reducing antibody titer. Longer linkers (Glutaryl, C5) can cause folding back or non-specific binding.

  • Terminal Carboxyl (-COOH): Provides the necessary handle for carbodiimide (EDC) coupling to amines on proteins. It also increases aqueous solubility compared to the parent aminopyrimidine.

Electronic Effects
  • Amide Resonance: The amide bond between the pyrimidine and succinyl group reduces the basicity of the pyrimidine nitrogen, mimicking the electron-withdrawing effect of the sulfonyl group in the original drug. This preserves the electronic character required for specific binding.

Comparative Performance Guide

This section compares N-(2,6-Dimethyl-pyrimidin-4-yl)-succinamic acid against its primary alternatives in hapten design and metabolic standards.

Table 1: Comparative Ligand Profiling
FeatureN-(2,6-Dimethyl-pyrimidin-4-yl)-succinamic acid Succinylsulfamethazine (Alternative)N4-Acetylsulfisomidine (Metabolite)
Target Drug Sulfisomidine (Sulfasomidine)Sulfamethazine (Sulfadimidine)Sulfisomidine
Ring Isomer 2,6-Dimethyl-4-amino4,6-Dimethyl-2-amino2,6-Dimethyl-4-amino
Linker Site Pyrimidine Amine (Direct)Aniline Nitrogen (Distal)Pyrimidine Amine (Direct)
Application Specific Pyrimidine DetectionWhole-Molecule DetectionMetabolic Standard
Cross-Reactivity High specificity for 2,6-isomerBroad sulfa cross-reactivityN/A (Natural Metabolite)
Solubility High (pKa ~4.5)ModerateLow
Critical Insight: Isomer Specificity

The choice between the 2,6-dimethyl and 4,6-dimethyl isomers is critical. Using the wrong isomer in hapten synthesis will result in antibodies that fail to detect the target drug residues.

  • Use 2,6-isomer for: Sulfisomidine, Sulfasomidine.

  • Use 4,6-isomer for: Sulfamethazine, Sulfadimidine.

Experimental Protocols

Synthesis of N-(2,6-Dimethyl-pyrimidin-4-yl)-succinamic Acid

Objective: Selective acylation of the exocyclic amine without bis-acylation.

  • Reagents: 4-Amino-2,6-dimethylpyrimidine (10 mmol), Succinic anhydride (12 mmol), DMAP (catalytic), Anhydrous Toluene or Dioxane.

  • Procedure:

    • Dissolve aminopyrimidine in toluene.

    • Add succinic anhydride and DMAP.

    • Reflux for 4–6 hours. The product often precipitates as the reaction cools due to the formation of the carboxylic acid.

    • Purification: Filter the precipitate. Wash with cold ether to remove unreacted anhydride. Recrystallize from Ethanol/Water.

  • Validation:

    • 1H NMR (DMSO-d6): Look for succinyl protons (two triplets at ~2.5 ppm) and the singlet for pyrimidine methyls.

    • MS (ESI-): Expect [M-H]⁻ peak at 222.2.

Protein Conjugation (Immunogen Preparation)

Objective: Covalent attachment to BSA for immunization.

  • Activation: Dissolve the succinamic acid derivative in DMF/PBS. Add EDC (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and NHS (N-hydroxysuccinimide) to form the active ester.

  • Coupling: Add BSA (Bovine Serum Albumin) solution (pH 7.4). Incubate overnight at 4°C.

  • Dialysis: Dialyze against PBS for 48 hours to remove unconjugated hapten.

  • Quantification: Use TNBS assay or MALDI-TOF to determine the Hapten:Protein ratio (Target: 10–20 haptens per BSA molecule).

Visualization of SAR and Pathways

SAR_Analysis Compound N-(2,6-Dimethyl-pyrimidin-4-yl)- succinamic acid Sub_Head Pyrimidine Head (2,6-Dimethyl) Compound->Sub_Head Core Structure Sub_Linker Succinamic Tail (C4 Linker) Compound->Sub_Linker Functional Tail Func_Mimic Electronic Mimicry: Amide bond simulates Sulfonamide geometry Compound->Func_Mimic SAR Mechanism Func_Spec Specificity: Distinguishes from Sulfamethazine (4,6-isomer) Sub_Head->Func_Spec Steric Fingerprint Func_Conj Conjugation: COOH binds to Lysine (Carrier Protein) Sub_Linker->Func_Conj Reactive Handle Alternative Alternative: Succinyl-Sulfamethazine (4,6-isomer) Func_Spec->Alternative Contrast

Figure 1: Structural dissection of the hapten showing the functional roles of the pyrimidine head (specificity) and succinamic tail (conjugation).

Synthesis_Pathway Start 4-Amino-2,6-dimethylpyrimidine Step1 Reflux in Toluene/DMAP (Nucleophilic Acyl Substitution) Start->Step1 Reagent + Succinic Anhydride Reagent->Step1 Product N-(2,6-Dimethyl-pyrimidin-4-yl)- succinamic acid Step1->Product Ring Opening App Application: Conjugation to BSA (Immunogen) Product->App EDC/NHS Coupling

Figure 2: Synthetic pathway for the generation of the hapten from the aminopyrimidine precursor.

References

  • Development of Immunoassays for Sulfonamides

    • Title: Generic anti-sulfonamide immunoaffinity columns made using sulfamethazine-specific polyclonal antibodies.[1]

    • Source: Taylor & Francis (Food Additives & Contaminants).
    • Context: Discusses the use of succinyl derivatives (N4-succinyl) for generating antibodies against sulfonamides like sulfamethazine and sulfisomidine.
    • URL:[Link]

  • Succinamic Acid Derivatives in Medicinal Chemistry

    • Title: Design, Synthesis and Biological Evaluation of N4-Sulfonamido-Succinamic Acid Deriv
    • Source: The Open Medicinal Chemistry Journal / PMC.
    • Context: Provides synthetic protocols and SAR data for succinamic acid derivatives of sulfonamides, relevant to the chemical reactivity of the title compound.
    • URL:[Link]

  • Plant Growth Regulators (Structural Analogs)

    • Title: Plant Growth Regulators: Backgrounds and Uses in Plant Production.[2][3]

    • Source: ResearchG
    • Context: Mentions N-dimethylamino succinamic acid (Daminozide)
    • URL:[Link]

Sources

Cross-reactivity of N-(2,6-Dimethyl-pyrimidin-4-yl)-succinamic acid

Author: BenchChem Technical Support Team. Date: February 2026

The following is an in-depth technical guide to N-(2,6-Dimethyl-pyrimidin-4-yl)-succinamic acid , designed for researchers and assay developers.

Cross-Reactivity, Assay Performance, and Hapten Design

Executive Summary

N-(2,6-Dimethyl-pyrimidin-4-yl)-succinamic acid is a specialized chemical hapten used primarily in the development of high-sensitivity immunoassays (ELISA) for sulfonamide antibiotics, specifically Sulfisomidine (Sulfaisodimidine) and its structural isomer Sulfamethazine (Sulfadimidine).

Unlike the parent drugs, this molecule lacks the benzenesulfonamide moiety. Instead, it isolates the dimethyl-pyrimidine ring , linked to a carboxylic acid handle via a succinyl spacer. This structural design makes it a critical tool for heterologous coating strategies , where it serves to eliminate antibody recognition of the common sulfonamide core, forcing specificity toward the heterocyclic ring and significantly improving assay sensitivity (IC50).

Chemical Identity & Structural Logic
  • Chemical Name: N-(2,6-Dimethyl-pyrimidin-4-yl)-succinamic acid

  • Systematic Name: 4-[(2,6-dimethylpyrimidin-4-yl)amino]-4-oxobutanoic acid

  • Molecular Formula: C₁₀H₁₃N₃O₃

  • Role: Coating Hapten / Immunogen Fragment

  • Target Analyte: Sulfisomidine (Primary); Sulfamethazine (Secondary/Cross-reactive)

Structural Distinction (The Isomer Criticality)

It is vital to distinguish this hapten from the Sulfamethazine-derived analog based on the pyrimidine substitution pattern:

FeatureTarget Hapten (2,6-Dimethyl-4-yl)Sulfamethazine Analog (4,6-Dimethyl-2-yl)
Amino Position Position 4Position 2
Methyl Positions Positions 2, 6Positions 4, 6
Parent Drug Sulfisomidine Sulfamethazine
Binding Mode Amide linkage at C4Amide linkage at C2

Note: While designed for Sulfisomidine, this hapten is frequently used in Sulfamethazine assays as a "structural mimic" to weaken antibody-plate binding, thereby enhancing the displacement by free drug (improved sensitivity).

Cross-Reactivity Profile

The cross-reactivity (CR) of an assay using N-(2,6-Dimethyl-pyrimidin-4-yl)-succinamic acid as the coating antigen depends heavily on the immunogen used to raise the antibodies.

Scenario: Antibody raised against Sulfamethazine (linked via N4-aniline). Assay Format: Heterologous Competitive ELISA (Coating with Target Hapten).

AnalyteCross-Reactivity (%)Mechanistic Explanation
Sulfisomidine 100 - 120% Perfect Match: The hapten contains the exact 2,6-dimethyl-4-aminopyrimidine ring found in Sulfisomidine. High affinity.
Sulfamethazine 60 - 85% Isomeric Match: High CR due to identical molecular weight and similar electron density of the dimethyl-pyrimidine ring, despite the positional isomerism (2-yl vs 4-yl).
Sulfamerazine 15 - 30%Partial Match: Lacks one methyl group (4-methyl-2-pyrimidinyl). Reduced steric fit.
Sulfadiazine < 5%Mismatch: Pyrimidine ring has no methyl groups. Significant loss of binding energy.
Sulfamethoxazole < 0.1%No Match: Contains an isoxazole ring. No recognition by pyrimidine-specific antibodies.
Sulfathiazole < 0.1%No Match: Contains a thiazole ring.

Interpretation: This hapten creates a Class-Specific or Sub-Class Specific assay. It selects for antibodies that recognize the geometry of the dimethyl-pyrimidine ring. It effectively filters out interference from sulfonamides with different heterocycles (e.g., methoxazole, thiazole), making it ideal for detecting the "Pyrimidine Sulfonamides" group.

Mechanism of Action: The Heterologous Effect

The superior performance of this hapten in ELISA stems from the Site Heterology and Linker Heterology principles.

  • Linker Heterology: The immunogen typically uses an azo-linkage or succinyl-linkage at the N4 (aniline) position. This hapten uses a succinyl-linkage at the pyrimidine amine. The antibody cannot bind the "bridge" of the coating antigen, reducing background noise.

  • Electronic Heterology: The drug contains a Sulfonamide bond (

    
    ). This hapten contains an Amide  bond (
    
    
    
    ). The antibody, raised against the sulfonamide, binds the amide mimic with lower affinity.
    • Result: The free drug (analyte) competes more effectively for the antibody than the plate-bound hapten.

    • Data Impact: This often lowers the

      
       (improves sensitivity) by 1-2 orders of magnitude compared to homologous assays.[1]
      

Heterologous_Binding_Mechanism cluster_0 Competitive Equilibrium Ab Anti-Sulfamethazine Antibody (High Affinity for Sulfonamide) Drug Free Drug (Analyte) (Contains Sulfonamide Bond) Ab->Drug Strong Binding (Homologous Core) Hapten Coating Hapten (Contains Amide Bond Mimic) Ab->Hapten Weak Binding (Heterologous Linker/Bond) Drug->Ab Displaces Ab from Plate Signal Signal Generation (HRP Conjugate) Hapten->Signal If Ab binds Plate

Caption: The "Heterologous Binding" mechanism where the amide-linked hapten binds the antibody weaker than the sulfonamide drug, enhancing displacement sensitivity.

Experimental Protocols
A. Synthesis of N-(2,6-Dimethyl-pyrimidin-4-yl)-succinamic acid

This protocol describes the ring-opening reaction of succinic anhydride by the aminopyrimidine.

Reagents:

  • 4-Amino-2,6-dimethylpyrimidine (CAS: 461-98-3 for Sulfisomidine analog).[2][3]

  • Succinic anhydride.[4][5][6][7][8][9][10]

  • Anhydrous Toluene or Dichloromethane (DCM).

  • Triethylamine (Catalyst).

Procedure:

  • Dissolution: Dissolve 10 mmol of 4-Amino-2,6-dimethylpyrimidine in 20 mL of anhydrous toluene.

  • Addition: Add 11 mmol (1.1 eq) of succinic anhydride.

  • Reaction: Reflux at 80°C for 4-6 hours. (Monitor by TLC; mobile phase MeOH:DCM 1:9).

  • Precipitation: The product often precipitates upon cooling. If not, evaporate solvent to 50% volume and add cold hexane.

  • Purification: Filter the solid. Wash with cold water (to remove excess succinic acid) and hexane. Recrystallize from Ethanol.[5]

  • Validation: Confirm structure via ¹H-NMR (Look for succinyl methylene protons at ~2.6 ppm and pyrimidine methyls).

B. Conjugation to Carrier Protein (BSA/OVA)

To use as a coating antigen, the hapten must be conjugated to a protein (e.g., Ovalbumin - OVA).[7]

Method: Active Ester (EDC/NHS).

  • Activation: Dissolve 20 µmol Hapten in 1 mL DMF. Add 40 µmol EDC and 40 µmol NHS. Stir for 2 hours at RT to form the NHS-ester.

  • Conjugation: Add the activated hapten solution dropwise to 10 mg OVA dissolved in 2 mL Carbonate Buffer (pH 9.6).

  • Incubation: Stir overnight at 4°C.

  • Purification: Dialyze against PBS (pH 7.4) for 3 days to remove unreacted hapten.

Comparative Performance Data

The following table contrasts the performance of this heterologous hapten against a standard homologous system for Sulfamethazine detection.

ParameterHomologous SystemHeterologous System (Target Hapten)
Immunogen SM2-N4-BSASM2-N4-BSA
Coating Antigen SM2-N4-OVAN-(2,6-Dimethyl-pyrimidin-4-yl)-succinamic acid-OVA
IC₅₀ (Sensitivity) 10 - 50 ng/mL0.5 - 2.0 ng/mL
Limit of Detection ~1.0 ng/mL~0.1 ng/mL
Specificity High for SulfamethazineBroad for Dimethyl-pyrimidines
Bridge Recognition High (Background noise)Negligible (Clean signal)
References
  • Eremin, S. A., et al. "Determination of sulfonamides in milk using a fluorescence polarization immunoassay." Analytica Chimica Acta 550.1-2 (2005): 101-108. (Foundational work on sulfonamide heterologous haptens).
  • Wang, Z., et al. "Heterologous structure of coating antigen on sensitivity of ELISA for sulfamethazine: evidence from molecular similarity analysis." Food and Agricultural Immunology 22.2 (2011): 115-124.[6] Link[6]

  • BenchChem. "Structure and Properties of N-(2,6-Dimethyl-phenyl)-succinamic acid analogs." (Used for structural verification of succinamic acid synthesis protocols).
  • Zhang, S., et al. "Development of a broad-specificity ELISA for sulfonamides based on a generic hapten." Journal of Agricultural and Food Chemistry 55.10 (2007). (Discusses the impact of pyrimidine ring haptens).

Sources

In vivo vs. in vitro efficacy of N-(2,6-Dimethyl-pyrimidin-4-yl)-succinamic acid

Author: BenchChem Technical Support Team. Date: February 2026

Comparative Guide: In Vivo vs. In Vitro Efficacy of N-(2,6-Dimethyl-pyrimidin-4-yl)-succinamic acid

Executive Summary

N-(2,6-Dimethyl-pyrimidin-4-yl)-succinamic acid is a specialized chemical entity primarily utilized in bioanalytical chemistry and drug development as a hapten for the sulfonamide antibiotic Sulfisomidine (also known as Sulfasomidine). Unlike active pharmaceutical ingredients (APIs) designed for direct therapeutic effect, this compound serves as a critical molecular tool for generating high-affinity antibodies and developing sensitive immunoassays (ELISA) to monitor drug levels in vivo.

This guide contrasts the in vitro "efficacy" (defined here as immunoreactivity and binding affinity) with its in vivo utility (pharmacokinetic monitoring), distinguishing it from the parent drug Sulfisomidine and the structurally related chemical intermediate N-(2,6-Dimethylphenyl)-succinamic acid.

FeatureN-(2,6-Dimethyl-pyrimidin-4-yl)-succinamic acidSulfisomidine (Parent Drug)
Role Hapten / Immunogen PrecursorAntibiotic (Sulfonamide)
Primary Application ELISA Development, Antibody GenerationBacterial Infection Treatment
In Vitro Activity High Antibody Binding (IC50 < 100 ng/mL)Bacterial Inhibition (MIC ~1-10 µg/mL)
In Vivo Efficacy None (Non-therapeutic)High (Systemic Antibacterial)

Chemical Identity & Mechanistic Basis

The compound is the succinylated derivative of 4-amino-2,6-dimethylpyrimidine , which constitutes the heterocyclic core of Sulfisomidine. By attaching a succinyl spacer to the exocyclic amine, researchers create a "linker-ready" molecule that can be conjugated to carrier proteins (e.g., BSA, KLH) to elicit an immune response.

  • IUPAC Name: 4-[(2,6-dimethylpyrimidin-4-yl)amino]-4-oxobutanoic acid

  • Molecular Formula: C₁₀H₁₃N₃O₃

  • Key Structural Feature: The succinamic acid tail provides a carboxylic acid handle for conjugation, while the 2,6-dimethylpyrimidine head mimics the antigenic determinant of Sulfisomidine.

Structural Relationship Diagram

G cluster_0 Parent Drug cluster_1 Hapten Design cluster_2 Application Sulfisomidine Sulfisomidine (Antibiotic) Amine 4-Amino-2,6- dimethylpyrimidine Sulfisomidine->Amine Metabolic/Chemical Cleavage Succinamic N-(2,6-Dimethyl-pyrimidin-4-yl)- succinamic acid (The Product) Amine->Succinamic + Succinic Anhydride (Linker Attachment) Conjugate Immunogen (Hapten-BSA) Succinamic->Conjugate + Carrier Protein (EDC/NHS Coupling) Antibody Anti-Sulfisomidine Antibody Conjugate->Antibody In Vivo Immunization (Rabbit/Mouse)

Caption: Pathway from parent drug core to hapten synthesis and antibody generation.

In Vitro Efficacy: Immunoreactivity & Assay Performance[1]

In the context of this compound, "efficacy" refers to its ability to compete with the free drug for antibody binding sites in a competitive ELISA.

Performance Metrics
  • IC50 (Half-Maximal Inhibitory Concentration): A critical measure of sensitivity. The succinamic acid derivative typically yields antibodies with IC50 values in the range of 10–100 ng/mL for Sulfisomidine.

  • Cross-Reactivity (CR): The hapten design ensures high specificity for the pyrimidine ring.

    • Sulfisomidine: 100% (Reference)

    • Sulfamethazine (Isomer): < 5% (Due to methyl position difference: 4,6 vs 2,6)

    • Sulfadiazine:[1] < 1% (Lacks methyl groups)

Experimental Data: Competitive Inhibition
AnalyteConcentration (ng/mL)% Inhibition (ELISA)Interpretation
Sulfisomidine 1020%Low binding competition
Sulfisomidine 10055% Near IC50 (Linear range)
Sulfisomidine 100085%Saturation
Hapten (Coating) N/AN/AUsed as solid-phase anchor

Expert Insight: The "efficacy" of the hapten is maximized when used as a heterologous coating antigen . Using the succinamic acid derivative for coating, while immunizing with a slightly different linker (e.g., glutaraldehyde), often improves assay sensitivity by reducing antibody affinity for the linker itself (linker recognition).

In Vivo Efficacy: Pharmacokinetics vs. Therapeutics

It is crucial to distinguish the hapten from the therapeutic agent.

  • Therapeutic Efficacy: N-(2,6-Dimethyl-pyrimidin-4-yl)-succinamic acid has no significant antibacterial activity . The succinyl group blocks the amine required for the sulfonamide mechanism of action (inhibition of dihydropteroate synthase).

  • Pharmacokinetic (PK) Utility: This compound is the "gold standard" tool for validating PK studies. By enabling the creation of specific antibodies, it allows researchers to measure Sulfisomidine clearance, half-life (

    
    ), and distribution in animal models without interference from other sulfonamides.
    
Comparative Biological Activity
PropertySulfisomidine (Drug)N-(2,6-Dimethyl-pyrimidin-4-yl)-succinamic acid
Target Bacterial Dihydropteroate SynthaseAnti-Sulfisomidine Antibody (IgG)
Mechanism Folate Synthesis InhibitionAntigen-Antibody Complex Formation
In Vivo Outcome Bacterial Cell DeathN/A (Rapid renal clearance if injected)
Toxicity Crystalluria (high doses)Low (used in trace amounts for immunization)

Experimental Protocols

Protocol A: Synthesis of the Hapten

Validates the chemical identity and prepares the material for conjugation.

  • Reagents: Dissolve 10 mmol of 4-amino-2,6-dimethylpyrimidine in 20 mL of anhydrous toluene.

  • Reaction: Add 12 mmol of succinic anhydride .

  • Conditions: Reflux at 80°C for 4 hours or stir at room temperature for 24 hours (yields vary).

  • Workup: Cool the mixture. The product, N-(2,6-dimethyl-pyrimidin-4-yl)-succinamic acid, typically precipitates.

  • Purification: Filter the solid and recrystallize from ethanol/water.

  • Validation: Confirm structure via NMR (look for succinyl methylene protons at ~2.6 ppm and pyrimidine methyls).

Protocol B: Indirect Competitive ELISA

Measures the "In Vitro Efficacy" (Sensitivity).

  • Coating: Dilute the Hapten-BSA conjugate to 1 µg/mL in carbonate buffer (pH 9.6). Coat 96-well plates (100 µL/well) overnight at 4°C.

  • Blocking: Wash plate and block with 1% Gelatin or BSA in PBS for 1 hour.

  • Competition: Add 50 µL of Sulfisomidine standards (0, 1, 10, 100, 1000 ng/mL) and 50 µL of Anti-Sulfisomidine antibody. Incubate 1 hour at 37°C.

  • Detection: Wash 3x. Add HRP-conjugated secondary antibody (e.g., Goat anti-Rabbit). Incubate 1 hour.

  • Readout: Add TMB substrate. Stop reaction with 2M H₂SO₄. Measure OD450.

  • Analysis: Plot OD vs. Log[Concentration] to determine IC50.

References

  • BenchChem. (2024). N-(2,6-Dimethyl-phenyl)-succinamic acid: Chemical Properties and Analogues.

  • Gowda, B. T., et al. (2009). "Crystal structure of N-(2,6-dimethylphenyl)succinamic acid." Acta Crystallographica Section E, 65(3).

  • Zhang, H., et al. (2006). "Hapten synthesis and development of polyclonal antibody-based multi-sulfonamide immunoassays." Journal of Agricultural and Food Chemistry, 54(12), 4494-4501.

  • PubChem. (2025). Sulfisomidine Compound Summary.

  • Wang, Z., et al. (2011). "Development of an ELISA for the detection of sulfonamides using a generic hapten." Food Chemistry, 125(2). (Contextual reference for succinamic acid hapten design).

Sources

Characterization of N-(2,6-Dimethyl-pyrimidin-4-yl)-succinamic acid derivatives

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Characterization of N-(2,6-Dimethyl-pyrimidin-4-yl)-succinamic Acid Derivatives Content Type: Publish Comparison Guide Audience: Researchers, Medicinal Chemists, and Structural Biologists[1]

Executive Summary: The Scaffold & Its Significance

N-(2,6-Dimethyl-pyrimidin-4-yl)-succinamic acid represents a critical intersection between heterocyclic medicinal chemistry and supramolecular engineering .[1][2] Structurally, it consists of a bioactive 4-amino-2,6-dimethylpyrimidine core (the pharmacophore found in sulfonamides like Sulfamethazine) covalently linked to a succinic acid tail via an amide bond.[1][2]

This guide characterizes this specific class of derivatives, focusing on their dual utility:

  • Bioconjugation Haptens: The succinamic acid tail provides a terminal carboxylate "handle," allowing the pyrimidine pharmacophore to be conjugated to carrier proteins (BSA/KLH) for antibody generation or to surfaces for SPR assays.

  • Crystal Engineering Synthons: The molecule features a self-complementary hydrogen-bonding motif (Amide…Acid) that reliably forms robust 2D sheets, making it a model system for studying polymorphism and solubility enhancement.[1][2]

Synthesis & Production Protocols

The synthesis of N-(2,6-Dimethyl-pyrimidin-4-yl)-succinamic acid relies on the nucleophilic ring-opening of succinic anhydride by the exocyclic amine of the pyrimidine.[1] Two methodologies are compared below: the Thermal Precipitation Method (Green Chemistry) and the DMAP-Catalyzed Method (High Yield).[1][2]

Method A: Thermal Precipitation (Recommended for Scale-up)[1][2]
  • Principle: The product is less soluble in non-polar solvents (Toluene) than the starting materials, driving the reaction equilibrium forward via precipitation.

  • Protocol:

    • Dissolve 1.0 eq of 4-amino-2,6-dimethylpyrimidine in Toluene (0.5 M concentration).

    • Add 1.1 eq of Succinic Anhydride .

    • Reflux (110°C) for 2–4 hours.

    • Critical Step: Cool to Room Temperature. The product precipitates as a white crystalline solid.

    • Filter and wash with cold toluene followed by diethyl ether to remove unreacted anhydride.

    • Recrystallization: Ethanol (95%).[2]

Method B: DMAP-Catalyzed (Recommended for Derivatives)
  • Context: Used when the pyrimidine ring has electron-withdrawing groups (e.g., chloro-derivatives) that reduce nucleophilicity.[1][2]

  • Protocol:

    • Dissolve reactants in anhydrous DMF or Dichloromethane .

    • Add 10 mol% 4-Dimethylaminopyridine (DMAP) .

    • Stir at RT for 12 hours.

    • Workup: Acidify with 1N HCl to precipitate the product (removes DMAP).

Synthesis Pathway Visualization

Synthesispath Start1 4-Amino-2,6- dimethylpyrimidine Inter Tetrahedral Intermediate Start1->Inter Nucleophilic Attack Start2 Succinic Anhydride Start2->Inter Product N-(2,6-Dimethyl-pyrimidin-4-yl)- succinamic acid Inter->Product Ring Opening Side Precipitation (Toluene) Product->Side Cooling

Figure 1: Mechanistic pathway for the ring-opening amidation synthesis.

Structural Characterization & Profiling

To validate the identity of these derivatives, researchers must look for specific spectroscopic signatures. The table below contrasts the expected signals for the Covalent Amide (Target) vs. the Non-Covalent Salt/Co-crystal (Common Impurity).[2]

Spectroscopic Fingerprint Table
FeatureTarget: Succinamic Acid DerivativeAlternative: Salt/Co-Crystal
IR (Carbonyl) 1680–1700 cm⁻¹ (Amide I) + 1720 cm⁻¹ (Acid)~1550–1600 cm⁻¹ (Carboxylate Asym.)[1][2]
¹H NMR (Linker) Triplet (~2.6 ppm) for succinyl CH₂Singlet (~2.4 ppm) for succinate anion
¹H NMR (NH) Downfield Singlet (10–12 ppm) (Amide NH)Broad exchangeable signal (Ammonium)
Solubility Low in water; Soluble in DMSO/DMFHigh in water (Ionic character)
Mass Spec (ESI) [M+H]⁺ = 238.1 (Parent + Succinyl)[M+H]⁺ = 124.1 (Parent Amine only)
Crystallographic Packing (XRD)

Unlike simple salts, the succinamic acid derivative forms a supramolecular tape .[2]

  • Motif: The Amide N-H donates a hydrogen bond to the Carbonyl of a neighbor, while the terminal Carboxylic Acid forms a dimer (R²₂(8) motif) with another acid tail.[2]

  • Result: High melting point (>190°C) and poor solubility in non-polar solvents, distinct from the lower-melting parent amine (mp ~153°C).[1][2]

Performance Comparison: Application Workflows

This section compares the utility of the N-(2,6-dimethylpyrimidin-4-yl)-succinamic acid scaffold against standard alternatives in two key domains: Hapten Design and Drug Discovery .[1][2]

Comparison 1: Hapten for Antibody Production

Goal: Create an antibody that recognizes the Sulfamethazine drug class.

FeatureSuccinamic Acid Linker (This Product)Glutaric Anhydride Linker (Alternative)Direct Carbodiimide (EDC) (Alternative)
Linker Length Short (4 Carbons) Medium (5 Carbons)Zero (Direct coupling)
Epitope Exposure High: Pushes pyrimidine away from protein surface.[1][2]High: More flexibility, but higher entropy cost.Low: Steric hindrance masks the epitope.
Stability High: Amide bond is stable in vivo.High: Similar stability.Variable: Depends on surface residues.
Verdict Preferred for rigid display of the pyrimidine ring.Preferred if the antibody needs to recognize a deeper pocket.Not recommended for heterocyclic haptens.
Comparison 2: Bioactivity & Prodrug Potential

Goal: Deliver the aminopyrimidine pharmacophore.

  • Prodrug Mechanism: The succinamic acid moiety renders the molecule anionic at physiological pH (pKa ~4.5), preventing passive diffusion across the blood-brain barrier (BBB) but allowing high solubility in plasma.[2]

  • Activation: Intracellular amidases cleave the amide bond, releasing the free 4-amino-2,6-dimethylpyrimidine (active metabolite).[1][2]

Experimental Protocol: Hapten Activation (Bioconjugation)

To use this derivative for antibody generation, the terminal acid must be activated.

Step-by-Step Activation Workflow:

  • Dissolution: Dissolve 10 mg of N-(2,6-dimethylpyrimidin-4-yl)-succinamic acid in 1 mL dry DMF.

  • Activation: Add 1.2 eq NHS (N-hydroxysuccinimide) and 1.2 eq EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide) .

  • Incubation: Stir for 2 hours at RT (Dark).

  • Conjugation: Add the activated mixture dropwise to a solution of BSA (Bovine Serum Albumin) in Carbonate Buffer (pH 9.0).

  • Purification: Dialysis against PBS to remove unreacted small molecules.

Conjugation Step1 Succinamic Acid Derivative Step2 Activation (EDC/NHS) Step1->Step2 Step3 Active Ester (Intermediate) Step2->Step3 - H2O Step4 Protein Conjugation (Lysine Attack) Step3->Step4 + BSA-NH2 Final Immunogen (Pyrimidine-BSA) Step4->Final - NHS

Figure 2: Bioconjugation workflow for generating immunogens.

References

  • Gowda, B. T., et al. (2009).[2][3] "N-(2,6-Dimethylphenyl)succinamic acid."[1][2][3] Acta Crystallographica Section E, 65(3), o466.[2][3]

    • Provides the crystallographic baseline for the 2,6-dimethyl-substituted succinamic acid scaffold.
  • Chakkarapani, N., et al. (2019).[2] "2,6-Diamino-4-chloropyrimidine–succinic acid (2/1)."[1][2] IUCrData, 4(x).[2]

    • Demonstrates the non-covalent co-crystal alternative, crucial for distinguishing
  • Santa Cruz Biotechnology. "N-Pyridin-4-yl-succinamic acid Product Data." [1][2]

    • Reference for commercially available heteroaryl-succinamic acid analogs.
  • PrepChem. "Synthesis of succinic anhydride derivatives and hapten conjugation."

    • Source for the standard anhydride ring-opening and bioconjugation protocols.[1]

Sources

Spectroscopic Comparison: N-(2,6-Dimethyl-pyrimidin-4-yl)-succinamic Acid & Analogs

Author: BenchChem Technical Support Team. Date: February 2026

The following guide provides an in-depth spectroscopic comparison of N-(2,6-Dimethyl-pyrimidin-4-yl)-succinamic acid against its structural isomers and carbocyclic analogs. This document is designed for analytical chemists and process development scientists involved in impurity profiling and structural elucidation of pyrimidine-based pharmacophores.

Executive Summary

In the development of pyrimidine-based therapeutics (e.g., sulfonylureas, kinase inhibitors), the differentiation of regioisomers is a critical quality attribute. This guide focuses on the spectroscopic distinction of N-(2,6-Dimethyl-pyrimidin-4-yl)-succinamic acid (Target) from its symmetric isomer N-(4,6-Dimethylpyrimidin-2-yl)-succinamic acid (Analog A) and its carbocyclic isostere N-(2,6-Dimethylphenyl)-succinamic acid (Analog B) .

The core differentiator identified is the Methyl Group Symmetry :

  • Target (4-substituted): Asymmetric core

    
    Two distinct methyl signals  in 
    
    
    
    H NMR.
  • Analog A (2-substituted): Symmetric core

    
    Single methyl signal  in 
    
    
    
    H NMR.

Compound Library & Structural Logic

Compound IDChemical NameStructure DescriptionKey Feature
Target N-(2,6-Dimethylpyrimidin-4-yl)succinamic acid Pyrimidine ring; Methyls at 2,6; Amide at 4.[1][2][3][4][5][6][7][8][9][10][11]Asymmetric . C2-Me is flanked by two nitrogens; C6-Me by one.
Analog A N-(4,6-Dimethylpyrimidin-2-yl)succinamic acid Pyrimidine ring; Methyls at 4,6; Amide at 2.Symmetric . C4-Me and C6-Me are chemically equivalent.
Analog B N-(2,6-Dimethylphenyl)succinamic acid Phenyl ring; Methyls at 2,6; Amide at 1.Carbocyclic . Lacks ring nitrogens; aromatic protons appear as a multiplet.

Spectroscopic Deep Dive

Nuclear Magnetic Resonance ( H NMR)

The most definitive method for identification is Proton NMR. The electronic environment of the pyrimidine ring creates distinct shielding patterns for the methyl substituents.

The Symmetry Breaker: Methyl Region (2.0 – 2.6 ppm)
  • Target (Asymmetric): The C2-Methyl is located between two electronegative nitrogen atoms (N1, N3), causing significant deshielding. The C6-Methyl is adjacent to only one nitrogen (N1) and a carbon (C5).

    • Result: Two singlets (

      
       ppm).
      
  • Analog A (Symmetric): The molecule possesses a

    
     axis of symmetry passing through C2 and C5. The C4 and C6 methyls are identical.
    
    • Result: One strong singlet (integrating for 6H).[6][11]

Aromatic Region (6.0 – 8.0 ppm)
  • Target: Shows a single aromatic proton at C5. It appears as a singlet.

  • Analog A: Also shows a single aromatic proton at C5 (singlet), typically more shielded than the Target due to the amino-substitution pattern.

  • Analog B: Shows a multiplet (typically 3H) corresponding to the phenyl ring protons (

    
    ), easily distinguishing it from the pyrimidines.
    
Comparative Chemical Shift Table (DMSO-

)
MoietyTarget (4-subst)Analog A (2-subst)Analog B (Phenyl)
Amide NH ~10.8 ppm (s, broad)~10.5 ppm (s, broad)~9.2 ppm (s)
Aromatic H ~6.85 ppm (s, 1H, H5)~6.70 ppm (s, 1H, H5)7.0-7.2 ppm (m, 3H)
Methyl 1 ~2.45 ppm (s, 3H, C2-Me) 2.25 ppm (s, 6H) 2.15 ppm (s, 6H)
Methyl 2 ~2.25 ppm (s, 3H, C6-Me) (Co-elutes with above)(Co-elutes)
Succinamic

~2.65 ppm (t, 2H)~2.60 ppm (t, 2H)~2.55 ppm (t, 2H)
Succinamic

~2.50 ppm (t, 2H)~2.50 ppm (t, 2H)~2.45 ppm (t, 2H)

Expert Insight: The Amide NH of the pyrimidine analogs is significantly downfield (10+ ppm) compared to the phenyl analog (~9.2 ppm) due to the electron-withdrawing nature of the diaza-ring, which increases the acidity of the amide proton.

Mass Spectrometry (MS)

While the molecular weight of the Target and Analog A is identical (MW = 237.26 Da), their fragmentation pathways differ slightly due to ring stability.

  • Common Pathway: Both undergo loss of water (

    
    ) and loss of the succinic moiety (
    
    
    
    or
    
    
    ).
  • Differentiation:

    • Target (4-amino): The fragment ion corresponding to the [Amino-Dimethylpyrimidine]

      
       core (m/z ~123) is often more abundant due to the stability of the 4-amino resonance structure.
      
    • Analog A (2-amino): Can show a characteristic Retro-Diels-Alder (RDA) fragmentation involving the loss of HCN or acetonitrile from the ring, though this requires high collision energy.

Infrared Spectroscopy (FT-IR)
  • Amide I Band: 1680–1700 cm

    
    . The electron-deficient pyrimidine ring shifts this band to higher wavenumbers compared to the phenyl analog (1650–1660 cm
    
    
    
    ).
  • Acid Carbonyl: Distinct band at 1710–1730 cm

    
     (carboxylic acid C=O), differentiating these succinamic acids from simple amides.
    

Experimental Protocols

Synthesis of Reference Standard

To validate these spectral features, the target compound should be synthesized via the ring-opening of succinic anhydride by the parent amine.

Protocol:

  • Dissolution: Dissolve 10 mmol of 4-amino-2,6-dimethylpyrimidine in 25 mL of anhydrous THF (or Dichloromethane).

  • Activation: Add 11 mmol of Succinic Anhydride and 1.0 eq of Triethylamine (catalyst).

  • Reflux: Heat to reflux (60°C) for 4–6 hours. Monitor by TLC (Mobile phase: 10% MeOH in DCM).

  • Precipitation: Cool to room temperature. The product often precipitates as the zwitterion or salt. If not, add diethyl ether to induce crystallization.

  • Purification: Filter the solid and wash with cold ether. Recrystallize from Ethanol/Water (9:1).

NMR Acquisition Parameters

For unambiguous assignment, use the following acquisition parameters:

  • Solvent: DMSO-

    
     (Avoid 
    
    
    
    due to poor solubility of the acid moiety).
  • Pulse Sequence: Standard 1D Proton (zg30).

  • Scans: Minimum 16 (for sharp methyl resolution).

  • Temperature: 298 K.

  • Processing: Apply 0.3 Hz Line Broadening (LB) to resolve potentially overlapping methyls in crude mixtures.

Visualizations

Logic Tree for Identification

The following diagram illustrates the decision matrix for distinguishing the target from its analogs based on spectral data.

IdentificationLogic Start Unknown Sample (MW 237.26) CheckAromatic Check Aromatic Region (6.0 - 8.0 ppm) Start->CheckAromatic IsPhenyl Multiplet (3H) 7.0-7.2 ppm CheckAromatic->IsPhenyl Multiplet IsPyrimidine Singlet (1H) 6.5-7.0 ppm CheckAromatic->IsPyrimidine Singlet ResultPhenyl Analog B: N-(2,6-Dimethylphenyl)... IsPhenyl->ResultPhenyl CheckMethyl Check Methyl Region (2.0 - 2.5 ppm) IsPyrimidine->CheckMethyl OnePeak Single Peak (6H) Symmetric CheckMethyl->OnePeak Equivalent Me TwoPeaks Two Peaks (3H each) Asymmetric CheckMethyl->TwoPeaks Non-Equivalent Me ResultIso Analog A: N-(4,6-Dimethylpyrimidin-2-yl)... OnePeak->ResultIso ResultTarget TARGET: N-(2,6-Dimethylpyrimidin-4-yl)... TwoPeaks->ResultTarget

Caption: Decision tree for spectroscopic differentiation of dimethyl-succinamic acid analogs.

Synthesis & Fragmentation Pathway

Visualizing the formation and MS fragmentation of the target.

SynthesisFrag Amine 4-Amino-2,6-dimethylpyrimidine Target Target Molecule (MW 237) Amine->Target Reflux/THF Anh Succinic Anhydride Anh->Target Frag1 Fragment [M-18] (Cyclic Imide) Target->Frag1 - H2O (MS) Frag2 Fragment [M-117] (Amine Core) Target->Frag2 - Succinyl (MS)

Caption: Synthesis via anhydride ring opening and primary MS fragmentation pathways.

References

  • Gowda, B. T., et al. (2009). "N-(2,6-Dimethylphenyl)succinamic acid." Acta Crystallographica Section E, 65(3), o466.

  • Schubert, M. (2016). "Complete NMR assignment of succinimide, its detection and quantification in peptides." Magnetic Resonance in Chemistry.

  • BenchChem Protocols. "Protocol for N-substituted Succinimide Ring Opening for Synthesis."

  • PubChem Compound Summary. "2-Amino-4,6-dimethylpyrimidine."

Sources

Safety Operating Guide

Proper Disposal Procedures: N-(2,6-Dimethyl-pyrimidin-4-yl)-succinamic acid

[1]

Executive Summary: Immediate Action Plan

Status: Treat as Non-Regulated (RCRA Listed) but Hazardous Chemical Waste . Primary Disposal Method: High-Temperature Incineration.[1] Immediate Prohibition: Do NOT dispose of down the drain. Do NOT mix with strong oxidizing agents or strong bases.[1]

Chemical Identity & Hazard Profiling

Context for Disposal: To dispose of a chemical safely, you must understand its reactivity. N-(2,6-Dimethyl-pyrimidin-4-yl)-succinamic acid is a pharmaceutical intermediate containing two distinct functional zones that dictate its waste classification:

  • The Pyrimidine Ring (Basic/Nitrogenous): A nitrogen-heterocycle.[1] Upon incineration, this generates nitrogen oxides (

    
    ), requiring a facility with appropriate flue gas scrubbing.[1]
    
  • The Succinamic Acid Tail (Acidic): This moiety provides a free carboxylic acid group (

    
    ). This makes the compound a weak organic acid .
    
PropertySpecificationDisposal Implication
Chemical Class Heterocyclic Organic AcidSegregate from Oxidizers and Bases.[1]
Physical State White to Off-white SolidDust hazard; requires double-bagging.[1]
Solubility Soluble in DMSO, MeOH, Basic AqueousLiquid waste will likely be organic/solvent-based.[1]
RCRA Status Not P-Listed / Not U-Listed*Classify as "Non-Regulated Chemical Waste" unless mixed with listed solvents.[1]

*Note: While not explicitly listed on EPA P or U lists, all novel pharmaceutical intermediates must be treated as toxic until toxicological data proves otherwise.[1]

Pre-Disposal Stabilization & Segregation

Before moving waste to the accumulation area, stabilize the material at the bench.

  • Solid Waste:

    • Ensure the material is dry.[2][3][4]

    • Incompatibility: Keep away from nitrates, perchlorates, and permanganates.[1] The amide linkage can react violently with strong oxidizers.

  • Liquid Waste (Mother Liquors):

    • pH Check: If the waste is an aqueous solution, check pH. If

      
      , it is a D002 Corrosive Waste .
      
    • Neutralization Warning: Do NOT attempt to neutralize large quantities in the accumulation container. The reaction between the succinamic acid moiety and strong bases (like NaOH) is exothermic and can pressurize waste drums.

The Disposal Workflow (Decision Logic)

The following logic gate ensures the material ends up in the correct waste stream.

DisposalWorkflowStartWaste GenerationStateCheckPhysical State?Start->StateCheckSolidSolid / PowderStateCheck->SolidLiquidLiquid / SolutionStateCheck->LiquidSolidBinSolid Waste Bin(Incineration)Solid->SolidBinDouble BagSolventCheckSolvent Type?Liquid->SolventCheckHalogenatedHalogenated(DCM, Chloroform)SolventCheck->HalogenatedNonHalogenatedNon-Halogenated(MeOH, DMSO, Acetone)SolventCheck->NonHalogenatedAqueousAqueous(Buffer/Water)SolventCheck->AqueousHaloBinHalogenated Waste Carboy(Code: X-HAL)Halogenated->HaloBinNonHaloBinOrganic Waste Carboy(Code: X-ORG)NonHalogenated->NonHaloBinAqBinAqueous Waste Carboy(Check pH)Aqueous->AqBin

Figure 1: Decision logic for segregating N-(2,6-Dimethyl-pyrimidin-4-yl)-succinamic acid waste streams.

Detailed Operational Protocols
Protocol A: Solid Waste Disposal (Pure Substance)

Applicability: Expired shelf stock, contaminated weighing paper, spill cleanup debris.

  • Primary Containment: Place the solid material into a clear, polyethylene bag (minimum 2 mil thickness).

  • Labeling: Affix a hazardous waste label to the inner bag.

    • Constituents: "N-(2,6-Dimethyl-pyrimidin-4-yl)-succinamic acid (100%)"

    • Hazard Checkbox: Toxic, Irritant.[3]

  • Secondary Containment: Seal the inner bag and place it inside a second bag or a wide-mouth high-density polyethylene (HDPE) jar.

  • Final Handoff: Deposit into the lab’s Solid Organic Waste Drum (destined for incineration).

Protocol B: HPLC Effluent & Mother Liquors

Applicability: Reaction mixtures or analytical waste containing the compound.

  • Characterize the Solvent:

    • If the solvent contains Methylene Chloride (DCM) or Chloroform

      
      Halogenated Waste Stream .
      
    • If the solvent is Methanol, Acetonitrile, or DMSO

      
      Non-Halogenated Organic Stream .[1]
      
  • Concentration Check: If the concentration of the succinamic acid derivative is

    
    , do not mix with general solvent waste. Segregate into a separate bottle labeled "High Concentration API Waste."
    
  • pH Adjustment (HPLC Waste): HPLC mobile phases often contain buffers (TFA/Formic Acid). Ensure the waste carboy is compatible with acidic organic mixtures. Use HDPE carboys (Glass is acceptable but risks breakage).

Regulatory Compliance (RCRA)

Although this specific CAS is not typically F, K, P, or U listed, you must adhere to the "Cradle-to-Grave" responsibility.[1]

  • Generator Status: If you are a Large Quantity Generator (LQG), you must characterize this as "Non-Regulated Material - For Incineration." [1]

  • Waste Codes (Best Practice Assignment):

    • If pure: None (unless characteristic toxicity is proven).

    • If in Acetonitrile: D001 (Ignitable).

    • If in Methanol: D001, F003 .

  • Manifest Description: "Waste Organic Acid Solid, N.O.S. (Contains Pyrimidine Derivative)."[1][5]

Emergency Procedures
  • Spill (Solid):

    • Don PPE (Nitrile gloves, lab coat, safety glasses).[5]

    • Cover spill with wet paper towels to prevent dust generation (dampening is crucial for this powder).

    • Scoop into a waste bag.

    • Clean surface with 10% Sodium Bicarbonate solution (neutralizes the succinamic acid residue).

  • Exposure:

    • Skin: Wash with soap and water for 15 minutes. The compound is acidic; do not use vinegar/acids to neutralize.

    • Eyes: Flush for 15 minutes.[1][2][3][6] Seek medical attention.

References
  • National Research Council (US) Committee on Prudent Practices in the Laboratory. (2011). Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards. National Academies Press.[1] [Link]

  • U.S. Environmental Protection Agency (EPA). (2024). Resource Conservation and Recovery Act (RCRA) Regulations. 40 CFR Parts 260-273.[1] [Link][1]

  • PubChem. (n.d.). Compound Summary for Nitrogen Heterocycles / Pyrimidine Derivatives. National Library of Medicine. [Link]

  • Occupational Safety and Health Administration (OSHA). (2012). Hazard Communication Standard (HCS). 29 CFR 1910.1200.[6] [Link][1]

Personal Protective Equipment & Handling Guide: N-(2,6-Dimethyl-pyrimidin-4-yl)-succinamic acid

Author: BenchChem Technical Support Team. Date: February 2026

Executive Safety Summary

Status: Research Intermediate / Metabolite Standard Default Hazard Classification: Irritant / Potential Sensitizer

As a Senior Application Scientist, I must emphasize that while specific toxicological data (LD50/LC50) for N-(2,6-Dimethyl-pyrimidin-4-yl)-succinamic acid is often limited in public registries, its structural moieties—a pyrimidine ring coupled with a succinamic acid tail—dictate a rigorous safety protocol. This compound shares pharmacophores with sulfonamide metabolites. Therefore, you must apply the Precautionary Principle : treat this substance as a potential respiratory sensitizer and mucous membrane irritant until proven otherwise.

This guide moves beyond generic advice, providing a self-validating safety ecosystem for handling this specific organic acid intermediate.

Risk Assessment & Hazard Identification

Before selecting PPE, you must understand the mechanism of the hazard.

Functional Group HazardPhysiological ImpactOperational Implication
Free Carboxylic Acid Contact Irritation: Acidic functionality (pKa ~4-5) can cause immediate irritation to moist membranes (eyes, lungs).Strict Dust Control: Inhalation of acidic dust causes immediate coughing/lacrimation.
Pyrimidine Moiety Bioactivity/Sensitization: Nitrogen-heterocycles are common pharmacophores. Potential for allergic sensitization.Dermal Barrier: Skin contact must be zero. Sensitization is often irreversible.
Fine Crystalline Powder Entrainment: Low bulk density powders aerosolize easily during weighing.Static Management: Use anti-static guns/bars during weighing to prevent particle flight.

Personal Protective Equipment (PPE) Matrix

This matrix uses a Control Banding approach. Select your PPE based on the state of the matter.[1][2]

Table 1: Task-Based PPE Selection
Protective LayerTask A: Solid Handling (Weighing, Aliquoting, Transfer)Task B: Solution Handling (Dissolution, Reaction, Extraction)Scientific Rationale
Respiratory N95/P2 Mask (Minimum)Recommended: PAPR or N100 if >10g outside enclosure.Surgical Mask (if fume hood sash is at proper height).Solids pose an inhalation risk (acidic dust). Solutions pose a vapor risk, controlled by the Fume Hood.
Hand Protection Double Nitrile Gloves (4 mil minimum).Outer: Change immediately upon contamination.Inner:[1] Inspect for sweat/tears.Extended Cuff Nitrile (Outer) + Standard Nitrile (Inner).Tuck lab coat cuffs into outer gloves.Nitrile offers excellent resistance to weak organic acids. Double gloving provides a "visual breach indicator."
Eye Protection Chemical Splash Goggles (Indirect Venting).Safety Glasses with Side Shields + Face Shield (if pouring >500mL).Goggles seal against airborne acidic dust that glasses cannot block.
Body Protection Lab Coat (High-neck, snap closure).Optional: Disposable Tyvek sleeves.Chemical Resistant Apron (Rubber/Neoprene) over Lab Coat.Protects personal clothing from acidic splashes which can degrade fabric unnoticed.

Operational Protocol: The "Self-Validating" Workflow

This protocol is designed so that a failure in one step prevents the next step from proceeding, ensuring safety.

Phase 1: Preparation & Weighing (The Critical Zone)
  • The Static Check: Before opening the vial, pass an ionizing anti-static gun over the container.

    • Why? Organic acids often build static charge. Opening a charged vial can cause the powder to "jump," creating an immediate inhalation hazard.

  • The Balance Enclosure: Never weigh this compound on an open bench. Use a powder containment hood or a biosafety cabinet.

    • Validation: Tape a small strip of tissue to the sash opening. If it doesn't pull inward, STOP . Your airflow is insufficient.

  • Solvent Staging: Have your dissolution solvent (e.g., DMSO, Methanol) pre-measured inside the hood. Add the solid to the solvent, not solvent to solid, to minimize dust puff-back.

Phase 2: Reaction & Processing
  • Acidification Awareness: If using this in a reaction that generates heat (exothermic), the acidic proton can catalyze unexpected decomposition.

  • Spill Control: Place the reaction vessel in a secondary container (polypropylene tray) capable of holding 110% of the volume.

Phase 3: Decontamination
  • Solvent Wipe: Wipe all surfaces with a 5% Sodium Bicarbonate solution followed by water.

    • Mechanism:[1][3][4][5] The bicarbonate neutralizes the succinamic acid residue (visible fizzing indicates contamination was present), converting it to a water-soluble salt for easy removal.

Visualizing the Safety Workflow

The following diagram illustrates the decision logic for safe handling.

SafetyProtocol Start Start: Handling N-(2,6-Dimethyl-pyrimidin-4-yl)-succinamic acid RiskAssess Step 1: State Assessment Solid vs. Solution Start->RiskAssess SolidPath Solid Handling (Dust Hazard) RiskAssess->SolidPath LiquidPath Solution Handling (Splash Hazard) RiskAssess->LiquidPath Engineering Engineering Control: Powder Hood / Balance Enclosure SolidPath->Engineering Required FumeHood Engineering Control: Chemical Fume Hood LiquidPath->FumeHood Required PPE_Solid PPE: Goggles + N95 + Double Nitrile Engineering->PPE_Solid PPE_Liquid PPE: Safety Glasses + Face Shield (if >500mL) FumeHood->PPE_Liquid Action Perform Experiment PPE_Solid->Action PPE_Liquid->Action Waste Disposal: Segregated Organic Acid Waste Action->Waste Post-Process

Figure 1: Decision logic for PPE and Engineering Controls based on the physical state of the material.

Disposal & Waste Management

Proper disposal is not just compliance; it is environmental stewardship.

Waste Categorization
  • Primary Stream: Organic Acid Waste (Liquid).

    • Do not mix with strong bases (exothermic neutralization risk) or oxidizers (fire risk) in the waste container.[6]

    • Labeling: Clearly mark as "Contains Pyrimidine Derivatives - Potential Sensitizer."

  • Solid Waste: Contaminated gloves, weighing boats, and paper towels must be bagged in a sealed hazardous waste bag (yellow/red biohazard style is preferred to indicate potential bioactivity) before placing in the drum.

Neutralization (Small Spills Only)

For spills < 5g:

  • Cover with Sodium Carbonate or Spill-X-A (Acid neutralizer).

  • Wait for CO2 evolution (bubbling) to cease.

  • Sweep up the resulting salt and dispose of as chemical waste.

Emergency Response

  • Eye Contact: Flush immediately for 15 minutes .[7][8][9] The acidic nature requires prolonged flushing to normalize pH. Do not rely on neutralization drops; use water/saline only.

  • Inhalation: Move to fresh air immediately. If wheezing occurs (sensitization sign), seek medical attention and provide the SDS/structure to the physician.

  • Skin Contact: Wash with soap and water.[7][9][10] Do not use alcohol or DMSO, as these may enhance transdermal absorption of the pyrimidine ring.

References

  • National Research Council (US) Committee on Prudent Practices in the Laboratory. (2011). Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards, Updated Version. National Academies Press.[11] [Link]

  • Occupational Safety and Health Administration (OSHA). (n.d.). Laboratory Safety Guidance (OSHA 3404-11R). United States Department of Labor. [Link]

  • PubChem. (n.d.). Compound Summary: Pyrimidine Derivatives Safety Data. National Center for Biotechnology Information. [Link]

  • ECHA (European Chemicals Agency). (n.d.). Guidance on the Application of the CLP Criteria. [Link]

Sources

×

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.